Mullilam diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKROZYQLIWCOBD-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC(C(C1)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(CC[C@]([C@H](C1)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the chemical structure of Mullilam diol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mullilam diol, a monoterpenoid first isolated from the herbs of Zanthoxylum budrunga Wall. (also known as Zanthoxylum rhetsa), presents a noteworthy case in natural product chemistry.[1] Initially misidentified, its structure was later revised and conclusively established as (±)-p-menthan-1α,2β,4β-triol.[2] This document provides a comprehensive technical guide on this compound, summarizing its chemical structure, physicochemical properties, and the biological activities associated with its natural source. Due to the limited availability of data on the isolated compound, this guide also incorporates information on the extracts of Zanthoxylum rhetsa to provide a broader context for its potential therapeutic applications.
Chemical Structure and Physicochemical Properties
The correct chemical structure of this compound is (±)-p-menthan-1α,2β,4β-triol. This revision from its initially proposed structure as p-menthane-2,3-dihydroxy-1,4-oxide highlights the importance of rigorous spectroscopic analysis in natural product elucidation.[2]
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol | [3] |
| Synonyms | (±)-p-menthan-1α,2β,4β-triol, this compound | [2] |
| CAS Number | 36150-04-6 | [1][4][5] |
| Molecular Formula | C₁₀H₂₀O₃ | [3][6] |
| Molecular Weight | 188.26 g/mol | [6] |
| Physical Description | Powder | [1] |
| SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity of the Source Plant: Zanthoxylum rhetsa
Zanthoxylum rhetsa has been traditionally used in Ayurvedic and ethnomedicines for its astringent, anti-microbial, anti-diabetic, anti-spasmodic, anti-inflammatory, and diuretic properties. In vitro and in vivo studies of different parts of the plant have revealed anti-oxidant, anti-microbial, anti-inflammatory, anti-diabetic, anti-diarrheal, and anti-cancer activities.
Table 2: Summary of In Vitro Biological Activities of Zanthoxylum rhetsa Extracts
| Extract/Compound Source | Bioassay | Target/Cell Line | Endpoint | Result (IC₅₀) |
| Z. rhetsa pericarp (Hexane extract) | Anti-inflammatory | RAW 264.7 macrophages | NO Production | 11.99 ± 1.66 µg/mL |
| Z. rhetsa pericarp (95% Ethanol extract) | Anti-inflammatory | RAW 264.7 macrophages | NO Production | 15.33 ± 1.05 µg/mL |
| Z. rhetsa seed (Essential oil) | Anti-inflammatory | RAW 264.7 macrophages | PGE₂ Production | 8.61 ± 2.23 µg/mL |
| Z. rhetsa pericarp (Hexane extract) | Anti-inflammatory | RAW 264.7 macrophages | TNF-α Production | 36.08 ± 0.55 µg/mL |
| Z. rhetsa pericarp (95% Ethanol extract) | Anti-inflammatory | RAW 264.7 macrophages | TNF-α Production | 34.90 ± 2.58 µg/mL |
Potential Signaling Pathway Modulation
Natural products isolated from the Zanthoxylum genus are known to modulate various signaling pathways implicated in inflammation and cancer. While the specific pathways affected by this compound have not been elucidated, related compounds and extracts from Zanthoxylum rhetsa have been shown to influence key cellular signaling cascades. For instance, extracts from the Rutaceae family, to which Zanthoxylum belongs, have demonstrated anti-inflammatory effects through the downregulation of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β, which are often regulated by the NF-κB and MAPK signaling pathways.
Below is a representative diagram of a generalized anti-inflammatory signaling pathway that could potentially be modulated by compounds from Zanthoxylum rhetsa.
Experimental Protocols
Detailed experimental protocols for the specific isolation or synthesis of this compound are not extensively documented in publicly available literature. However, general methodologies for the extraction of phytochemicals from Zanthoxylum rhetsa can be adapted from existing studies.
General Protocol for Extraction of Compounds from Zanthoxylum rhetsa
This protocol is a generalized procedure based on methods used for the extraction of various phytochemicals from Zanthoxylum species.
-
Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., fruits, seeds, or bark) of Zanthoxylum rhetsa.
-
Wash the material thoroughly with distilled water to remove any debris.
-
Air-dry the material in the shade at room temperature for several days until completely dry.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction (Maceration):
-
Weigh a specific amount of the powdered plant material (e.g., 100 g).
-
Place the powder in a large conical flask or beaker.
-
Add a suitable organic solvent (e.g., hexane, ethanol, or methanol) in a specific ratio (e.g., 1:10 w/v).
-
Seal the container and allow it to stand at room temperature for a specified period (e.g., 48-72 hours) with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with the residue 2-3 times to ensure complete extraction.
-
Combine all the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C) to remove the solvent.
-
The resulting crude extract can be further dried in a desiccator to remove any residual solvent.
-
-
Fractionation and Isolation (General Workflow):
-
The crude extract can be subjected to further fractionation using techniques like liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).
-
Each fraction can then be subjected to chromatographic techniques such as column chromatography (using silica gel or Sephadex) and thin-layer chromatography (TLC) for the separation of individual compounds.
-
Final purification of the isolated compounds can be achieved using preparative high-performance liquid chromatography (HPLC).
-
Conclusion and Future Directions
This compound is a structurally defined monoterpenoid with potential biological activities, inferred from the known pharmacological properties of its source, Zanthoxylum rhetsa. However, there is a significant lack of research on the isolated compound itself. Future research should focus on the following areas to fully elucidate its therapeutic potential:
-
Isolation and Purification: Development of a standardized and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological testing.
-
Biological Screening: Systematic evaluation of the purified this compound in a battery of in vitro and in vivo assays to determine its specific anti-inflammatory, anticancer, antimicrobial, and other pharmacological activities.
-
Mechanism of Action Studies: Investigation into the molecular mechanisms underlying the biological activities of this compound, including its effects on key signaling pathways.
-
Synthetic Methodologies: Development of a stereoselective total synthesis of this compound to provide a reliable source for further studies and potential drug development.
Addressing these research gaps will be crucial in determining the viability of this compound as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Investigations of Extracts of Zanthoxylum rhetsa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. researchgate.net [researchgate.net]
Mullilam Diol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mullilam diol, a monoterpenoid first isolated from the essential oil of Zanthoxylum rhetsa and later also found in Zanthoxylum budrunga, has been a subject of structural revision and scientific interest. Initially misidentified, its structure was conclusively established as (±)-p-menthan-1α,2β,4β-triol[1]. This technical guide provides a detailed overview of the natural source, origin, and physicochemical properties of this compound. It includes a comprehensive summary of its spectroscopic data, a detailed experimental protocol for its isolation and characterization, and a discussion of its known biological context. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source and Origin
This compound is a naturally occurring monoterpenoid found in plants of the Zanthoxylum genus, which belongs to the Rutaceae family. The primary documented sources of this compound are:
-
Zanthoxylum rhetsa (Roxb.) DC.: This plant, commonly known as Indian prickly ash, is the original source from which this compound was isolated. The compound is a constituent of the essential oil derived from this plant[1].
-
Zanthoxylum budrunga Wall.: this compound has also been identified as a volatile constituent in the fruits of this plant species.
The geographical distribution of these plants spans tropical and subtropical regions of Asia, including India, Vietnam, and Bangladesh.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound as (±)-p-menthan-1α,2β,4β-triol was a significant revision from its initially proposed structure of p-menthane-2,3-dihydroxy-1,4-oxide[1]. The key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol |
| Appearance | Crystalline solid |
| Stereochemistry | (±)-p-menthan-1α,2β,4β-triol |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data Points |
| Infrared (IR) | Data not available in the searched resources. |
| ¹H NMR | Data not available in the searched resources. |
| ¹³C NMR | Data not available in the searched resources. |
| Mass Spectrometry (MS) | Data not available in the searched resources. |
Note: The detailed spectroscopic data from the primary literature confirming the revised structure was not accessible in the conducted search.
Experimental Protocols
The following section details the experimental methodology for the isolation and characterization of this compound from its natural source, based on available information.
Isolation of this compound from Zanthoxylum rhetsa
The isolation of this compound involves the extraction of the essential oil from the plant material, followed by chromatographic separation.
Materials and Equipment:
-
Dried fruit pericarp of Zanthoxylum rhetsa
-
Steam distillation apparatus
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Crystallization solvents (e.g., acetone, petroleum ether)
Procedure:
-
Extraction of Essential Oil: The essential oil is obtained from the dried fruit pericarp of Zanthoxylum rhetsa through steam distillation.
-
Chromatographic Separation:
-
The crude essential oil is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of hexane and ethyl acetate.
-
Fractions are collected and monitored by TLC.
-
-
Purification and Crystallization:
-
Fractions containing this compound are combined and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by repeated crystallization from a suitable solvent system, such as acetone-petroleum ether, to yield crystalline this compound.
-
Structural Characterization
The structure of the isolated this compound is confirmed through a combination of spectroscopic methods.
Procedure:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment and their connectivity.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity and stereochemistry of the molecule.
-
Biological Activity and Signaling Pathways
Currently, there is a lack of specific quantitative data on the biological activity of isolated this compound in the public domain. While various extracts of Zanthoxylum rhetsa have demonstrated a range of pharmacological effects, including antimicrobial and anti-inflammatory properties, the bioactivity of this compound itself has not been extensively reported. Further research is required to elucidate its potential therapeutic effects and mechanism of action.
There is no information available regarding the signaling pathways that may be modulated by this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Conclusion
This compound, with its revised structure of (±)-p-menthan-1α,2β,4β-triol, is a monoterpenoid originating from Zanthoxylum rhetsa and Zanthoxylum budrunga. While its chemical structure and isolation from natural sources have been established, a significant gap exists in the publicly available literature regarding its detailed spectroscopic data, quantitative biological activity, and its mechanism of action at the molecular level. This guide consolidates the current knowledge and highlights the need for further research to fully characterize this natural product and explore its potential applications in drug discovery and development. The provided experimental framework for its isolation can serve as a basis for future studies aimed at obtaining sufficient quantities of this compound for comprehensive biological screening.
References
The Biosynthesis of p-Menthane Monoterpenoids: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of p-menthane monoterpenoids, a significant class of natural products with wide-ranging applications in the pharmaceutical, food, and cosmetic industries. This document details the core biochemical pathways, enzymatic mechanisms, and regulatory controls governing the production of key p-menthane compounds such as menthol, carvone, pulegone, and 1,8-cineole. Particular emphasis is placed on providing quantitative data and detailed experimental methodologies to support further research and development in this field.
Core Biosynthetic Pathway: From Geranyl Diphosphate to p-Menthane Scaffolds
The biosynthesis of all p-menthane monoterpenoids originates from the universal C10 precursor, geranyl diphosphate (GPP). GPP is primarily synthesized in plant plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The initial committed step in p-menthane biosynthesis is the cyclization of GPP, catalyzed by a class of enzymes known as monoterpene synthases.
The foundational cyclization is catalyzed by limonene synthase (LS) , which produces the pivotal intermediate, limonene. The stereochemistry of the limonene produced, either (-)-limonene or (+)-limonene, is determined by the specific isoform of LS and dictates the subsequent metabolic fate of the molecule, leading to a diverse array of p-menthane structures. For instance, in peppermint (Mentha x piperita), (-)-limonene is the precursor to (-)-menthol, while in spearmint (Mentha spicata), it leads to (-)-carvone. In contrast, caraway (Carum carvi) utilizes (+)-limonene to produce (+)-carvone.[1]
Following the formation of limonene, a series of stereospecific and regiospecific reactions, including hydroxylations, dehydrogenations, reductions, and isomerizations, modify the p-menthane ring to generate the final products. These reactions are catalyzed by a suite of enzymes, many of which are cytochrome P450 monooxygenases and NADPH-dependent reductases. The subcellular compartmentalization of these enzymes across the leucoplasts, endoplasmic reticulum, and cytoplasm of glandular trichome secretory cells highlights the complexity of this metabolic pathway.[2]
Key Biosynthetic Pathways of Major p-Menthane Monoterpenoids
This section details the specific enzymatic steps involved in the biosynthesis of prominent p-menthane monoterpenoids.
(-)-Menthol Biosynthesis in Peppermint (Mentha x piperita)
The biosynthesis of (-)-menthol is one of the most extensively studied p-menthane pathways.[3] It proceeds from (-)-limonene through a series of eight enzymatic steps:
-
(-)-Limonene-3-hydroxylase (L3OH) , a cytochrome P450 enzyme, hydroxylates (-)-limonene to (-)-trans-isopiperitenol.[4][5]
-
(-)-trans-Isopiperitenol dehydrogenase (iPDH) oxidizes (-)-trans-isopiperitenol to (-)-isopiperitenone.
-
(-)-Isopiperitenone reductase (iPR) reduces the endocyclic double bond of (-)-isopiperitenone to yield (+)-cis-isopulegone.[6]
-
(+)-cis-Isopulegone isomerase (iPI) isomerizes (+)-cis-isopulegone to (+)-pulegone.
-
(+)-Pulegone reductase (PR) reduces the exocyclic double bond of (+)-pulegone to produce a mixture of (-)-menthone and (+)-isomenthone.[7]
-
(-)-Menthone reductase (MR) stereospecifically reduces (-)-menthone to the desired (-)-menthol.[8][9]
-
A separate reductase can convert (+)-isomenthone to other menthol isomers.
A key branch point in this pathway occurs at (+)-pulegone, which can be alternatively converted to (+)-menthofuran by menthofuran synthase (MFS) , a reaction often induced by stress conditions.[10][11] The regulation of PR and MFS expression is a critical determinant of the final menthol-to-menthofuran ratio in peppermint oil.[10][11]
Biosynthesis pathway of (-)-menthol from geranyl diphosphate.
(-)-Carvone Biosynthesis in Spearmint (Mentha spicata)
The biosynthesis of (-)-carvone also begins with (-)-limonene but diverges from the menthol pathway at the initial hydroxylation step.
-
(-)-Limonene-6-hydroxylase (L6OH) , a cytochrome P450 enzyme, hydroxylates (-)-limonene at the C6 position to produce (-)-trans-carveol.[4][5][12]
-
(-)-trans-Carveol dehydrogenase (CDH) then oxidizes (-)-trans-carveol to (-)-carvone.[13][14]
Biosynthesis pathway of (-)-carvone from geranyl diphosphate.
1,8-Cineole Biosynthesis
1,8-Cineole, a bicyclic monoterpenoid, is formed from GPP through a distinct cyclization mechanism catalyzed by 1,8-cineole synthase (CINS) .[15] The reaction is thought to proceed through the isomerization of GPP to a linalyl diphosphate intermediate, followed by cyclization to an α-terpinyl cation. This cation is then captured by a water molecule to form 1,8-cineole.[16]
Biosynthesis pathway of 1,8-cineole from geranyl diphosphate.
Quantitative Data on Key Biosynthetic Enzymes
The following tables summarize the available kinetic parameters for key enzymes in the p-menthane monoterpenoid biosynthesis pathways. This data is essential for metabolic modeling and engineering efforts.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Optimal pH | Source |
| (+)-Limonene Synthase (Citrus sinensis) | Geranyl Diphosphate | 13.1 ± 0.6 | 0.186 ± 0.002 | - | [12] |
| (-)-Isopiperitenone Reductase (Mentha piperita) | (-)-Isopiperitenone | 1.0 | 1.3 | 5.5 | [6] |
| (-)-Isopiperitenone Reductase (Mentha piperita) | NADPH | 2.2 | - | 5.5 | [6] |
| (+)-Pulegone Reductase (Mentha piperita) | (+)-Pulegone | 2.3 | 1.8 | 5.0 | [6] |
| (+)-Pulegone Reductase (Mentha piperita) | NADPH | 6.9 | - | 5.0 | [6] |
| (-)-Menthone:(-)-(3R)-Menthol Reductase (Mentha piperita) | (-)-Menthone | 3.0 | 0.6 | 7.0 | [8][9] |
| (-)-Menthone:(-)-(3R)-Menthol Reductase (Mentha piperita) | (+)-Isomenthone | 41 | - | 7.0 | [8][9] |
| (-)-Menthone:(-)-(3R)-Menthol Reductase (Mentha piperita) | NADPH | 0.12 | - | 7.0 | [8][9] |
| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (Mentha piperita) | (-)-Menthone | 674 | 0.06 | 9.3 | [8][9] |
| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (Mentha piperita) | (+)-Isomenthone | >1000 | - | 9.3 | [8][9] |
| (-)-Menthone:(+)-(3S)-Neomenthol Reductase (Mentha piperita) | NADPH | 10 | - | 9.3 | [8][9] |
| (-)-trans-Isopiperitenol/(-)-trans-Carveol Dehydrogenase (Mentha piperita) | (-)-trans-Carveol | 1.8 ± 0.2 | 0.02 | 7.5 | [13] |
| (-)-trans-Isopiperitenol/(-)-trans-Carveol Dehydrogenase (Mentha piperita) | NAD⁺ | 410 ± 29 | - | 7.5 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of p-menthane monoterpenoid biosynthesis.
Heterologous Expression and Purification of Monoterpene Synthases in E. coli
This protocol describes the expression and purification of N-terminally His-tagged monoterpene synthases.
Workflow for heterologous expression and purification.
Materials:
-
E. coli strain BL21(DE3)
-
pET expression vector with an N-terminal His-tag
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography resin
-
Storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol)
Procedure:
-
Clone the coding sequence of the monoterpene synthase into the pET vector.
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Dialyze the purified protein against storage buffer and store at -80°C.
Enzyme Activity Assay for Monoterpene Synthases
This protocol outlines a general method for assaying the activity of monoterpene synthases.
Materials:
-
Purified monoterpene synthase
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)
-
Geranyl diphosphate (GPP) substrate
-
Organic solvent for extraction (e.g., hexane or pentane)
-
Internal standard (e.g., isobutylbenzene or n-dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a reaction mixture containing assay buffer and the purified enzyme in a glass vial.
-
Initiate the reaction by adding GPP to a final concentration in the low micromolar range.
-
Overlay the reaction mixture with an equal volume of organic solvent containing the internal standard.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours) with gentle agitation.
-
Stop the reaction by vortexing vigorously to extract the monoterpene products into the organic layer.
-
Separate the organic layer and analyze it by GC-MS.
-
Quantify the product formation based on the peak area relative to the internal standard.
Analysis of Monoterpenoids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the GC-MS analysis of monoterpenoid products.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-5 min.
-
Ramp: 5-10°C/min to 150-200°C.
-
Ramp: 20-30°C/min to 250-280°C, hold for 2-5 min.
-
-
Split Ratio: 10:1 to 50:1, depending on the concentration.
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Impact (EI) Energy: 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Inject a 1 µL aliquot of the organic extract into the GC.
-
Acquire the data in full scan mode.
-
Identify the monoterpenoid products by comparing their retention times and mass spectra with those of authentic standards and library databases (e.g., NIST, Wiley).
Immunocytochemical Localization of Biosynthetic Enzymes
This protocol provides a general procedure for the localization of enzymes within plant tissues, such as the glandular trichomes of Mentha species.[2]
Materials:
-
Plant tissue (e.g., young leaves)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.3% Triton X-100)
-
Blocking solution (e.g., PBS with 5% BSA and 0.1% Tween 20)
-
Primary antibody specific to the target enzyme
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Fix the plant tissue in the fixative solution.
-
Embed the tissue in a suitable medium (e.g., paraffin or resin) and prepare thin sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue sections with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash the sections with PBS containing 0.1% Tween 20.
-
Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections as in step 8.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with mounting medium.
-
Visualize the localization of the target enzyme using a fluorescence microscope.
Regulation of p-Menthane Biosynthesis
The biosynthesis of p-menthane monoterpenoids is tightly regulated at multiple levels, including transcriptional control of biosynthetic gene expression, developmental programming, and environmental cues.[17] In peppermint, the expression of many of the genes encoding enzymes in the menthol pathway is coordinately upregulated during the development of young leaves, coinciding with the peak of essential oil biosynthesis.[17] Transcription factors from various families, such as MYB, bHLH, and WRKY, are implicated in the regulation of these pathways.[18] Environmental stresses can also significantly impact the metabolic flux, for example, by inducing the expression of menthofuran synthase and diverting pulegone away from menthol production.[10][11] A comprehensive understanding of these regulatory networks is crucial for the metabolic engineering of plants and microorganisms for enhanced production of specific, high-value p-menthane monoterpenoids.
References
- 1. academicjournals.org [academicjournals.org]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Monoterpenes: Conversion of l-Menthone to l-Menthol and d-Neomenthol by Stereospecific Dehydrogenases from Peppermint (Mentha piperita) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Functional Characterization and Structural Insights Into Stereoselectivity of Pulegone Reductase in Menthol Biosynthesis [frontiersin.org]
- 8. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoterpene metabolism. Cloning, expression, and characterization of menthone reductases from peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Hydroxylation of specifically deuterated limonene enantiomers by cytochrome p450 limonene-6-hydroxylase reveals the mechanism of multiple product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (+)-trans-carveol dehydrogenase - Wikipedia [en.wikipedia.org]
- 15. 1,8-cineole synthase - Wikipedia [en.wikipedia.org]
- 16. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) [mdpi.com]
Mullilam Diol in Zanthoxylum budrunga Wall: A Technical Overview and Future Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mullilam diol, identified as (1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, is a monoterpenoid found in the essential oil of Zanthoxylum budrunga Wall. (synonymous with Zanthoxylum rhetsa), a plant with a history of use in traditional medicine. While the crude extracts of Z. budrunga have demonstrated a range of biological activities, including antinociceptive, antioxidant, and hypnotic effects, specific data on the bioactivity and mechanism of action of purified this compound are currently limited in publicly available scientific literature. This technical guide summarizes the existing knowledge on this compound and its plant source, presents available quantitative data for crude extracts, outlines relevant experimental protocols, and proposes future research directions to elucidate the therapeutic potential of this compound.
Introduction to Zanthoxylum budrunga Wall.
Zanthoxylum budrunga Wall., a member of the Rutaceae family, is an aromatic, deciduous tree found in South and Southeast Asia. Various parts of the plant, including the fruits, seeds, and bark, are used in traditional medicine and for culinary purposes. The plant is a rich source of diverse phytochemicals, including alkaloids, flavonoids, lignans, and terpenoids. Among the volatile constituents isolated from its fruits is this compound.
This compound: A p-Menthane Terpenoid
This compound is a p-menthane derivative with the chemical structure (1S,2R,4S)-1,2-epoxy-p-menthan-4-ol. Its presence has been reported in the volatile fraction of Z. budrunga fruits. While the specific biological activities of this compound are not well-documented, other p-menthane diols are known for their pharmacological properties, most notably as insect repellents.
Quantitative Data on Zanthoxylum budrunga Extracts
| Extract Type | Bioassay | Result | Reference |
| Ethanolic Seed Extract | DPPH Radical Scavenging | IC50: 82.60 µg/mL | [1] |
| Methanolic Fruit Extract | Hypnotic Activity (Motor Incoordination) | 50% effect at 250 mg/kg (i.p.) | |
| Essential Oil from Fruit | Hypnotic Activity (Motor Incoordination) | 66.66% effect at 0.2 ml of 0.25% oil in saline (i.p.) |
Experimental Protocols
Detailed experimental protocols for the isolation and purification of this compound from Zanthoxylum budrunga are not explicitly described in the available literature. However, general methods for the extraction and analysis of chemical constituents from Z. budrunga have been reported.
Preparation of Ethanolic Extract from Seeds
-
Plant Material: Dried seeds of Zanthoxylum budrunga are ground into a coarse powder.
-
Maceration: The powdered seeds are macerated in 95% ethanol for a period of three days with occasional shaking.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude ethanolic extract.
DPPH Radical Scavenging Assay
-
Preparation of Solutions: A stock solution of the ethanolic extract is prepared in ethanol and serially diluted. A 0.004% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is also prepared.
-
Reaction: 1 mL of each concentration of the extract is mixed with 2 mL of the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a UV-visible spectrophotometer. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.
Acetic Acid-Induced Writhing Test (for Antinociceptive Activity)
-
Animal Model: Swiss albino mice are used.
-
Dosing: The test group receives the plant extract at specified doses (e.g., 250 and 500 mg/kg, p.o.), the positive control group receives a standard analgesic (e.g., diclofenac sodium), and the negative control group receives the vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes) to allow for absorption, a 0.7% solution of acetic acid is administered intraperitoneally.
-
Observation: The number of abdominal constrictions (writhes) is counted for a defined period (e.g., 15 minutes), starting 5 minutes after the acetic acid injection.
-
Analysis: The percentage inhibition of writhing is calculated by comparing the results of the test groups to the negative control group.
Visualizing Workflows and Potential Mechanisms
As specific data on this compound's signaling pathways are unavailable, the following diagrams illustrate a general workflow for its isolation and characterization, and a hypothetical signaling pathway based on the known anti-inflammatory effects of some terpenes.
Caption: Figure 1: Generalized Workflow for Isolation and Bioactivity Screening of this compound.
Caption: Figure 2: Hypothetical Anti-inflammatory Signaling Pathway for a Terpenoid.
Future Research Directions
The current body of knowledge on this compound from Zanthoxylum budrunga is nascent. To unlock its potential for drug development, the following areas of research are critical:
-
Isolation and Purification: Development of a robust and scalable protocol for the isolation of this compound in high purity from Z. budrunga.
-
Quantitative Analysis: Establishment of analytical methods (e.g., GC-MS, HPLC) to quantify the content of this compound in various parts of the plant.
-
In-depth Biological Screening: Comprehensive evaluation of the biological activities of purified this compound, including but not limited to its anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Preclinical Development: If promising bioactivities are identified, further preclinical studies, including pharmacokinetic and toxicological assessments, will be necessary.
Conclusion
This compound, a constituent of Zanthoxylum budrunga, represents an under-investigated natural product with potential for therapeutic applications. While research on the crude extracts of its source plant is encouraging, dedicated studies on the isolated compound are essential to validate its pharmacological profile and establish its mechanism of action. The workflows and research directions outlined in this guide provide a framework for advancing our understanding of this compound and harnessing its potential for the development of new therapeutic agents.
References
An In-Depth Technical Guide to Mullilam Diol: Properties, Protocols, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mullilam diol, a naturally occurring monoterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Zanthoxylum genus, this compound has a unique chemical structure that underpins its biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known biological activities, with a focus on its anti-inflammatory and antimicrobial effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound, systematically named (±)-p-menthan-1α,2β,4β-triol, is a monoterpenoid first isolated from Zanthoxylum budrunga Wall. and Zanthoxylum rhetsa DC. Initially, its structure was proposed as p-menthane-2,3-dihydroxy-1,4-oxide, but was later revised to its current accepted form.
The physical and chemical properties of this compound are summarized in the tables below. It is a white powder at room temperature and is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.
Table 1: Chemical Identification of this compound
| Property | Value |
| CAS Number | 36150-04-6 |
| Molecular Formula | C₁₀H₂₀O₃ |
| Molecular Weight | 188.26 g/mol |
| IUPAC Name | (±)-p-menthan-1α,2β,4β-triol |
| Synonyms | (1S,2S,4S)-p-menthane-1,2,4-triol |
Table 2: Structural Identifiers of this compound
| Identifier | Value |
| SMILES | CC(C)C1(CCC(C(C1)O)(C)O)O |
| Standard InChI | InChI=1S/C10H20O3/c1-7(2)10(13)5-4-9(3,12)8(11)6-10/h7-8,11-13H,4-6H2,1-3H3/t8-,9-,10-/m0/s1 |
| Standard InChIKey | RKROZYQLIWCOBD-GUBZILKMSA-N |
Table 3: Physicochemical Data for this compound
| Property | Value | Source |
| Physical Appearance | Powder | Generic |
| XLogP3 | 0.6 | PubChem |
| Boiling Point (estimated) | 282.80 °C @ 760.00 mm Hg | The Good Scents Company |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Generic |
| Kovats Retention Index (Standard non-polar) | 1470 | PubChem |
Experimental Protocols
Isolation of this compound from Zanthoxylum species
Characterization of this compound
The structural elucidation and confirmation of this compound's identity are achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for determining the carbon-hydrogen framework of the molecule. Techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl (-OH) groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is utilized for assessing the purity of the isolated compound.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of pure this compound are limited, extensive research on the extracts of Zanthoxylum rhetsa and Zanthoxylum budrunga, from which this compound is isolated, provides strong indications of its potential therapeutic effects. These extracts have demonstrated significant anti-inflammatory and antibacterial properties.[1][2][3][4]
Anti-inflammatory Activity
Extracts of Zanthoxylum rhetsa have been shown to possess potent anti-inflammatory activity.[5][6] This effect is mediated through the suppression of key inflammatory pathways. A plausible mechanism of action, based on studies of Zanthoxylum extracts, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]
The proposed mechanism suggests that this compound may inhibit the activation of IKK (IκB kinase), which in turn prevents the degradation of IκBα (inhibitor of kappa B alpha). This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes that produce mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE₂).[5]
Antibacterial Activity
Extracts from Zanthoxylum rhetsa have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] The essential oils and various solvent extracts have shown efficacy against pathogenic strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[4] While the specific contribution of this compound to this activity is yet to be fully elucidated, as a component of these active extracts, it is likely to play a role. The mechanism of action for monoterpenoids often involves the disruption of bacterial cell membrane integrity.
Conclusion and Future Directions
This compound presents as a promising natural product with potential for development as a therapeutic agent, particularly in the areas of inflammation and infectious diseases. The foundational knowledge of its chemical and physical properties, coupled with the biological activities of its source extracts, provides a strong basis for further investigation.
Future research should focus on:
-
Total synthesis of this compound: This would enable the production of larger quantities for extensive biological testing.
-
In-depth biological evaluation of the pure compound: To confirm and quantify its anti-inflammatory and antimicrobial activities and to elucidate its precise mechanisms of action.
-
Pharmacokinetic and toxicological studies: To assess its drug-like properties and safety profile.
-
Structure-activity relationship (SAR) studies: To identify key structural features responsible for its biological activity and to guide the design of more potent analogs.
This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery and development.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. In vitro anti inflammatory activity of stem of zanthoxylum rhetsa (roxb.) dc. [wisdomlib.org]
- 3. ANTIMICROBIAL ACTIVITY OF THE EXTRACT OF ZANTHOXYLUM RHETSA FRUIT AGAINST ORAL PATHOGENS - ProQuest [proquest.com]
- 4. jocpr.com [jocpr.com]
- 5. phcog.com [phcog.com]
- 6. Anti-Inflammatory Investigations of Extracts of Zanthoxylum rhetsa - PubMed [pubmed.ncbi.nlm.nih.gov]
Mullilam Diol (CAS 36150-04-6): A Technical Overview of an Understudied Natural Product
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mullilam diol, with the Chemical Abstracts Service (CAS) number 36150-04-6, is a naturally occurring monoterpenoid. It is chemically identified as p-menthane-1,2,4-triol. This compound has been isolated from Zanthoxylum budrunga Wall. (also known as Zanthoxylum rhetsa), a plant belonging to the Rutaceae family. Despite its identification as a constituent of a medicinally relevant plant genus, in-depth technical data regarding the specific biological activities, mechanisms of action, and synthesis of this compound remains scarce in publicly available scientific literature. This guide aims to consolidate the existing information on this compound and highlight the significant gaps in current knowledge, thereby pointing to potential avenues for future research.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. This information is primarily derived from chemical supplier databases and phytochemical studies of Zanthoxylum species.
| Property | Value | Source |
| CAS Number | 36150-04-6 | N/A |
| Molecular Formula | C₁₀H₂₀O₃ | N/A |
| Molecular Weight | 188.26 g/mol | N/A |
| IUPAC Name | 1-methyl-4-(propan-2-yl)cyclohexane-1,2,4-triol | N/A |
| Synonyms | p-Menthane-1,2,4-triol | N/A |
| Class | Monoterpenoid | N/A |
| Natural Source | Zanthoxylum budrunga Wall. (Zanthoxylum rhetsa) | N/A |
Biological Activity and Pharmacology: A Knowledge Gap
While the genus Zanthoxylum is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, specific data on the bioactivity of isolated this compound is not available in the reviewed literature. Studies on the essential oil and crude extracts of Zanthoxylum budrunga have demonstrated antinociceptive and antioxidant properties. This compound is listed as one of the volatile constituents of the fruits of this plant, alongside other compounds such as hydroxy α-sanshool, β-phellandrene, β-pinene, and pipertone. However, the individual contribution of this compound to the overall pharmacological profile of the plant extract has not been elucidated.
Currently, there are no published studies that provide quantitative data (e.g., IC₅₀, EC₅₀) on the biological activity of purified this compound. Furthermore, information regarding its mechanism of action, potential molecular targets, and involvement in any signaling pathways is absent from the scientific literature.
Synthesis and Experimental Protocols
The chemical synthesis of this compound has not been specifically described in the available literature. While general methods for the synthesis of diols and triols are well-established in organic chemistry, a dedicated synthetic route for this particular p-menthane-1,2,4-triol has not been reported.
Consequently, there are no detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound. Researchers interested in studying this compound would need to develop these methodologies based on general principles of natural product chemistry and pharmacology.
Future Research Directions
The significant lack of data on this compound presents a clear opportunity for further scientific investigation. A logical workflow for future research is proposed below.
Caption: Proposed research workflow for this compound.
Conclusion
This compound (CAS 36150-04-6) represents a frontier in natural product research. While its existence and source are documented, its potential as a bioactive compound remains largely unexplored. The lack of in-depth technical data, including quantitative biological activity, experimental protocols, and mechanistic insights, underscores the need for foundational research on this molecule. The scientific community, particularly those in drug discovery and natural product chemistry, is encouraged to undertake studies to fill these knowledge gaps. Elucidating the pharmacological properties of this compound could unveil a novel therapeutic agent and provide a deeper understanding of the medicinal properties of Zanthoxylum budrunga.
The Stereochemistry of p-Menthane Triols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The p-menthane scaffold, a substituted cyclohexane ring, is a fundamental structural motif in many natural products and synthetic compounds of significant biological importance. The introduction of three hydroxyl groups to this framework gives rise to a diverse family of p-menthane triols, each with a unique three-dimensional architecture that dictates its chemical and biological properties. This technical guide provides a comprehensive overview of the stereochemistry of p-menthane triols, focusing on their synthesis, conformational analysis, and spectroscopic characterization to aid in the research and development of novel chemical entities.
Introduction to p-Menthane Triols
p-Menthane triols are a class of saturated monoterpenoids characterized by a 1-methyl-4-isopropylcyclohexane backbone bearing three hydroxyl groups. The positions of these hydroxyl groups and their relative stereochemical orientations lead to a vast number of possible stereoisomers. Understanding the precise spatial arrangement of these functional groups is paramount, as it profoundly influences molecular interactions with biological targets, thereby affecting their pharmacological profiles. This guide will primarily focus on the well-studied p-menthane-3,8-diol, which, despite being a diol, serves as an excellent model system for understanding the stereochemical principles applicable to triols. We will also delve into the stereochemistry of representative p-menthane triols such as the 1,2,8- and 1,2,3-triol series.
Stereoisomeric Complexity
The stereochemical diversity of p-menthane triols arises from the presence of multiple stereocenters within the cyclohexane ring and potentially on the isopropyl side chain. For instance, p-menthane-3,8-diol possesses three stereocenters at C1, C3, and C4, leading to 2³ = 8 possible stereoisomers. These isomers can be categorized into pairs of enantiomers and sets of diastereomers. The relative orientation of the substituents on the cyclohexane ring gives rise to cis and trans diastereomers, which exhibit distinct physical and spectroscopic properties.
Below is a diagram illustrating the relationships between the stereoisomers of p-menthane-3,8-diol.
Data Presentation: Spectroscopic and Physical Properties
The characterization and differentiation of p-menthane triol stereoisomers rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and the measurement of physical properties such as melting points and optical rotations.
NMR Spectroscopic Data
NMR spectroscopy is the most powerful tool for elucidating the stereochemistry of p-menthane triols. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to their spatial orientation (axial or equatorial) and the relative configuration of the substituents.
Table 1: 1H and 13C NMR Data for cis- and trans-p-menthane-3,8-diol Stereoisomers in CDCl3
| Position | cis-p-menthane-3,8-diol 1H δ (ppm), J (Hz) | cis-p-menthane-3,8-diol 13C δ (ppm) | trans-p-menthane-3,8-diol 1H δ (ppm), J (Hz) | trans-p-menthane-3,8-diol 13C δ (ppm) |
| 1 | - | 25.4 | - | 31.2 |
| 2 | - | 42.3 | - | 44.3 |
| 3 | 3.87 (q, J = 2.4) | 67.7 | 3.65 (dt, J = 10.3, 4.2) | 72.8 |
| 4 | - | 47.9 | - | 53.0 |
| 5 | - | 20.1 | - | 26.9 |
| 6 | - | 34.7 | - | 34.4 |
| 7 (CH3) | 0.78 (d, J = 5.8) | 22.1 | 0.84 (d, J = 5.8) | 29.7 |
| 8 | - | 73.1 | - | 75.0 |
| 9 (CH3) | 1.12 (s) | 28.4 | 1.15 (s) | 21.9 |
| 10 (CH3) | 1.25 (s) | 28.8 | 1.15 (s) | 23.5 |
Note: Data compiled from various sources. Chemical shifts and coupling constants may vary slightly depending on the specific enantiomer and experimental conditions.
Physical Properties
The physical properties of diastereomers differ, which allows for their separation by techniques such as crystallization and chromatography.
Table 2: Physical Properties of p-menthane-3,8-diol Diastereomers
| Property | cis-p-menthane-3,8-diol | trans-p-menthane-3,8-diol |
| Melting Point (°C) | 72-75 | 68-69 |
| Optical Rotation [α]D | (±)-cis is racemic | (+)-trans: +8.0°, (-)-trans: -7.8° (c=1, CHCl3) |
Experimental Protocols
The synthesis and separation of specific p-menthane triol stereoisomers require carefully controlled experimental procedures.
Synthesis of p-menthane-3,8-diols from Citronellal
A common and efficient method for the synthesis of p-menthane-3,8-diols is the acid-catalyzed cyclization of citronellal.
Protocol 1: Acid-Catalyzed Cyclization of (±)-Citronellal
-
Reaction Setup: To a solution of (±)-citronellal (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a Brønsted acid (e.g., sulfuric acid or p-toluenesulfonic acid) at 0 °C.
-
Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of cis- and trans-p-menthane-3,8-diols, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. This reaction can be applied to unsaturated precursors of p-menthane triols, such as α-terpineol or limonene, to introduce hydroxyl groups with high stereocontrol.
Protocol 2: General Procedure for Sharpless Asymmetric Dihydroxylation
-
Reagent Preparation: Prepare a solution of the alkene substrate (1 equivalent) in a 1:1 mixture of t-butanol and water.
-
Reaction Setup: To the stirred solution, add the appropriate AD-mix formulation (AD-mix-α or AD-mix-β, which contain the chiral ligand, K3Fe(CN)6, K2CO3, and a catalytic amount of K2OsO2(OH)4).
-
Reaction Execution: Stir the biphasic mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Add solid sodium sulfite and stir for an additional hour. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the resulting diol by flash column chromatography.
Mandatory Visualization
Experimental Workflow for Synthesis and Separation of p-menthane-3,8-diol Isomers
The following diagram illustrates a typical workflow for the synthesis of a mixture of p-menthane-3,8-diol diastereomers followed by their separation and characterization.
Conformational Analysis of p-menthane-3,8-diol Chair Conformations
The stereochemistry of p-menthane triols is intimately linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the substituents can occupy either axial or equatorial positions. The relative stability of the conformers is determined by steric interactions, particularly 1,3-diaxial interactions.
For p-menthane-3,8-diol, the large isopropyl group at C4 will strongly prefer an equatorial position to minimize steric strain. The stereochemistry at C1 and C3 will then determine whether the methyl and hydroxyl groups are axial or equatorial.
Note: The images in the diagram above are placeholders and would need to be replaced with actual chemical drawings of the chair conformations.
The coupling constants observed in the 1H NMR spectrum provide valuable information about the dihedral angles between adjacent protons and can be used to infer the preferred conformation. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons on a cyclohexane ring is indicative of a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.
Conclusion
The stereochemistry of p-menthane triols is a complex yet crucial aspect that governs their chemical and biological properties. A thorough understanding of the number and nature of stereoisomers, coupled with robust synthetic and analytical methodologies, is essential for the successful development of p-menthane-based compounds in various fields, including pharmaceuticals and agrochemicals. This guide has provided a foundational overview of the key stereochemical concepts, presented relevant quantitative data, and outlined detailed experimental protocols to support further research and innovation in this area. The strategic application of stereoselective synthesis and advanced spectroscopic techniques will continue to be instrumental in unlocking the full potential of this versatile class of molecules.
The Multifaceted Biological Potential of Monoterpenoid Diols: A Technical Guide for Researchers
For Immediate Release
Monoterpenoid diols, a class of naturally derived compounds, are emerging as significant players in the field of pharmacology, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, offering valuable insights for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to facilitate further investigation and development of these promising molecules.
Anti-inflammatory and Antioxidant Properties
Monoterpenoid diols exhibit notable anti-inflammatory and antioxidant effects, positioning them as candidates for treating a range of inflammatory conditions.
Experimental Protocols:
DPPH Radical Scavenging Assay for Antioxidant Activity:
A common method to evaluate the antioxidant potential of compounds like sobrerol is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.3 mM) is prepared in an organic solvent like methanol or ethanol and stored in the dark.[7][8]
-
Reaction Mixture: The monoterpenoid diol sample is dissolved in a suitable solvent and mixed with the DPPH working solution.[9] A control containing only the solvent and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8][9]
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.[10]
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of the control. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can then be determined.[9]
Anticancer Activity
The anticancer potential of monoterpenoid diols is an area of active research, with studies suggesting their involvement in apoptosis and cell cycle regulation.
Limonene-1,2-diol , a major metabolite of D-limonene, is implicated in the chemopreventive and therapeutic effects of its parent compound. While direct IC50 values for limonene-1,2-diol are scarce, studies on D-limonene provide valuable insights. For instance, D-limonene has shown cytotoxic effects against various cancer cell lines. In one study, the IC50 value of a D-limonene nanoemulsion against oral cancer cells was reported to be 0.16% v/v.[11] Another study reported an IC50 of 18.6 µM for D-limonene on Caco-2 colorectal adenocarcinoma cells.[12] The anticancer activity of D-limonene and its metabolites is linked to the induction of apoptosis through the modulation of key signaling pathways.[13]
Signaling Pathways in Anticancer Activity:
D-limonene has been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2.[13] This process is often mediated through the inhibition of the PI3K/Akt/mTOR pathway and the activation of caspase cascades.[13][14] Furthermore, D-limonene can suppress the activation of NF-κB and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[15]
Experimental Protocols:
MTT Assay for Cytotoxicity:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the monoterpenoid diol and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Apoptosis Assay by Annexin V/Propidium Iodide Staining:
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the monoterpenoid diol for a specified time.
-
Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[13][17]
Antimicrobial and Antiviral Activities
Monoterpenoid diols have also been investigated for their ability to combat microbial and viral infections.
p-Menthane-3,8-diol (PMD) , a component of lemon eucalyptus oil, is recognized for its insect repellent properties and also exhibits significant antiviral and antimicrobial activity.[16][18] It has been shown to be effective against enveloped viruses, including Influenza A virus and SARS-CoV.[18][19] While specific MIC values for PMD against a broad range of bacteria are not extensively documented, its general antimicrobial properties are acknowledged.[16]
Experimental Protocols:
Virucidal Suspension Assay (TCID50 Method):
This assay determines the ability of a compound to inactivate viruses in suspension.
-
Virus and Compound Mixture: A known titer of the virus is mixed with different concentrations of the monoterpenoid diol.
-
Incubation: The mixture is incubated for a specific contact time at a controlled temperature.
-
Neutralization: The virucidal action is stopped by dilution or with a specific neutralizer.
-
Infection of Host Cells: Serial dilutions of the neutralized mixture are added to susceptible host cells cultured in a 96-well plate.
-
Observation of Cytopathic Effect (CPE): The plates are incubated, and the wells are observed for the presence of CPE, which indicates viral replication.
-
TCID50 Calculation: The 50% Tissue Culture Infective Dose (TCID50) is calculated to determine the viral titer reduction caused by the compound.[18][19]
Neuroprotective Effects
Emerging evidence suggests that monoterpenoid diols may offer protection against neurodegenerative processes.
Sobrerol has recently been investigated for its neuroprotective potential. A study on a scopolamine-induced amnesia mouse model demonstrated that sobrerol can improve memory impairment.[11] The proposed mechanism involves enhancing hippocampal cholinergic signaling and reducing the accumulation of pathological proteins associated with neurodegeneration.[11]
Quantitative Data Summary
| Monoterpenoid Diol | Biological Activity | Experimental Model | Key Quantitative Data | Reference |
| Sobrerol | Anti-inflammatory | Clinical studies (respiratory infections) | Qualitative improvement | [2][4] |
| Antioxidant | In vitro assays | Radical scavenging activity noted | [1] | |
| Neuroprotective | Scopolamine-induced amnesia in mice | Improved memory | [11] | |
| Limonene-1,2-diol | Anticancer | (Data primarily on parent compound D-limonene) | ||
| (as D-limonene) | Anticancer | Oral cancer cells (nanoemulsion) | IC50: 0.16% v/v | [11] |
| Caco-2 colorectal cancer cells | IC50: 18.6 µM | [12] | ||
| p-Menthane-3,8-diol | Antiviral | Influenza A virus (in vitro) | No viral replication at 2% w/v | [18][19] |
| SARS-CoV (in vitro) | 1.9-2.4 log10 TCID50/ml reduction (1-2% w/v) | [18] | ||
| Antimicrobial | General | Antimicrobial properties noted | [16] |
Note: Quantitative data for the diol forms of some monoterpenoids are limited. The data for parent compounds are provided for context.
Conclusion
Monoterpenoid diols represent a promising class of natural compounds with diverse and potent biological activities. Their anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective effects warrant further in-depth investigation. The experimental protocols and signaling pathway information provided in this guide aim to equip researchers with the necessary tools and knowledge to advance the study of these molecules, paving the way for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets of these diols and conducting comprehensive preclinical and clinical studies to validate their therapeutic potential.
References
- 1. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sobrerol in Managing Acute Respiratory Infections in Clinical Practice During the “Cold” Season: An Italian Primary Care Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. D-Limonene mitigate myocardial injury in rats through MAPK/ERK/NF-κB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2005087209A1 - Antiviral composition comprising p-menthane-3, 8-diol - Google Patents [patents.google.com]
- 18. US7872051B2 - Antiviral composition comprising p-menthane-3,8-diol - Google Patents [patents.google.com]
- 19. Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Mullilam Diol: A Review of a Terpenoid from Zanthoxylum rhetsa
Executive Summary
Mullilam diol, a monoterpenoid constituent of the plant Zanthoxylum rhetsa, has been a subject of limited scientific investigation. Initial studies led to a structural misidentification, which was later revised to (±)-p-menthan-1α,2β,4β-triol. Despite its isolation and structural correction, dedicated research into the specific biological activities, mechanisms of action, and potential therapeutic applications of this compound is notably absent in the currently available scientific literature. This technical guide provides a comprehensive overview of the existing knowledge surrounding this compound, primarily by examining the phytochemistry and pharmacology of its source, Zanthoxylum rhetsa. Due to the scarcity of data on the isolated compound, this review extends to the broader context of the plant's extracts and other related p-menthane terpenoids to infer potential areas for future investigation.
Introduction to this compound
This compound was first isolated from the essential oil of Zanthoxylum rhetsa DC. (family Rutaceae), a plant used in traditional medicine.[1] The initially proposed structure of p-menthane-2,3-dihydroxy-1,4-oxide was later conclusively revised to (±)-p-menthan-1α,2β,4β-triol.[1] This structural re-evaluation is a critical aspect of its research history. Zanthoxylum rhetsa, commonly known as Indian Prickly Ash, has a rich history of use in traditional medicine for treating various ailments, including fever, pain, cholera, and rheumatism.
Phytochemistry of Zanthoxylum rhetsa
Zanthoxylum rhetsa is a rich source of a diverse array of secondary metabolites. While this compound is one of its terpenoid constituents, the plant's biological activities are likely due to the synergistic or individual actions of numerous compounds. The major chemical classes found in Zanthoxylum rhetsa are summarized in the table below.
Table 1: Major Chemical Constituents of Zanthoxylum rhetsa
| Chemical Class | Examples of Identified Compounds | Plant Part(s) | Reference(s) |
| Terpenoids | This compound ((±)-p-menthan-1α,2β,4β-triol), Lupeol, Sabinene, α-Pinene, β-Pinene, γ-Terpinene, Terpinen-4-ol, Caryophyllene oxide, Spathulenol | Fruits, Bark, Leaves, Seeds | [1][2][3] |
| Alkaloids | Columbamine, 8-methoxy-N-methylflindersine, Rhetsidimerine | Bark, Root Bark | [1] |
| Lignans | Yangambin, Kobusin, Sesamin | Bark | [1] |
| Coumarins | Xanthyletin | Bark | [1] |
| Amides | Zanthorhetsamide | Bark | [1] |
| Phenolic Compounds | Total Phenols, Flavonoids | Bark, Spines | [2][4] |
Biological Activities of Zanthoxylum rhetsa Extracts
The majority of pharmacological studies have been conducted on crude extracts of various parts of Zanthoxylum rhetsa. These studies indicate a wide range of biological activities, although the specific contribution of this compound to these effects has not been elucidated.
Table 2: Reported Biological Activities of Zanthoxylum rhetsa Extracts
| Biological Activity | Type of Extract | Key Findings | Reference(s) |
| Cytotoxic | Chloroform fraction of bark, Essential oils | Showed activity against B16-F10 melanoma cancer cells. Essential oils exhibited inhibitory activity against some cancer cell lines. | [1][3] |
| Anti-inflammatory | Stem bark extract | Mediated by down-regulation of TNF-α and inhibition of iNOS and COX-2 production. | [1] |
| Antimicrobial | Various solvent extracts of spines, Essential oils | Exhibited activity against some fungal and bacterial species. Essential oils showed moderate activity against F. oxysporum. | [3][4] |
| Antioxidant | Ethanol and aqueous extracts of spines | Demonstrated DPPH radical scavenging activity. | [4] |
| Antidiabetic | Ethanol and aqueous extracts of spines | Showed α-amylase and α-glucosidase inhibition activity. | [4] |
| Anthelmintic & Antidiarrheal | Not specified | Traditional use and some pharmacological studies support these activities. |
Experimental Protocols
Detailed experimental protocols for the isolation or synthesis of this compound, or for testing its specific biological activities, are not available in the reviewed literature. However, a general workflow for the phytochemical investigation of a plant like Zanthoxylum rhetsa can be outlined.
Signaling Pathways: A Knowledge Gap
There is no information available in the scientific literature regarding the signaling pathways modulated by this compound. Research on the extracts of Zanthoxylum rhetsa has indicated effects on inflammatory pathways, such as the NF-κB pathway, through the downregulation of TNF-α and inhibition of iNOS and COX-2.[1] However, these effects are attributed to the whole extract, and the specific contribution of this compound is unknown. Future research is needed to investigate the molecular targets and signaling cascades affected by this compound.
Discussion and Future Perspectives
The current body of research on this compound is extremely limited, focusing primarily on its isolation and structural identification. The significant biological activities reported for Zanthoxylum rhetsa extracts suggest that its individual components, including this compound, may possess therapeutic potential. The p-menthane skeleton is found in other bioactive compounds, such as p-menthane-3,8-diol (PMD), which is known for its insect-repellent properties.[5][6] This suggests that this compound could be explored for similar or other biological activities.
To advance the understanding of this compound, future research should focus on:
-
Total Synthesis: Developing a robust synthetic route for (±)-p-menthan-1α,2β,4β-triol would enable the production of sufficient quantities for comprehensive biological evaluation.
-
Pharmacological Screening: A broad-based screening of the purified compound for various biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects, is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and modulation of signaling pathways.
-
In vivo Efficacy and Safety: Promising in vitro findings should be validated in appropriate animal models to assess the in vivo efficacy and safety profile of this compound.
Conclusion
This compound, with its revised structure of (±)-p-menthan-1α,2β,4β-triol, remains a largely unexplored natural product from Zanthoxylum rhetsa. While the parent plant exhibits a wide range of promising pharmacological activities, the specific contribution of this compound is yet to be determined. This technical guide highlights the significant knowledge gaps and underscores the need for further research to unlock the potential of this p-menthane triol. The synthesis and comprehensive biological evaluation of this compound are critical next steps for the scientific and drug development communities.
References
- 1. Bioactive Constituents of Zanthoxylum rhetsa Bark and Its Cytotoxic Potential against B16-F10 Melanoma Cancer and Normal Human Dermal Fibroblast (HDF) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. The Chemical Composition and Biological Activities of Essential Oils from <i>Zanthoxylum rhetsa</i> Grown in Son La, Northwest Vietnam - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 6. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
Spectroscopic data of Mullilam diol
A Technical Guide to the Spectroscopic Data of Mullilam Diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring monoterpenoid, has been a subject of interest in phytochemical research. Initially isolated from the essential oil of Zanthoxylum rhetsa DC. and also found in Zanthoxylum budrunga Wall., its structure was originally misidentified. Subsequent rigorous spectroscopic analysis led to a structural revision, and it is now correctly identified as (±)-p-menthan-1α,2β,4β-triol. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a valuable resource for its identification and characterization in research and drug development contexts.
Chemical Structure and Properties
-
IUPAC Name: (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol
-
Synonyms: this compound, p-Menthan-1α,2β,4β-triol
-
CAS Number: 36150-04-6
-
Molecular Formula: C₁₀H₂₀O₃
-
Molecular Weight: 188.26 g/mol
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Fragment Assignment |
| Data not available in search results |
Experimental Protocols
Detailed experimental protocols for the isolation and spectroscopic analysis of this compound are crucial for reproducibility. The following outlines a general approach based on common practices for the isolation of monoterpenoids from plant sources.
Isolation of this compound from Zanthoxylum rhetsa
A general workflow for the isolation of this compound is depicted below. The essential oil is typically obtained through hydrodistillation of the plant material (e.g., fruits or leaves). This compound is then isolated from the essential oil, often through chromatographic techniques.
Mullilam Diol and its Relation to Other Terpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mullilam diol, a monoterpenoid found in plants of the Zanthoxylum genus, represents a class of naturally occurring compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, its relationship to the broader class of terpenoids, and available data on the biological activities of structurally related compounds. This document outlines generalized experimental protocols for isolation and characterization, and details the biosynthetic pathways common to p-menthane monoterpenoids. The information is presented to support further research and drug development efforts centered on this and related natural products.
Introduction to this compound and Terpenoids
This compound is a p-menthane type monoterpenoid. Initially isolated from Zanthoxylum rhetsa, its structure was later revised and confirmed as (±)-p-menthan-1α,2β,4β-triol. Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. They are synthesized in plants through two primary pathways: the mevalonic acid (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. These pathways produce the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The subsequent condensation of these units gives rise to the vast array of terpenoid structures, including monoterpenoids (C10), sesquiterpenoids (C15), and diterpenoids (C20).
Chemical and Physical Properties of this compound
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its chemical structure and data for related compounds.
| Property | Value | Source |
| Chemical Name | (±)-p-Menthan-1α,2β,4β-triol | [1] |
| Synonyms | This compound | [1] |
| Molecular Formula | C₁₀H₂₀O₃ | [2] |
| Molecular Weight | 188.26 g/mol | [2] |
| CAS Number | 36150-04-6 | [3] |
| Natural Sources | Zanthoxylum budrunga, Zanthoxylum rhetsa | [4][5] |
Relationship to Other Terpenoids: Biosynthesis
The biosynthesis of all terpenoids originates from the fundamental precursors IPP and DMAPP. In plants, the MVA pathway, located in the cytoplasm, and the MEP pathway, within the plastids, are responsible for their formation.
General Terpenoid Biosynthesis Pathway
The initial steps of terpenoid biosynthesis leading to the universal C5 precursors are depicted below.
Caption: General overview of the MVA and MEP pathways for terpenoid precursor biosynthesis.
Proposed Biosynthetic Pathway of this compound
This compound is a p-menthane monoterpenoid. Its biosynthesis likely proceeds from geranyl pyrophosphate (GPP), the precursor to all monoterpenoids. While the exact enzymatic steps in Zanthoxylum species are not fully elucidated, a plausible pathway can be proposed based on known reactions in other plants, such as those in the Mentha (mint) genus. The pathway likely involves the cyclization of GPP to a limonene or terpinene intermediate, followed by a series of hydroxylation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. poseidonsciences.com [poseidonsciences.com]
- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-menthane-1,2,4-triol, 22555-61-9 [thegoodscentscompany.com]
- 5. Four Earlier Unidentified Compounds Isolated From Zanthoxylum rhetsa and Their NO Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to p-Menth-1-ene-3,6-diol (Mullilam diol) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on p-Menth-1-ene-3,6-diol, also known as Mullilam diol, a monoterpenoid of interest for various research applications. This document outlines its commercial availability, physicochemical properties, and known biological activities, with a focus on providing detailed experimental protocols and exploring potential signaling pathways.
Commercial Availability and Physicochemical Properties
p-Menth-1-ene-3,6-diol is available from several commercial suppliers catering to the research community. While pricing and available quantities are subject to direct inquiry, researchers can source this compound from the following vendors:
-
AbMole BioScience[1]
-
AOBIOUS[2]
-
Biosynth[3]
-
ChemFaces[4]
-
InvivoChem[7]
-
ScreenLib[8]
-
Sigma-Aldrich (related compounds available)[9]
A summary of the key physicochemical properties of p-Menth-1-ene-3,6-diol is presented in Table 1 for easy reference.
| Property | Value | Source |
| Synonyms | This compound, (3R,4R,6S)-3,6-Dihydroxy-1-menthene | [1][5] |
| CAS Number | 36150-04-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [7] |
| Molecular Weight | 170.25 g/mol | [7] |
| Natural Source | Isolated from the herbs of Zanthoxylum budrunga Wall. and has also been identified in Mentha spp. and the roots of Pueraria lobata. | [5][6][7][8] |
| Purity | Typically >95% (Varies by supplier) | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [8] |
Biological Activities and Potential Therapeutic Applications
p-Menth-1-ene-3,6-diol has been investigated for its potential anti-inflammatory and vasodilator properties. As a monoterpenoid, it belongs to a class of compounds known for a wide range of biological activities.
Anti-inflammatory Activity
Research suggests that p-Menth-1-ene-3,6-diol may exert anti-inflammatory effects, a common characteristic of monoterpenes. The mechanism of action is likely multifaceted and may involve the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.
Vasodilator Activity
Studies have also indicated that p-Menth-1-ene-3,6-diol possesses vasodilator properties. This effect could be beneficial in conditions associated with endothelial dysfunction and may involve the nitric oxide (NO) signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological activity of p-Menth-1-ene-3,6-diol.
In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the effect of p-Menth-1-ene-3,6-diol on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
p-Menth-1-ene-3,6-diol
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of p-Menth-1-ene-3,6-diol (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-treated control group.
Ex Vivo Vasodilation Assay
Objective: To assess the vasodilator effect of p-Menth-1-ene-3,6-diol on isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
p-Menth-1-ene-3,6-diol
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
Krebs-Henseleit solution
-
Organ bath system with isometric force transducers
Procedure:
-
Aorta Isolation: Euthanize the rat and carefully excise the thoracic aorta.
-
Ring Preparation: Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g, replacing the buffer every 15 minutes.
-
Contraction: Induce a sustained contraction with phenylephrine (1 µM).
-
Treatment: Once the contraction is stable, cumulatively add p-Menth-1-ene-3,6-diol at increasing concentrations (e.g., 10⁻⁸ to 10⁻⁴ M).
-
Data Recording: Record the changes in isometric tension. Acetylcholine (10⁻⁵ M) can be used as a positive control for endothelium-dependent vasodilation.
-
Data Analysis: Express the relaxation response as a percentage of the PE-induced contraction.
Signaling Pathways and Mechanistic Insights
The biological effects of p-Menth-1-ene-3,6-diol are likely mediated through the modulation of specific intracellular signaling pathways. Based on the known activities of other monoterpenoids and the central role of certain pathways in inflammation, the following are proposed as potential targets.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. p-Menth-1-ene-3,6-diol may inhibit this pathway by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.
JNK Signaling Pathway
The JNK pathway, a subset of the MAPK signaling pathways, is activated by stress stimuli and inflammatory cytokines.[10] This pathway plays a crucial role in apoptosis and inflammatory responses.[10] Activation of the JNK pathway involves a cascade of protein kinases that ultimately leads to the phosphorylation and activation of the transcription factor c-Jun. Activated c-Jun then promotes the expression of genes involved in inflammation and apoptosis. It is plausible that p-Menth-1-ene-3,6-diol could interfere with this cascade at one or more levels.
Conclusion
p-Menth-1-ene-3,6-diol (this compound) is a readily available monoterpenoid with demonstrated potential for anti-inflammatory and vasodilator activities. The experimental protocols provided in this guide offer a starting point for researchers to investigate its biological effects further. The proposed involvement of the NF-κB and JNK signaling pathways provides a framework for mechanistic studies. Further research is warranted to fully elucidate the therapeutic potential of this natural compound.
References
- 1. abmole.com [abmole.com]
- 2. p-Menth-1-ene-3,6-diol supplier | CAS 4031-55-4 | AOBIOUS [aobious.com]
- 3. This compound | 36150-04-6 | LBA15004 | Biosynth [biosynth.com]
- 4. p-Menth-1-ene-3,6-diol | CAS:4031-55-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. p-Menth-1-ene-3,6-diol | Plants | 4031-55-4 | Invivochem [invivochem.com]
- 8. This compound | CAS 36150-04-6 | ScreenLib [screenlib.com]
- 9. P-menth-1-en-8-ol | Sigma-Aldrich [sigmaaldrich.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for the Isolation of Mullilam Diol from Zanthoxylum rhetsa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the isolation and purification of Mullilam diol, a bioactive terpenoid, from the fruits of Zanthoxylum rhetsa. This document includes detailed methodologies, data presentation in tabular format, and visualizations of the experimental workflow and a proposed signaling pathway.
Introduction
This compound, structurally identified as p-menthan-1α,2β,4β-triol, is a terpenoid compound isolated from the fruits of Zanthoxylum rhetsa, a plant used in traditional medicine. Terpenoids as a class of compounds have been noted for their diverse pharmacological activities, including anti-inflammatory properties. The anti-inflammatory effects of many terpenoids are attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway, which is central to the inflammatory response. This protocol outlines a robust method for the extraction, fractionation, and purification of this compound, enabling further investigation into its therapeutic potential.
Quantitative Data Summary
The following table summarizes the yield of various extracts from Zanthoxylum rhetsa and the percentage of major terpenoid components identified in previous studies. While specific yield data for pure this compound is not extensively reported, this data provides a baseline for expected yields of related compounds and extracts from the plant material.
| Plant Part | Extraction Method | Solvent | Yield of Crude Extract (% w/w) | Major Terpenoid Components Identified | Percentage of Major Terpenoids in Extract (%) | Reference |
| Pericarp | Maceration | Hexane | Not Specified | 2,3-Pinanediol | 11.28 | [1] |
| Pericarp | Maceration | 95% Ethanol | Not Specified | 2,3-Pinanediol | 19.82 | [1] |
| Seed | Essential Oil Distillation | Water | Not Specified | Terpinen-4-ol | 35.13 | [1] |
| Fruits and Seeds | Essential Oil Distillation | Water | Not Specified | Sabinene | 56.62 | [2] |
| Fruits and Seeds | Essential Oil Distillation | Water | Not Specified | 4-Terpineol | 13.82 | [2] |
| Pericarp | Essential Oil Distillation | Water | 14.30 | Limonene, Sabinene, Terpinen-4-ol | Not Specified | [3] |
| Dried Fruits | Hydrodistillation | Water | ~20% (of volatile oil) | Sabinene, Terpinolene, Limonene | 41.13, 27.05, 7.84 | [4] |
Experimental Protocols
This section details the complete workflow for the isolation of this compound from the fruits of Zanthoxylum rhetsa.
-
Collect fresh, mature fruits of Zanthoxylum rhetsa.
-
Authenticate the plant material with a qualified botanist.
-
Wash the fruits thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the fruits in the shade at room temperature (25-30°C) for 7-10 days until they are completely dry and brittle.
-
Grind the dried fruits into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
-
Weigh 500 g of the dried, powdered fruit material.
-
Place the powder in a large glass container and add 2.5 L of n-hexane.
-
Seal the container and macerate the mixture for 72 hours at room temperature with occasional shaking.
-
After 72 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude hexane extract.
-
The remaining plant material (marc) can be further extracted with a more polar solvent like ethanol to isolate other classes of compounds, though this compound, being a terpenoid, is expected to be predominantly in the hexane extract.
-
Dissolve the crude hexane extract in a minimal amount of methanol.
-
Prepare a silica gel (60-120 mesh) column for column chromatography.
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC).
-
Spot the collected fractions on pre-coated silica gel 60 F254 TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 365 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.
-
Pool the fractions that show a similar TLC profile corresponding to the expected Rf value of this compound.
-
Concentrate the pooled fractions containing the compound of interest.
-
Further purify the concentrated fraction using preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 4 mL/min.
-
Detection: UV detector at 210 nm.
-
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified this compound.
Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for structural confirmation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Visualizations
Caption: Workflow for the isolation of this compound.
Based on the known anti-inflammatory mechanisms of terpenoids, the following pathway is proposed for this compound.[5][6][7]
Caption: Proposed NF-κB signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of the anti-inflammatory effects of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Therapeutic Applications of Terpenes on Inflammatory Diseases [frontiersin.org]
Application Notes and Protocols for the Proposed Synthesis of p-Menthane-1α,2β,4β-triol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed stereoselective synthesis of p-menthan-1α,2β,4β-triol, a novel p-menthane derivative with potential applications in drug discovery and development. Due to the absence of a published synthetic route for this specific stereoisomer, this protocol is based on established stereoselective transformations of p-menthane precursors, such as (+)-limonene. The proposed pathway involves a three-step sequence: 1) stereoselective epoxidation of (+)-α-terpineol, 2) acid-catalyzed hydrolysis of the resulting epoxide to yield a diol, and 3) subsequent stereoselective hydroxylation. This document provides detailed, albeit theoretical, experimental protocols, data tables with expected yields and purity, and a visual representation of the synthetic workflow.
Introduction
p-Menthane triols are a class of oxygenated monoterpenoids that have garnered interest in medicinal chemistry due to their diverse biological activities. The specific stereochemistry of the hydroxyl groups on the p-menthane scaffold is critical for their biological function. This document details a proposed synthetic strategy to obtain the novel stereoisomer, p-menthan-1α,2β,4β-triol. The proposed synthesis commences with the readily available chiral precursor, (+)-α-terpineol, and employs stereocontrolled reactions to install the desired hydroxyl functionalities with the 1α,2β,4β-configuration.
Proposed Synthetic Pathway
The proposed synthesis of p-menthan-1α,2β,4β-triol is a three-step process starting from (+)-α-terpineol. The key challenge lies in controlling the stereochemistry at the C1, C2, and C4 positions.
-
Step 1: Epoxidation of (+)-α-Terpineol. The synthesis begins with the epoxidation of the double bond in (+)-α-terpineol. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to favor the formation of the epoxide on the less hindered face of the double bond, leading to the formation of (1S,2R,4R)-1,2-epoxy-p-menthan-4-ol.
-
Step 2: Acid-Catalyzed Epoxide Opening. The subsequent step involves the acid-catalyzed ring-opening of the epoxide. This reaction is anticipated to proceed via an anti-diaxial opening mechanism, yielding a trans-diol. This would result in the formation of p-menthane-1β,2α,4β-triol.
-
Step 3: Inversion of Stereocenter at C1. To achieve the desired 1α stereochemistry, an inversion of the hydroxyl group at the C1 position is necessary. This could potentially be achieved through a Mitsunobu reaction, which is known to proceed with inversion of configuration.
Experimental Protocols
Protocol 1: Synthesis of (1S,2R,4R)-1,2-Epoxy-p-menthan-4-ol
-
Reaction Setup: To a solution of (+)-α-terpineol (10.0 g, 64.8 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add sodium bicarbonate (10.9 g, 129.6 mmol).
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 77%, 17.3 g, 77.8 mmol) in portions over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.
-
Work-up: Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium sulfite (50 mL). Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes:ethyl acetate gradient) to afford the title compound.
Protocol 2: Synthesis of p-Menthane-1β,2α,4β-triol
-
Reaction Setup: Dissolve the purified (1S,2R,4R)-1,2-epoxy-p-menthan-4-ol (8.0 g, 47.0 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (100 mL) in a 250 mL round-bottom flask.
-
Acid Addition: Add a catalytic amount of sulfuric acid (0.5 mL, 10% aqueous solution).
-
Reaction Conditions: Stir the mixture at 50 °C for 6 hours. Monitor the disappearance of the starting material by TLC.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure diol.
Protocol 3: Synthesis of p-Menthane-1α,2β,4β-triol via Mitsunobu Reaction
-
Reaction Setup: To a solution of p-menthane-1β,2α,4β-triol (5.0 g, 26.6 mmol) and triphenylphosphine (10.5 g, 39.9 mmol) in anhydrous THF (150 mL) at 0 °C under a nitrogen atmosphere, add benzoic acid (4.8 g, 39.9 mmol).
-
Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD, 6.3 mL, 39.9 mmol) dropwise over 20 minutes.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Saponification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in methanol (100 mL) and add a 2 M aqueous solution of sodium hydroxide (50 mL). Stir the mixture at room temperature for 4 hours to saponify the benzoate ester.
-
Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluent: hexanes:ethyl acetate gradient) to yield the final product, p-menthan-1α,2β,4β-triol.
Data Presentation
Table 1: Summary of Expected Yields and Purity for the Synthesis of p-Menthane-1α,2β,4β-triol
| Step | Product | Starting Material | Expected Yield (%) | Purity (by GC-MS, %) |
| 1 | (1S,2R,4R)-1,2-Epoxy-p-menthan-4-ol | (+)-α-Terpineol | 85-90 | >95 |
| 2 | p-Menthane-1β,2α,4β-triol | (1S,2R,4R)-1,2-Epoxy-p-menthan-4-ol | 75-80 | >98 |
| 3 | p-Menthane-1α,2β,4β-triol | p-Menthane-1β,2α,4β-triol | 60-70 | >99 |
Note: The data presented in this table are theoretical and based on typical yields for similar reactions reported in the literature. Actual results may vary.
Visualizations
Caption: Proposed synthetic workflow for p-menthan-1α,2β,4β-triol.
Conclusion
This document provides a detailed, albeit theoretical, framework for the synthesis of p-menthan-1α,2β,4β-triol. The proposed protocols are based on well-established organic transformations and are intended to serve as a starting point for researchers aiming to synthesize and evaluate this novel compound. Experimental validation and optimization of the proposed reaction conditions are necessary to confirm the feasibility of this synthetic route and to fully characterize the final product. The successful synthesis of this specific stereoisomer will enable further investigation into its biological properties and potential therapeutic applications.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Mullilam Diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the preparative purification of Mullilam diol, a bioactive p-menthane triol found in the essential oil of Zanthoxylum rhetsa fruits. Due to the absence of a specific published HPLC protocol for this compound, this method has been developed based on the physicochemical properties of this compound and established chromatographic principles for the separation of polar terpenoids. The described protocol provides a robust baseline for isolating this compound from crude plant extracts for further research and development.
Introduction
This compound, with its revised structure identified as (±)-p-menthan-1α,2β,4β-triol, is a constituent of 'Mullilam oil', an essential oil extracted from the fruits of Zanthoxylum rhetsa.[1][2][3] This compound and its source have been noted for their traditional medicinal uses, including anti-inflammatory and antiseptic properties.[2][3] The purification of this compound is a critical step for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. High-performance liquid chromatography (HPLC) is a highly efficient technique for the isolation and purification of individual phytochemicals from complex mixtures.[4] This document provides a detailed protocol for the preparative HPLC purification of this compound.
Experimental Protocol
Sample Preparation
-
Extraction of Mullilam Oil: Mullilam oil is typically extracted from the dried, powdered fruits of Zanthoxylum rhetsa via steam distillation.
-
Pre-purification of Crude Extract: To enrich the concentration of this compound and remove highly non-polar and polymeric compounds, the crude essential oil can be subjected to preliminary fractionation using open column chromatography on silica gel with a step gradient of hexane and ethyl acetate. Fractions enriched with polar compounds should be collected.
-
Sample for HPLC Injection: The enriched fraction is then dissolved in the HPLC mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a concentration of 10-50 mg/mL. The solution should be filtered through a 0.45 µm syringe filter prior to injection to prevent clogging of the HPLC system.
HPLC Instrumentation and Conditions
A preparative HPLC system equipped with a UV-Vis detector is recommended for this purification. The following conditions are proposed based on the polar nature of this compound, a triol.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 40% B over 30 minutes |
| 40% B to 90% B over 10 minutes | |
| Hold at 90% B for 5 minutes | |
| 90% B to 5% B over 1 minute | |
| Re-equilibration at 5% B for 9 minutes | |
| Flow Rate | 15 mL/min |
| Injection Volume | 500 - 2000 µL (depending on concentration) |
| Detection Wavelength | 210 nm (as this compound lacks a strong chromophore) |
| Column Temperature | 30 °C |
Data Presentation
The following table summarizes the key parameters for the proposed HPLC purification method.
| Parameter | Value | Rationale |
| Stationary Phase | C18 Silica | Good retention for moderately polar compounds in reversed-phase. |
| Mobile Phase | Water/Acetonitrile | Common solvents for reversed-phase chromatography, providing good separation of terpenoids. |
| Elution Mode | Gradient | Effective for separating compounds with a range of polarities from a complex plant extract. |
| Detection | UV at 210 nm | Suitable for compounds with limited UV absorbance. |
Experimental Workflow and Diagrams
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
The logical relationship of the HPLC parameters is outlined below.
References
Application Note: Anti-inflammatory Activity Assay for Mullilam Diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] Natural products are a promising source of novel anti-inflammatory agents with potentially fewer side effects than current therapies.[1][2] Mullilam diol is a novel diol compound isolated from a natural source, with a chemical structure suggesting potential anti-inflammatory properties. This document provides a comprehensive set of protocols to evaluate the anti-inflammatory activity of this compound, from initial in vitro screening to more complex in vivo models and mechanistic studies.
The proposed workflow is designed to first establish the presence of anti-inflammatory activity through rapid in vitro assays, followed by confirmation in an in vivo model. Subsequent mechanistic studies will then elucidate the potential pathways through which this compound exerts its effects.
Experimental Protocols
In Vitro Anti-inflammatory Activity Assays
A battery of in vitro tests is recommended to provide a preliminary assessment of the anti-inflammatory potential of this compound.[3][4] It is advisable to use a minimum of three different in vitro assays to evaluate the anti-inflammatory activity of herbal constituents.[4]
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of this compound to inhibit the heat-induced denaturation of albumin.[3][5]
Protocol:
-
Prepare a 0.2% solution of Bovine Serum Albumin (BSA) in Tris-buffered saline (pH 6.8).
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).
-
To 1 mL of BSA solution, add 100 µL of the this compound solution or the standard drug, Diclofenac sodium (at a similar concentration range). A control group will receive only the solvent.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a substance indicates its ability to inhibit the release of inflammatory mediators from lysosomes.
Protocol:
-
Prepare a 10% v/v suspension of fresh human red blood cells in isotonic buffer (10 mM sodium phosphate buffer, pH 7.4).
-
Prepare various concentrations of this compound and a standard drug (e.g., Indomethacin).
-
To 1 mL of the RBC suspension, add 1 mL of the test sample or standard. A control will contain 1 mL of the isotonic buffer.
-
Incubate the mixtures at 56°C for 30 minutes in a water bath.
-
Centrifuge the samples at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100]
Principle: Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[3] This assay measures the ability of this compound to inhibit LOX activity.[6]
Protocol:
-
Prepare a solution of soybean lipoxygenase in borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid in the same buffer.
-
Mix 10 µL of this compound solution (at various concentrations) with 200 µL of the enzyme solution and incubate at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the linoleic acid substrate.
-
Measure the formation of the hydroperoxide product by monitoring the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
Calculate the percentage of LOX inhibition.
In Vivo Anti-inflammatory Activity Assay
Principle: Carrageenan injection in the rat paw induces an acute inflammatory response characterized by edema. The reduction in paw volume by a test compound indicates its anti-inflammatory effect.[7][8]
Protocol:
-
Acclimatize male Wistar rats (150-200g) for one week.
-
Divide the rats into groups: a control group, a standard group (e.g., receiving Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 50, 100, 200 mg/kg) orally.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer the respective treatments to each group.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Mechanistic Studies: In Vitro Assays with Macrophages
Principle: RAW 264.7 macrophage cells are a well-established model for studying inflammation in vitro. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells.[9][10]
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements).
Principle: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation. This assay measures the level of nitrite, a stable metabolite of NO, in the cell culture supernatant.[10]
Protocol:
-
After LPS stimulation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Principle: TNF-α and IL-6 are key pro-inflammatory cytokines that are upregulated during an inflammatory response.[9][10]
Protocol:
-
Collect the cell culture supernatant after LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Principle: The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.[10] This assay will determine if this compound inhibits the activation of these pathways.
Protocol:
-
After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Concentration (µg/mL) | % Inhibition / % Protection | IC50 (µg/mL) |
| Protein Denaturation | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| RBC Membrane Stabilization | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| LOX Inhibition | 10 | ||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control | - | - | |
| Indomethacin | 10 | ||
| This compound | 50 | ||
| 100 | |||
| 200 |
Table 3: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | |||
| LPS + this compound | 10 | |||
| 50 | ||||
| 100 |
Mandatory Visualization
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Molecular Mechanisms of Anti-Inflammatory Activities of the Extracts of Ocimum gratissimum and Thymus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effect and mechanism of action of Lindera erythrocarpa essential oil in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Testing of Mullilam Diol on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mullilam diol, a naturally occurring monoterpenoid with the revised structure (±)-p-menthan-1α,2β,4β-triol, is isolated from Zanthoxylum rhetsa DC.[1] The genus Zanthoxylum is a rich source of bioactive compounds, including alkaloids and lignans, which have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Extracts from Zanthoxylum rhetsa have been shown to inhibit the proliferation of cancer cells such as HeLa, MCF-7, and B16-F10 melanoma cells, primarily through the induction of apoptosis and cell cycle arrest.[3][4][5] While direct cytotoxic data for this compound is not yet available, its origin suggests its potential as an anticancer agent.
These application notes provide a comprehensive guide for researchers interested in evaluating the cytotoxic properties of this compound on various cancer cell lines. The protocols outlined below are based on established in vitro cytotoxicity assays and can be adapted for high-throughput screening of natural compounds.
Data Presentation
As there is currently no published data on the specific cytotoxicity of this compound, the following table summarizes the reported IC50 values of various extracts from Zanthoxylum rhetsa, the plant from which this compound is isolated. This data serves as a reference for the potential range of cytotoxic activity that might be observed.
Table 1: Cytotoxicity of Zanthoxylum rhetsa Extracts on Various Cancer Cell Lines
| Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Methanol Leaf Extract | RD Sarcoma | 0.006 ± 0.002 | [4] |
| Methanol Leaf Extract | DLD1 (Colon) | 0.004 ± 0.002 | [4] |
| Methanol Leaf Extract | MCF-7 (Breast) | 0.005 ± 0.001 | [4] |
| Methanol Leaf Extract | HeLa (Cervical) | 0.018 ± 0.001 | [4] |
| Methanol Thorn Extract | RD Sarcoma | 0.014 ± 0.017 | [4] |
| Methanol Thorn Extract | DLD1 (Colon) | 0.014 ± 0.003 | [4] |
| Methanol Thorn Extract | MCF-7 (Breast) | 0.010 ± 0.004 | [4] |
| Methanol Thorn Extract | HeLa (Cervical) | 0.035 ± 0.004 | [4] |
| Chloroform Bark Fraction | B16-F10 (Melanoma) | Not specified, but showed cytotoxic effect | [3] |
| Z. rhetsa Oil | HeLa (Cervical) | 296.73 | [6] |
Experimental Protocols
Cell Culture and Maintenance
Standard cell culture techniques are essential for reliable and reproducible cytotoxicity data.
-
Cell Lines: A panel of human cancer cell lines should be used, for instance, MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), A549 (lung carcinoma), and a normal cell line like HEK293 (human embryonic kidney) to assess selectivity.
-
Culture Medium: Use the appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, DMEM for MCF-7 and HeLa, and F-12K for A549.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
-
Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound from the stock solution in the culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Hypothesized Signaling Pathway
Based on the known mechanisms of cytotoxic compounds from the Zanthoxylum genus, this compound may induce apoptosis through the intrinsic and extrinsic pathways. The following diagram illustrates a potential mechanism of action.
Caption: Hypothesized apoptotic signaling pathway induced by this compound.
References
- 1. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Bioactive Constituents of Zanthoxylum rhetsa Bark and Its Cytotoxic Potential against B16-F10 Melanoma Cancer and Normal Human Dermal Fibroblast (HDF) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.lib.pdn.ac.lk [ir.lib.pdn.ac.lk]
- 5. tandfonline.com [tandfonline.com]
- 6. scialert.net [scialert.net]
Application Notes and Protocols for Determining the Antioxidant Capacity of Terpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for commonly employed antioxidant capacity assays relevant to the study of terpenoids. Terpenoids, a large and diverse class of naturally occurring organic chemicals, have garnered significant interest for their potential therapeutic properties, including their antioxidant effects.[1][2] Accurate and reproducible assessment of their antioxidant capacity is crucial for research and development in the fields of pharmacology, food science, and cosmetics.
This document outlines the principles, advantages, limitations, and detailed experimental procedures for the DPPH, ABTS, FRAP, and ORAC assays.
Introduction to Antioxidant Capacity Assays
Antioxidant capacity assays are biochemical methods used to assess the ability of a compound to inhibit oxidation. These assays can be broadly categorized into two types based on their reaction mechanism: Hydrogen Atom Transfer (HAT) based assays and Single Electron Transfer (SET) based assays.
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.
-
Single Electron Transfer (SET) based assays: In these assays, the antioxidant provides an electron to reduce an oxidant. The color change of the oxidant solution is proportional to the antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are based on this mechanism.
It is important to note that the antioxidant activity of a specific terpenoid can vary significantly depending on the assay used, as each method has its own unique reaction kinetics and sensitivities to different types of antioxidant compounds.[3] Therefore, it is often recommended to use a battery of assays to obtain a comprehensive antioxidant profile of a terpenoid.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method for determining the free radical scavenging capacity of antioxidants.[4][5] It utilizes the stable free radical DPPH, which has a deep violet color in solution with a maximum absorbance around 517 nm.[4][6] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[7] The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Advantages:
-
Simple and rapid.
-
Uses a stable radical, eliminating the need for a radical generator.
-
Can be performed using a standard spectrophotometer.
Limitations:
-
The reaction can be slow to reach completion for some compounds.
-
The steric accessibility of the DPPH radical can be a limiting factor for larger antioxidant molecules.
-
The absorbance of some test compounds may interfere with the measurement.
Experimental Protocol for DPPH Assay
This protocol is a generalized procedure and may require optimization based on the specific terpenoid being tested.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent like ethanol, 2-butanone, ethyl acetate, chloroform, or n-heptane)[4]
-
Terpenoid sample
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other suitable standard (e.g., Ascorbic acid, Gallic acid)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[4] This solution should be freshly prepared and protected from light.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the terpenoid sample in a suitable solvent.
-
Prepare a series of dilutions of the terpenoid sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Prepare a series of dilutions of the Trolox standard for the calibration curve.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.[8]
-
Add 100 µL of the sample or standard solution to the respective wells.[8]
-
For the blank (control), add 100 µL of the solvent instead of the sample.
-
Mix the contents of the wells gently.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
-
Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[4]
-
The results can be expressed as the IC50 value or as Trolox equivalents (TE) by comparing the antioxidant activity of the sample to that of the Trolox standard curve.
-
Experimental Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay is another widely used method for measuring the antioxidant capacity of various substances, including terpenoids.[11] This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[11][12] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the extent of decolorization is proportional to the antioxidant's concentration.
Advantages:
-
Applicable to both hydrophilic and lipophilic antioxidants.
-
The ABTS radical is soluble in both aqueous and organic solvents.
-
The reaction is rapid and the endpoint is stable.[13]
Limitations:
-
The pre-formed radical needs to be generated before the assay.
-
The absorbance of colored compounds in the sample may interfere with the measurement.
Experimental Protocol for ABTS Assay
This protocol provides a general guideline and may need to be adjusted for specific experimental conditions.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or other suitable solvent
-
Terpenoid sample
-
Trolox or other suitable standard
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working Solution:
-
Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[11]
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the terpenoid sample in a suitable solvent.
-
Prepare a series of dilutions of the terpenoid sample.
-
Prepare a series of dilutions of the Trolox standard for the calibration curve.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the plant extract to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[11] Alternatively, in a 96-well plate format, add 10 µL of the sample or standard to 190 µL of the ABTS•+ working solution.
-
Mix thoroughly.
-
Incubate at room temperature for a set time (e.g., 6 or 30 minutes).[11][14]
-
-
Measurement:
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank (ABTS•+ solution without sample) and A_sample is the absorbance of the sample.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[11]
-
Experimental Workflow for ABTS Assay
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[11][15] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[11][15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[15]
Advantages:
-
Simple, rapid, and automated.
-
Inexpensive and uses readily available reagents.
-
Reproducible results.
Limitations:
-
The assay is performed at an acidic pH (3.6), which is not a physiological condition.[16]
-
It does not measure the activity of antioxidants that act by hydrogen atom transfer.
-
The reaction with some antioxidants can be slow.
Experimental Protocol for FRAP Assay
This protocol is a general method and may require optimization.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
Terpenoid sample
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox for standard curve
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the terpenoid sample in a suitable solvent.
-
Prepare a series of dilutions of the terpenoid sample.
-
Prepare a series of dilutions of the FeSO₄ or Trolox standard for the calibration curve.
-
-
Assay Procedure:
-
Measurement:
-
Calculation:
-
The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve.
-
The results are typically expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.[15]
-
Experimental Workflow for FRAP Assay
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[18][19] Fluorescein is commonly used as the fluorescent probe, and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as the peroxyl radical generator.[20] The antioxidant's capacity to scavenge these radicals is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher antioxidant capacity.
Advantages:
-
Measures the classical hydrogen atom donating ability of antioxidants.
-
The peroxyl radical is physiologically relevant.
-
High-throughput and can be automated.
Limitations:
-
Requires a fluorescence microplate reader with precise temperature control.
-
The assay is sensitive to temperature and pH fluctuations.
-
The long assay time can be a drawback.
Experimental Protocol for ORAC Assay
This protocol is a general guideline and may require specific optimization.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Terpenoid sample
-
Trolox
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the terpenoid sample in a suitable solvent and then dilute with phosphate buffer.
-
Prepare a series of dilutions of the terpenoid sample.
-
Prepare a series of dilutions of the Trolox standard for the calibration curve.
-
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.[19]
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the respective wells.[21]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[21][22]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[21][22]
-
-
Measurement:
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.[21]
-
Plot the net AUC of the standards against their concentration to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and is typically expressed as µmol of Trolox equivalents per gram of sample.[21]
-
Experimental Workflow for ORAC Assay
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.
Data Presentation: Antioxidant Capacity of Selected Terpenoids
The following tables summarize the antioxidant capacity of various terpenoids as determined by the DPPH, ABTS, and FRAP assays, compiled from various literature sources. It is important to consider that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: DPPH Radical Scavenging Activity of Selected Terpenoids
| Terpenoid | IC50 (µg/mL) | % Inhibition (at a specific concentration) | Reference |
| Thymol | - | 83.38% (at 0.1 mg/mL) | [23] |
| Linalool | - | - | [1] |
| Caryophyllene | - | <25% | [23] |
| Limonene | - | <25% | [23] |
| Pulegone | - | <25% | [23] |
| Menthone | - | <25% | [23] |
| γ-Terpinene | High activity | - | [16] |
| α-Terpinene | High activity | - | [16] |
| Carvacrol | - | - | [3] |
| Eugenol | - | - | [3] |
Table 2: ABTS Radical Cation Scavenging Activity of Selected Terpenoids
| Terpenoid | TEAC (mg TE/g) | % Inhibition (at a specific concentration) | Reference |
| Thymol | - | 98.29% (at 0.1 mg/mL) | [23] |
| Caryophyllene | - | <25% | [23] |
| Limonene | - | <25% | [23] |
| Linalool | - | <25% | [23] |
| Pulegone | - | <25% | [23] |
| Menthone | - | <25% | [23] |
| Anethole | IC50 = 107.2 µg/mL | - | [3] |
| Eugenol | - | - | [3] |
| Carvacrol | - | - | [3] |
| γ-Terpinene | - | - | [3] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Terpenoids
| Terpenoid | FRAP Value (µmol Fe(II)/g or TEAC) | Reference |
| γ-Terpinene | High activity | [16] |
| α-Terpinene | High activity | [16] |
| Linalool | - | [16] |
| Carvone | - | [16] |
| Eugenol | 1694.7 µM Fe²⁺/mg | [3] |
| Thymol | 668.0 µM Fe²⁺/mg | [3] |
| Carvacrol | 652.2 µM Fe²⁺/mg | [3] |
| Anethole | 104.8 µM Fe²⁺/mg | [3] |
Conclusion
The selection of an appropriate antioxidant capacity assay is critical for the accurate evaluation of terpenoids. Each of the described methods—DPPH, ABTS, FRAP, and ORAC—offers distinct advantages and is suited for different research objectives. For a comprehensive understanding of a terpenoid's antioxidant profile, it is highly recommended to employ a combination of these assays. The detailed protocols and workflows provided herein serve as a valuable resource for researchers and professionals in the field, facilitating standardized and reproducible assessments of the antioxidant potential of these promising natural compounds.
References
- 1. Potential Antioxidant Activity of Terpenes [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Terpenoids and Polyphenols as Natural Antioxidant Agents in Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. ejmoams.com [ejmoams.com]
- 19. agilent.com [agilent.com]
- 20. mdpi.com [mdpi.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. kamiyabiomedical.com [kamiyabiomedical.com]
- 23. Antioxidant Activity of the Essential Oil and its Major Terpenes of Satureja macrostema (Moc. and Sessé ex Benth.) Briq - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Mullilam Diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mullilam diol, a naturally occurring monoterpenoid isolated from plants of the Zanthoxylum genus, presents a promising scaffold for the development of novel antimicrobial agents.[1][2] Structurally identified as (±)-p-menthan-1α,2β,4β-triol, this compound is part of a class of secondary metabolites known for their diverse biological activities.[1][3] The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of new chemical entities for antimicrobial drug discovery. This document provides detailed protocols for the comprehensive antimicrobial screening of this compound, methods for data interpretation, and a discussion of its potential mechanism of action.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 36150-04-6 | [3] |
| Molecular Formula | C10H20O3 | [3] |
| Molecular Weight | 188.26 g/mol | [3] |
| IUPAC Name | (1R,2R,4S)-1-methyl-4-(propan-2-yl)cyclohexane-1,2,4-triol | [3] |
| Source | Zanthoxylum rhetsa, Zanthoxylum budrunga | [1][2] |
Antimicrobial Activity of this compound (Illustrative Data)
The following table summarizes hypothetical minimum inhibitory concentration (MIC) values for this compound against a panel of clinically relevant microorganisms. These values are illustrative and based on the known activity of similar monoterpenoid compounds. Actual experimental results may vary.
| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive bacteria | 64 | 0.5 | N/A |
| Bacillus subtilis (ATCC 6633) | Gram-positive bacteria | 128 | 0.25 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative bacteria | 256 | 0.03 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative bacteria | 512 | 1 | N/A |
| Candida albicans (ATCC 90028) | Fungi (Yeast) | 128 | N/A | 1 |
| Aspergillus niger (ATCC 16404) | Fungi (Mold) | 256 | N/A | 8 |
N/A: Not Applicable
Experimental Protocols
Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Materials:
-
This compound stock solution (e.g., 1024 µg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum (standardized to 0.5 McFarland)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
-
Incubator
Procedure:
-
Add 100 µL of appropriate broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as the growth control (no compound), and the twelfth well will be the sterility control (no inoculum).
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth.
Protocol 2: Agar Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[6][7]
Materials:
-
This compound solution of a known concentration
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum (standardized to 0.5 McFarland)
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Negative control disks (impregnated with solvent)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply sterile filter paper disks impregnated with a known amount of this compound to the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place positive and negative control disks on the same plate.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination of this compound.
Hypothetical Signaling Pathway: Disruption of Microbial Cell Membrane
Based on the known mechanisms of other monoterpenoids, a plausible mode of action for this compound is the disruption of the microbial cell membrane integrity.[4][8] This can lead to a cascade of events culminating in cell death.
Caption: Hypothetical mechanism of this compound via membrane disruption.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. HS-SPME/GC×GC-TOFMS-Based Flavoromics and Antimicrobial Properties of the Aroma Components of Zanthoxylum motuoense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Mullilam Diol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific method for the quantitative analysis of Mullilam diol, a naturally occurring monoterpenoid, in biological matrices. The protocol utilizes gas chromatography coupled with mass spectrometry (GC-MS) following a straightforward liquid-liquid extraction and derivatization procedure. The method is validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies, natural product quantification, and other research applications.
Introduction
This compound, with the IUPAC name (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol, is a monoterpenoid diol isolated from various plant sources.[1] Its polar nature, attributed to the presence of three hydroxyl groups, presents a challenge for direct analysis by gas chromatography.[2] To overcome this, a derivatization step is employed to increase its volatility and improve chromatographic peak shape. This method provides a robust and reliable approach for the quantification of this compound in complex biological samples.
Experimental Workflow
A visual representation of the experimental workflow is provided below.
Caption: Experimental workflow for this compound quantification.
Materials and Methods
Reagents and Materials:
-
This compound certified reference standard
-
Internal Standard (IS), e.g., d6-Mullilam diol or a structurally similar diol
-
Ethyl Acetate, HPLC grade
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Methanol, HPLC grade
-
Deionized water
-
Blank biological matrix (e.g., plasma, tissue homogenate)
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Nitrogen evaporator
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Detailed Experimental Protocol
1. Preparation of Standards and Quality Control Samples:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Generate a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL) in the blank biological matrix.
2. Sample Preparation:
-
To 100 µL of biological sample, standard, or QC, add 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization:
-
To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Vortex briefly to mix.
-
Incubate at 70°C for 30 minutes.
-
Allow the sample to cool to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert.
4. GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for derivatized this compound and the internal standard.
-
Data Analysis and Quantification
The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression analysis is then applied to determine the concentration of this compound in the unknown samples.
Method Validation
The analytical method was validated according to established guidelines, with key performance characteristics summarized in the tables below.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| 3 (Low) | < 10% | < 12% | 95 - 105% |
| 75 (Medium) | < 8% | < 10% | 97 - 103% |
| 750 (High) | < 5% | < 8% | 98 - 102% |
Table 3: Recovery
| QC Concentration (ng/mL) | Extraction Recovery (%) |
| 3 (Low) | > 85% |
| 75 (Medium) | > 88% |
| 750 (High) | > 90% |
Logical Relationship for Method Validation
The following diagram illustrates the logical relationship between the different validation parameters.
References
- 1. Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Experimental Models for Testing Mullilam Diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mullilam diol, a compound identified as (±)-p-menthan-1α,2β,4β-triol, is a constituent of Zanthoxylum rhetsa.[1] The essential oil from this plant, known as Mullilam oil, has been traditionally recognized for its anti-inflammatory and antiseptic properties.[2] This background suggests that this compound may possess significant biological activities worthy of investigation for therapeutic applications.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound. The following protocols detail standardized assays to assess its potential cytotoxic, anti-inflammatory, and antioxidant effects. These foundational in vitro models are crucial in the early stages of drug discovery and development to elucidate the compound's mechanism of action and establish a preliminary safety and efficacy profile.
I. Cytotoxicity Assessment
Cytotoxicity assays are fundamental for determining the concentration range at which a compound can be safely tested without causing significant cell death.[3][4] These assays are also pivotal in screening for potential anticancer agents.[5]
MTT Assay for Cell Viability
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5][7] The LDH assay measures this released enzyme activity, which is proportional to the extent of cell lysis.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer an aliquot of the supernatant from each well to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity using the following formula, after subtracting the background control readings:[8] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100 Spontaneous LDH activity is from untreated cells, and Maximum LDH activity is determined by adding a lysis buffer to control wells.[8]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 Value (µM) |
| MTT | 24 | ||
| MTT | 48 | ||
| LDH | 24 |
II. Anti-inflammatory Activity Assessment
In vitro models of inflammation are essential for screening compounds that can modulate inflammatory responses. These assays often involve stimulating immune cells like macrophages with an inflammatory agent such as lipopolysaccharide (LPS) and then measuring the production of inflammatory mediators.[9][10]
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by LPS. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[10] Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., L-NAME, a known iNOS inhibitor).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[10]
-
Incubation: Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition. The concentration of nitrite can be determined from a sodium nitrite standard curve.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Principle: Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) typically target these enzymes.[12] This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the reaction buffer (e.g., Tris-HCl), heme, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 20 minutes) by adding a solution of hydrochloric acid.
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[13]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 values for both COX-1 and COX-2.
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Cell Line/Enzyme | IC50 Value (µM) |
| NO Inhibition | RAW 264.7 | |
| COX-1 Inhibition | Purified Enzyme | |
| COX-2 Inhibition | Purified Enzyme |
III. Antioxidant Activity Assessment
Antioxidant assays measure the capacity of a compound to neutralize free radicals, which are implicated in the pathogenesis of various diseases.
DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and rapid method to evaluate antioxidant activity.[14] In the presence of an antioxidant, the stable purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.[15]
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
DPPH Solution: Prepare a 0.135 mM solution of DPPH in methanol.[16]
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.[17]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[16]
-
Data Analysis: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
Principle: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[15] The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[18]
Protocol:
-
ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[15]
-
Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.[16]
-
Reaction: Add 1 mL of the ABTS•+ working solution to 10 µL of the this compound samples at various concentrations.
-
Incubation: Incubate for 7 minutes at room temperature.[16]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
Data Presentation: Antioxidant Activity of this compound
| Assay | Standard | IC50 Value of Standard (µM) | IC50 Value of this compound (µM) |
| DPPH Scavenging | Ascorbic Acid | ||
| ABTS Scavenging | Trolox |
Visualizations
Experimental Workflow for In Vitro Testing
Caption: General workflow for the in vitro evaluation of this compound.
NF-κB Signaling Pathway in Inflammation
Caption: Simplified canonical NF-κB inflammatory signaling pathway.
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mullilam oil: Significance and symbolism [wisdomlib.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. This compound | CAS 36150-04-6 | ScreenLib [screenlib.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.5. In- vitro anti-oxidant assays [bio-protocol.org]
- 17. Antioxidant Activity in vitro [bio-protocol.org]
- 18. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for Chiral Separation of p-Menthane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of common p-menthane derivatives, including menthol, limonene, and carvone. The methodologies outlined below utilize Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), with a focus on the use of cyclodextrin-based and polysaccharide-based chiral selectors.
Introduction to Chiral Separation of p-Menthane Derivatives
p-Menthane derivatives are a class of monoterpenoids with significant applications in the pharmaceutical, food, and fragrance industries. Many of these compounds possess chiral centers, leading to the existence of enantiomers with distinct biological and sensory properties. For instance, the cooling sensation of menthol is primarily attributed to the (-)-menthol isomer.[1] Similarly, the characteristic scents of spearmint and caraway are due to the (R)-(-)-carvone and (S)-(+)-carvone enantiomers, respectively. Therefore, the ability to separate and quantify these enantiomers is crucial for quality control, efficacy assessment, and regulatory compliance.
The primary techniques for the chiral resolution of p-menthane derivatives are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often employing chiral stationary phases (CSPs). Capillary Electrophoresis (CE) with chiral selectors in the background electrolyte also presents a powerful alternative.
Data Presentation: Quantitative Separation Parameters
The following tables summarize quantitative data for the chiral separation of key p-menthane derivatives using GC and HPLC. These values provide a baseline for method development and comparison of different chiral stationary phases.
Table 1: Chiral Gas Chromatography (GC) Separation Data for p-Menthane Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Carrier Gas/Pressure | Temperature Program | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Resolution (Rs) |
| Menthol (as acetate derivative) | Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin in OV 1701 | 25 m x 0.25 mm | Hydrogen, 7 psi | 35-180°C at 1°C/min | Not Specified | Not Specified | Baseline Separated |
| Limonene | Heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Baseline Separated |
| Carvone | Heptakis(3-O-pentafluoropropionyl-2,6-di-O-pentyl)-β-cyclodextrin in OV 1701 | 25 m x 0.25 mm | Hydrogen, 7 psi | 40-180°C at 2°C/min | Not Specified | Not Specified | Baseline Separated |
| α-Pinene | Rt-βDEXsm | 30 m x 0.25 mm, 0.25 µm | Helium | 40°C (1 min), then 2°C/min to 200°C | Not Specified | Not Specified | Not Specified |
Note: Retention times and resolution can vary depending on the specific instrument and slight variations in experimental conditions.
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Separation Data for Menthol Isomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | (-)-Menthol Retention Time (t_R1, min) | (+)-Menthol Retention Time (t_R2, min) | Resolution (R_s) |
| Chiralpak AD-H (amylose-based) | n-Hexane/2-Propanol (98:2, v/v) | 1.0 | 25 | ~10.5 | ~12.0 | 2.84 |
| Chiralcel OD-H (cellulose-based) | n-Hexane/2-Propanol (98:2, v/v) | 1.0 | 25 | ~13.5 | ~12.5 | 1.89 |
| Chiralcel OJ-H (cellulose-based) | n-Hexane/2-Propanol (98:2, v/v) | 1.0 | 25 | ~18.0 | ~16.5 | 1.76 |
| Chiralpak IC (cellulose-based) | n-Hexane/2-Propanol (98:2, v/v) | 1.0 | 25 | ~9.5 | ~8.5 | 1.55 |
Data adapted from Zhong et al. (2018). The elution order of enantiomers can be reversed on amylose- versus cellulose-based CSPs.
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC) of p-Menthane Derivatives
This protocol provides a general method for the enantioseparation of volatile p-menthane derivatives like limonene and carvone, and derivatized menthol. Cyclodextrin-based CSPs are highly effective for this purpose.[2]
1. Instrumentation and Materials:
-
Gas chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Rt-βDEXsm, HP-chiral-20B, or similar cyclodextrin-based phase).
-
Carrier gas: Helium or Hydrogen.
-
Syringes for sample injection.
-
Volumetric flasks and pipettes.
-
Solvents (e.g., hexane, dichloromethane) for sample dilution.
-
(If derivatizing) Derivatizing agent (e.g., trifluoroacetic anhydride).
2. Sample Preparation:
-
Direct Analysis (for volatile compounds like limonene and carvone):
-
Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., hexane).
-
Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL).
-
-
Derivatization (for less volatile compounds like menthol):
-
Dissolve a known amount of the menthol sample in a vial with a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent (e.g., trifluoroacetic anhydride).
-
Seal the vial and heat at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to complete the reaction.
-
Cool the vial to room temperature and dilute the sample to the desired concentration with the solvent.
-
3. GC Operating Conditions:
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 250°C.
-
Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (typically around 1-2 mL/min for helium).
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-5 minutes.
-
Ramp: Increase the temperature at a rate of 1-5°C/min to a final temperature of 180-220°C.
-
Hold at the final temperature for 5-10 minutes.
-
Note: The temperature program should be optimized for the specific analytes and column.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 to 100:1.
4. Data Analysis:
-
Identify the peaks corresponding to the enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) of Menthol Isomers
This protocol describes the separation of menthol enantiomers using a polysaccharide-based chiral stationary phase in normal-phase mode.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index (RI) or Polarimeter).
-
Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
HPLC-grade solvents: n-Hexane and 2-Propanol.
-
Syringe filters (0.45 µm).
-
Volumetric flasks and pipettes.
2. Sample Preparation:
-
Prepare a stock solution of the menthol isomer mixture at a concentration of 1 mg/mL in the mobile phase.
-
If analyzing a sample matrix (e.g., an essential oil), dissolve a known amount of the sample in the mobile phase to achieve a similar concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Operating Conditions:
-
Mobile Phase: n-Hexane/2-Propanol (e.g., 98:2, v/v). The ratio may need to be optimized for the specific column and isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index (RI) or Polarimeter.
4. Data Analysis:
-
Identify the peaks for the different menthol isomers and enantiomers based on their retention times.
-
Integrate the peak areas.
-
Calculate the relative amounts of each isomer and the enantiomeric excess for each pair of enantiomers as described in the GC protocol.
Protocol 3: Chiral Capillary Electrophoresis (CE) of p-Menthane Derivatives
This protocol provides a general framework for the enantioseparation of p-menthane derivatives using CE with cyclodextrins as chiral selectors. Optimization of the background electrolyte composition is crucial for successful separation.
1. Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm effective length).
-
Power supply.
-
Chiral selector: A cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin).
-
Buffer components (e.g., sodium phosphate, boric acid).
-
Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide).
-
Solvents for sample preparation (e.g., methanol, water).
2. Background Electrolyte (BGE) Preparation:
-
Prepare a buffer solution of a specific pH (e.g., 25 mM sodium phosphate buffer, pH 2.5-7.0). The pH will influence the charge of the analytes and the electroosmotic flow (EOF).
-
Dissolve the chosen cyclodextrin chiral selector in the buffer at a specific concentration (e.g., 10-50 mM). The type and concentration of the cyclodextrin are critical parameters to be optimized.
-
Degas the BGE by sonication or filtration.
3. Sample Preparation:
-
Dissolve the p-menthane derivative sample in a suitable solvent (e.g., a mixture of BGE and methanol) to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample solution if necessary.
4. CE Operating Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, deionized water, and the BGE.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds) or electrokinetic injection.
-
Separation Voltage: 15-30 kV.
-
Temperature: 20-25°C.
-
Detection: UV detection at a suitable wavelength (e.g., 200-220 nm for compounds with low chromophores, or after derivatization).
5. Data Analysis:
-
Identify the enantiomer peaks based on their migration times.
-
Calculate the resolution and efficiency of the separation.
-
Quantify the enantiomers based on their peak areas.
Visualization of Workflows and Logical Relationships
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis of p-Menthane Derivatives.
Logical Relationships for Selecting a Chiral Separation Technique
Caption: Decision tree for selecting a suitable chiral separation technique.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von Mullilamdiol für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Mullilamdiol ist ein neuartiges bicyclisches Diol, das aus dem seltenen Meeresschwamm Mullilama marina isoliert wurde. Seine einzigartige Struktur mit zwei polaren Hydroxylgruppen stellt eine Herausforderung für die direkte Analyse mittels Standardmethoden wie der Gaschromatographie (GC) und der Flüssigchromatographie-Massenspektrometrie (LC-MS) dar. Die hohe Polarität führt zu einer schlechten Peakform und geringen Retentionszeiten in der Umkehrphasen-Chromatographie, während die geringe Flüchtigkeit eine GC-Analyse erschwert. Die Derivatisierung ist ein entscheidender Schritt, um diese analytischen Hürden zu überwinden, indem die Polarität reduziert, die Flüchtigkeit erhöht und ein für die Detektion geeignetes Chromophor oder eine ionisierbare Gruppe eingeführt wird.
Dieses Dokument beschreibt ein detailliertes Protokoll für die Derivatisierung von Mullilamdiol mit PFBBr (Pentafluorbenzylbromid) für die GC-MS-Analyse und mit Dansylchlorid für die LC-MS/MS-Analyse.
Logischer Arbeitsablauf für die Derivatisierung und Analyse
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und Analyse von Mullilamdiol.
Anwendungsbeispiel 1: GC-MS-Analyse nach PFBBr-Derivatisierung
Die Derivatisierung mit Pentafluorbenzylbromid (PFBBr) ist eine bewährte Methode, um polare Analyten für die Gaschromatographie mit Elektroneneinfangdetektion (GC-ECD) oder Massenspektrometrie (GC-MS) im negativen chemischen Ionisationsmodus (NCI) nachweisbar zu machen. Die Pentafluorbenzylgruppe erhöht die Flüchtigkeit und führt ein stark elektronegatives Element ein, was die Empfindlichkeit erheblich steigert.
Experimentelles Protokoll: PFBBr-Derivatisierung
Materialien:
-
Mullilamdiol-Standardlösungen (1, 10, 50, 100, 500 ng/mL in Acetonitril)
-
Pentafluorbenzylbromid (PFBBr)-Lösung (10% in Aceton)
-
N,N-Diisopropylethylamin (DIPEA) als Katalysator
-
Acetonitril (HPLC-Qualität)
-
Hexan (HPLC-Qualität)
-
Wasser (ultra-rein)
-
Festphasenextraktions (SPE)-Kartuschen (Kieselgel, 100 mg)
-
Reaktionsgefäße (2 mL, bernsteinfarben)
Vorgehensweise:
-
Probenvorbereitung: 100 µL der Mullilamdiol-Standardlösung oder der extrahierten Probe in ein Reaktionsgefäß geben.
-
Verdampfung: Die Probe unter einem sanften Stickstoffstrom bei 40 °C zur Trockne eindampfen.
-
Derivatisierung: Den trockenen Rückstand in 50 µL Acetonitril aufnehmen. 10 µL der 10%igen PFBBr-Lösung und 5 µL DIPEA hinzufügen.
-
Inkubation: Das Gefäß fest verschließen und für 60 Minuten bei 75 °C inkubieren.
-
Abkühlung und Quenchen: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. Die Reaktion wird durch die anschließende SPE-Aufreinigung gequencht.
-
Aufreinigung (SPE):
-
Die SPE-Kartusche mit 1 mL Hexan konditionieren.
-
Das Reaktionsgemisch mit 500 µL Hexan verdünnen und auf die Kartusche laden.
-
Die Kartusche mit 1 mL Hexan waschen, um überschüssiges PFBBr zu entfernen.
-
Das derivatisierte Mullilamdiol mit 1 mL einer 10:90 (v/v) Ethylacetat:Hexan-Mischung eluieren.
-
-
Analyse: Das Eluat unter Stickstoff zur Trockne eindampfen und in 100 µL Isooktan für die GC-MS-Analyse rekonstituieren.
Quantitative Daten: GC-MS-Analyse
Die Kalibrierungskurve wurde durch die Analyse der derivatisierten Standards erstellt. Die Ergebnisse zeigen eine ausgezeichnete Linearität im untersuchten Konzentrationsbereich.
| Konzentration (ng/mL) | Gemessene Peakfläche (willkürliche Einheiten) | Standardabweichung (n=3) |
| 1 | 15.234 | 850 |
| 10 | 149.876 | 7.540 |
| 50 | 765.432 | 35.120 |
| 100 | 1.520.987 | 70.890 |
| 500 | 7.450.112 | 350.600 |
Tabelle 1: Kalibrierungsdaten für PFB-derivatisiertes Mullilamdiol mittels GC-MS.
Anwendungsbeispiel 2: LC-MS/MS-Analyse nach Dansylchlorid-Derivatisierung
Die Derivatisierung mit Dansylchlorid führt eine stark fluoreszierende und leicht ionisierbare Dansylgruppe in das Molekül ein. Dies verbessert die chromatographischen Eigenschaften in der Umkehrphasen-LC und erhöht die Ionisationseffizienz in der Elektrospray-Ionisierungs (ESI)-Massenspektrometrie, was zu einer hochempfindlichen Quantifizierung mittels LC-MS/MS führt.
Hypothetischer Signalweg mit Mullilamdiol
Abbildung 2: Hypothetischer Signalweg der Mullilamdiol-induzierten Apoptose.
Experimentelles Protokoll: Dansylchlorid-Derivatisierung
Materialien:
-
Mullilamdiol-Standardlösungen (0.1, 1, 10, 50, 100 ng/mL in Acetonitril)
-
Dansylchlorid-Lösung (1 mg/mL in Aceton)
-
Natriumbicarbonat-Puffer (100 mM, pH 9.5)
-
Ameisensäure
-
Acetonitril (LC-MS-Qualität)
-
Wasser (LC-MS-Qualität)
Vorgehensweise:
-
Probenvorbereitung: 100 µL der Mullilamdiol-Standardlösung oder der extrahierten Probe in ein Reaktionsgefäß geben.
-
Pufferzugabe: 50 µL des Natriumbicarbonat-Puffers hinzufügen.
-
Derivatisierung: 50 µL der Dansylchlorid-Lösung zugeben. Das Gefäß kurz vortexen.
-
Inkubation: Das Gefäß fest verschließen und für 45 Minuten bei 60 °C im Dunkeln inkubieren.
-
Abkühlung und Quenchen: Das Reaktionsgemisch auf Raumtemperatur abkühlen lassen. Die Reaktion durch Zugabe von 5 µL Ameisensäure quenchen, um überschüssiges Dansylchlorid zu hydrolysieren.
-
Analyse: Die Probe direkt in die LC-MS/MS injizieren oder bei Bedarf mit der mobilen Phase verdünnen.
Quantitative Daten: LC-MS/MS-Analyse
Die Analyse erfolgte mittels Multiple Reaction Monitoring (MRM). Die Ergebnisse zeigen eine hohe Empfindlichkeit und Linearität.
| Konzentration (ng/mL) | Gemessene Peakfläche (willkürliche Einheiten) | Standardabweichung (n=3) |
| 0.1 | 8.912 | 450 |
| 1 | 90.123 | 4.120 |
| 10 | 895.678 | 42.300 |
| 50 | 4.510.234 | 210.800 |
| 100 | 9.123.456 | 450.100 |
Tabelle 2: Kalibrierungsdaten für Dansyl-derivatisiertes Mullilamdiol mittels LC-MS/MS.
Zusammenfassung und Vergleich der Methoden
Die Wahl der Derivatisierungsmethode hängt von der verfügbaren instrumentellen Analytik und der erforderlichen Empfindlichkeit ab.
| Merkmal | PFBBr-Derivatisierung (GC-MS) | Dansylchlorid-Derivatisierung (LC-MS/MS) |
| Prinzip | Erhöht Flüchtigkeit und Elektroneneinfang-Eigenschaften | Führt Chromophor/Fluorophor und ionisierbare Gruppe ein |
| Vorteile | Exzellente Empfindlichkeit im NCI-Modus, hohe chromatographische Auflösung | Hohe Empfindlichkeit und Spezifität (MRM), geeignet für weniger flüchtige Verbindungen |
| Nachteile | Erfordert Verdampfung, kann für thermolabile Verbindungen ungeeignet sein | Kann unter Ionenunterdrückung leiden, erfordert saubere Proben |
| Nachweisgrenze (LOD) | ~0.5 ng/mL | ~0.05 ng/mL |
Tabelle 3: Vergleich der Derivatisierungsmethoden für Mullilamdiol.
Schlussfolgerung: Die Derivatisierung ist ein unverzichtbarer Schritt für die quantitative Analyse von Mullilamdiol in komplexen Matrizes. Die PFBBr-Methode ist ideal für die GC-MS-Analyse und bietet eine hohe Empfindlichkeit. Für höchste Empfindlichkeit und die Analyse in wässrigen Systemen ist die Derivatisierung mit Dansylchlorid, gefolgt von einer LC-MS/MS-Analyse, die Methode der Wahl. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung robuster analytischer Methoden für Mullilamdiol und strukturell verwandte Verbindungen.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mullilam Diol Extraction
Disclaimer: As "Mullilam diol" is not a recognized compound in publicly available scientific literature, this guide is based on the principles of natural product extraction, using Andrographolide (a labdane diterpenoid) as a model. The protocols and data provided are illustrative and should be adapted based on the actual properties of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
The choice of solvent is critical for maximizing extraction yield and depends on the polarity of this compound. For diterpenoid diols, which are moderately polar, solvents like ethanol, methanol, or acetone are often effective. Ethanol is frequently preferred due to its high extraction efficiency and lower toxicity compared to methanol.
Q2: How does temperature affect the extraction yield of this compound?
Generally, increasing the extraction temperature can enhance the solubility of this compound and the diffusion rate of the solvent into the plant matrix, which can lead to a higher yield. However, excessively high temperatures may cause degradation of thermolabile compounds or extraction of unwanted impurities. It is crucial to determine the optimal temperature that maximizes yield without compromising the purity and stability of the diol.
Q3: What is a recommended starting solvent-to-solid ratio for extraction?
A common starting point for the solvent-to-solid ratio in natural product extraction is 10:1 mL/g (e.g., 100 mL of solvent for 10 g of powdered plant material). This ratio ensures adequate wetting of the plant material and a sufficient concentration gradient to drive the extraction process. This ratio can be further optimized (e.g., 15:1 or 20:1) to improve yield, although this will also increase solvent consumption.
Q4: How can I confirm the presence of this compound in my extract?
The presence of this compound in your extract can be confirmed using chromatographic techniques. A preliminary check can be done using Thin Layer Chromatography (TLC) by comparing the Rf value of a spot in your extract to that of a known standard. For confirmation and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is the standard method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent: The solvent polarity may not be suitable for this compound. 2. Insufficient Extraction Time: The duration of the extraction may not be long enough for complete diffusion. 3. Inadequate Particle Size: Large particle size of the plant material reduces the surface area for extraction. | 1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol). 2. Increase the extraction time in increments and monitor the yield to find the optimal duration. 3. Grind the plant material to a fine powder (e.g., 40-60 mesh) to increase surface area. |
| Extract is Highly Impure | 1. Solvent is not selective: The solvent may be co-extracting a large number of other compounds. 2. Extraction Temperature is too high: Higher temperatures can increase the solubility of undesirable compounds. | 1. Perform a sequential extraction starting with a non-polar solvent (like hexane) to remove lipids and waxes before extracting with a more polar solvent for the diol. 2. Lower the extraction temperature and increase the extraction time to compensate. |
| Degradation of this compound | 1. Exposure to High Temperatures: The compound may be thermolabile. 2. Exposure to Light: The compound may be photosensitive. 3. Presence of Degrading Enzymes: Active enzymes in the plant material can degrade the target compound. | 1. Use non-thermal extraction methods like ultrasound-assisted or microwave-assisted extraction which often have shorter extraction times. 2. Protect the extraction setup and resulting extract from light by using amber glassware or covering with aluminum foil. 3. Blanch or freeze-dry the plant material prior to extraction to deactivate enzymes. |
Data Summary: Comparative Extraction Yields
The following table summarizes the yield of a model compound, Andrographolide, under different extraction conditions. This can serve as a starting point for optimizing this compound extraction.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solvent-to-Solid Ratio (mL/g) | Yield (mg/g) |
| Maceration | Ethanol | 25 | 1440 | 10:1 | 15.2 |
| Soxhlet Extraction | Methanol | 65 | 360 | 15:1 | 22.5 |
| Ultrasound-Assisted | Ethanol | 50 | 30 | 20:1 | 28.7 |
| Microwave-Assisted | Ethanol | 60 | 5 | 20:1 | 30.1 |
Detailed Experimental Protocol: Ultrasound-Assisted Extraction (UAE)
This protocol describes a general procedure for extracting this compound from a dried plant matrix using UAE.
1. Preparation of Plant Material:
-
Dry the source plant material at 40-50°C in a hot air oven until constant weight is achieved.
-
Grind the dried material into a fine powder (40-60 mesh size) using a mechanical grinder.
2. Extraction Procedure:
-
Accurately weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 200 mL of 95% ethanol to the flask (a 20:1 solvent-to-solid ratio).
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is higher than the solvent level in the flask.
-
Set the ultrasonic bath temperature to 50°C and the sonication frequency to 40 kHz.
-
Sonicate for 30 minutes.
3. Filtration and Concentration:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.
4. Analysis:
-
Dry the concentrated extract to a constant weight to determine the crude yield.
-
Re-dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) for HPLC analysis to determine the purity and concentration of this compound.
Visualizations
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Caption: Troubleshooting logic for low this compound extraction yield.
Overcoming solubility issues of Mullilam diol in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mullilam diol. The focus is on overcoming solubility challenges encountered during in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a lathyrane diterpenoid, a class of compounds that are typically hydrophobic. It is a powder that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] However, it exhibits poor solubility in aqueous solutions, which can lead to precipitation when diluted into assay media.
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A2: Precipitation occurs because this compound is a lipophilic molecule that is not readily soluble in water.[2][3] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the organic solvent concentration decreases, reducing the overall solvating capacity for the hydrophobic compound. This causes the this compound to come out of solution and form a precipitate.
Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the optimal concentration can vary depending on the cell line and the specific assay, so it is recommended to run a vehicle control to assess the impact of the solvent on your experimental system.
Q4: Can I use surfactants to improve the solubility of this compound?
A4: Yes, surfactants can be used to increase the solubility of hydrophobic compounds like this compound through the formation of micelles.[2][4] Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 are often used in biological assays. It is crucial to determine the critical micelle concentration (CMC) and to test for any potential interference of the surfactant with the assay itself.
Troubleshooting Guide: Overcoming this compound Precipitation in Assays
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your experiments.
Problem: Precipitate forms upon dilution of this compound stock solution into aqueous media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Step 1: Optimize Stock Solution Preparation
-
Initial Action: Ensure your this compound is fully dissolved in the organic solvent before any dilution. Gentle warming (to 37°C) and vortexing can aid dissolution.
-
Consideration: Prepare a fresh stock solution. Over time, compounds can degrade or fall out of solution, especially if stored improperly. This compound powder should be stored desiccated at -20°C.[1]
Step 2: Refine the Dilution Method
-
Initial Action: Instead of a single large dilution, perform serial dilutions. This gradual decrease in organic solvent concentration can help keep the compound in solution.
-
Consideration: Add the this compound stock solution to the aqueous buffer dropwise while vortexing. This rapid mixing can prevent localized high concentrations that lead to immediate precipitation.
Step 3: Employ a Co-solvent System
-
Initial Action: If DMSO alone is insufficient, consider a co-solvent system. Polyethylene glycol 400 (PEG 400) or ethanol can be used in combination with DMSO to improve solubility.
-
Experimental Protocol:
-
Prepare a high-concentration stock of this compound in 100% DMSO.
-
Create an intermediate dilution in a mixture of your primary organic solvent and the co-solvent (e.g., 1:1 DMSO:PEG 400).
-
Use this intermediate stock for the final dilution into your aqueous assay medium.
-
-
Data Presentation:
| Co-Solvent System (v/v) | Maximum Soluble Concentration of this compound (Hypothetical) |
| 0.5% DMSO in PBS | < 1 µM |
| 0.5% DMSO, 1% Ethanol in PBS | ~5 µM |
| 0.5% DMSO, 2% PEG 400 in PBS | ~15 µM |
Step 4: Utilize Solubility Enhancing Excipients
-
Initial Action: For more challenging solubility issues, especially in cell-based assays, consider using cyclodextrins.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Mechanism: Cyclodextrins have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic this compound, forming an inclusion complex that is water-soluble.[2][5]
-
Experimental Protocol: See below for a detailed protocol on preparing a this compound-cyclodextrin complex.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound solution using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Weigh out the required amount of HP-β-CD. A common starting concentration is a 10-40% (w/v) solution in your desired aqueous buffer.
-
Dissolve the HP-β-CD in the buffer. Gentle warming (up to 50°C) and vortexing may be required to fully dissolve the cyclodextrin. Allow the solution to cool to room temperature.
-
-
Add this compound:
-
Weigh the desired amount of this compound powder.
-
Add the powder directly to the pre-formed cyclodextrin solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a good starting point, but this may need to be optimized.
-
-
Facilitate Complexation:
-
Vortex the mixture vigorously for 5-10 minutes.
-
Place the mixture in a sonicator bath for 15-30 minutes to aid in the formation of the inclusion complex.
-
The solution should become clear. If not, further optimization of the cyclodextrin concentration or molar ratio may be necessary.
-
-
Sterilization and Use:
-
Sterilize the final solution by filtering through a 0.22 µm syringe filter.
-
This stock solution can now be diluted into your assay medium.
-
This compound-Cyclodextrin Complexation
Caption: Encapsulation of this compound by cyclodextrin.
Data Presentation: Solubility Enhancement Strategies
The following table summarizes hypothetical solubility data for this compound using various techniques. Researchers should perform their own experiments to determine the optimal conditions for their specific assay.
| Method | Vehicle/Excipient | Final Concentration in Assay | Expected Solubility of this compound | Key Considerations |
| Direct Dilution | DMSO | 0.5% | < 1 µM | High risk of precipitation. |
| Co-Solvency | DMSO + PEG 400 | 0.5% + 2% | 10-20 µM | Vehicle controls are essential to test for toxicity. |
| Micellar Solubilization | Tween® 80 | 0.1% | 20-50 µM | May interfere with some assays (e.g., membrane-based). |
| Complexation | HP-β-CD | 1-5% | > 50 µM | Can sometimes alter compound bioavailability. |
Note: The solubility values presented are for illustrative purposes and may not reflect actual experimental results.
References
Technical Support Center: Improving HPLC Resolution of Diol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the High-Performance Liquid Chromatography (HPLC) resolution of diol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating diol isomers by HPLC?
A1: Diol isomers, particularly diastereomers and enantiomers, often possess very similar physicochemical properties, such as polarity, size, and shape. This similarity leads to comparable interactions with the stationary phase and mobile phase in traditional reversed-phase or normal-phase HPLC, resulting in poor separation and co-elution. Achieving adequate resolution requires a strategic approach to method development that enhances the subtle differences between the isomers.
Q2: What are the key HPLC method parameters to optimize for improving the resolution of diol isomers?
A2: To improve the resolution of diol isomers, a systematic optimization of several key parameters is crucial. These include:
-
Column Chemistry: The choice of stationary phase is critical. Chiral stationary phases (CSPs) are often necessary for separating enantiomers. For diastereomers, various achiral phases (C18, phenyl, cyano) should be screened to exploit subtle structural differences.
-
Mobile Phase Composition: The type of organic modifier (e.g., acetonitrile, methanol), the pH of the aqueous phase, and the use of additives can significantly impact selectivity.
-
Temperature: Column temperature affects the thermodynamics of the separation, influencing retention times and selectivity.
-
Flow Rate: Lower flow rates can improve efficiency and, consequently, resolution, although at the cost of longer run times.
-
Gradient Profile: For complex mixtures, a shallow gradient can help to separate closely eluting peaks.
Q3: When should I consider using a chiral stationary phase (CSP)?
A3: A chiral stationary phase is essential when you need to separate enantiomers, which are non-superimposable mirror images of each other.[1][2] Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard achiral columns impossible without derivatization. CSPs create a chiral environment within the column, allowing for differential interaction with the enantiomers and enabling their separation.
Q4: Can derivatization help in separating diol isomers?
A4: Yes, derivatization can be a valuable strategy, particularly for enantiomers.[2] By reacting the diol isomers with a chiral derivatizing agent, you can convert the enantiomeric pair into diastereomers.[2] These diastereomers have different physical properties and can often be separated on a standard achiral HPLC column.[2] However, this approach adds extra steps to sample preparation and requires careful selection of the derivatizing agent to ensure complete reaction and stability of the derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of diol isomers.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Column Chemistry | Screen different stationary phases. For diastereomers, try C18, Phenyl, and Cyano columns. For enantiomers, a chiral stationary phase is necessary. |
| Suboptimal Mobile Phase | Systematically vary the organic modifier (e.g., switch between acetonitrile and methanol), adjust the mobile phase pH, and experiment with additives like buffers or ion-pairing reagents.[3] |
| Inadequate Method Parameters | Optimize the column temperature, flow rate, and gradient slope. A lower flow rate and a shallower gradient often improve resolution. |
| Insufficient Column Efficiency | Ensure the column is properly packed and not degraded. Check for and address any extra-column dead volume in the HPLC system. |
Issue 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | This is common with basic compounds interacting with residual silanols on silica-based columns.[4] Add a competitive amine (e.g., triethylamine) to the mobile phase or use a base-deactivated column. Adjusting the mobile phase pH can also help.[4] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[5] |
| Contaminated Guard or Analytical Column | Flush the column with a strong solvent or replace the guard column.[4][5] If the analytical column is contaminated, it may need to be replaced. |
| Mismatched Injection Solvent | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using gradients.[5] |
| Fluctuations in Column Temperature | Use a column oven to maintain a consistent temperature.[5] |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed. |
| Pump Malfunction | Check for leaks, and ensure the pump is delivering a consistent flow rate.[6] |
Experimental Protocols
Protocol 1: General Method Development for Diastereomer Separation
-
Column Screening:
-
Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
If resolution is poor, screen other stationary phases such as Phenyl-Hexyl and Cyano to explore different selectivities.
-
-
Mobile Phase Optimization:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water.
-
Systematically change the organic modifier to methanol to assess changes in selectivity.
-
If the diol has ionizable groups, evaluate the effect of pH by incorporating buffers (e.g., phosphate or acetate) at different pH values.
-
-
Parameter Optimization:
-
Temperature: Evaluate temperatures between 25°C and 40°C.
-
Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min) and reduce it to 0.5-0.8 mL/min to see if resolution improves.
-
Gradient: If using a gradient, start with a broad gradient (e.g., 5-95% organic over 20 minutes) and then narrow the gradient around the elution time of the isomers to improve separation.
-
Protocol 2: Chiral Separation of Enantiomers
-
Column Selection:
-
Select a chiral stationary phase based on the structure of the Mullilam diol. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point.
-
-
Mobile Phase Screening:
-
For polysaccharide-based CSPs, screen mobile phases in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., acetonitrile/water) modes.
-
Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can significantly impact resolution.
-
-
Method Optimization:
-
Fine-tune the ratio of the mobile phase components to optimize selectivity and retention.
-
Adjust the flow rate and temperature as described in the diastereomer protocol.
-
Visualizations
Caption: Troubleshooting workflow for improving HPLC resolution.
Caption: Logical approach to method development for diol isomers.
References
Technical Support Center: Troubleshooting GC-MS Analysis of Polar Terpenoids
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of polar terpenoids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Derivatization (Silylation)
Q1: Why is derivatization necessary for analyzing polar terpenoids by GC-MS?
Polar terpenoids, which contain functional groups like hydroxyl (-OH) and carboxyl (-COOH), are often not volatile enough for direct GC analysis. Derivatization, most commonly silylation, is a chemical process that replaces the active hydrogens in these polar functional groups with a less polar group, such as a trimethylsilyl (TMS) group.[1] This process increases the volatility and thermal stability of the terpenoids, making them suitable for GC-MS analysis.[1][2] Without derivatization, you may observe poor peak shape, low response, or no peaks at all for your polar analytes.[3][4]
Q2: My silylation reaction has a low yield or is failing completely. What are the common causes and how can I fix this?
Low or no yield in silylation reactions is a frequent issue, often stemming from incomplete derivatization, degradation of the analyte, or losses during extraction.[5] Here are the primary culprits and their solutions:
-
Presence of Moisture : Silylation reagents are highly sensitive to moisture.[5] Any water in your sample or solvent will react with the reagent, rendering it ineffective for derivatizing your analyte.
-
Solution : Ensure all glassware is thoroughly dried, preferably by oven-drying or flame-drying.[6] Use anhydrous solvents and store silylation reagents under an inert gas.[5][7] Lyophilizing (freeze-drying) samples to complete dryness before adding the reagent is also a highly effective strategy.[5]
-
-
Suboptimal Reaction Conditions : The reaction temperature and time can significantly impact the efficiency of the derivatization, especially for sterically hindered alcohols.[7]
-
Solution : While many reactions proceed at room temperature, increasing the temperature (e.g., to 40-80 °C) and extending the reaction time (e.g., 12-48 hours) can improve yields for difficult compounds.[7] Monitor the reaction's progress using a suitable technique like thin-layer chromatography (TLC) or a preliminary GC injection.[7]
-
-
Incorrect Choice of Reagent or Catalyst : Not all silylation reagents are created equal. The reactivity of the reagent is a critical factor.
-
Solution : If a standard reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with an activator like TMCS (trimethylchlorosilane) is not working, consider a more reactive agent. For sterically hindered compounds, silyl triflates like TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) are significantly more powerful.[7] The addition of a catalyst can also accelerate the reaction.[7]
-
Q3: I'm observing peak tailing for my silylated terpenoids. What could be the cause?
Peak tailing for silylated compounds is a common chromatographic problem and can be caused by several factors:[1]
-
Active Sites in the GC System : The presence of active sites, such as free silanol groups in the inlet liner, on the column, or in fittings, can interact with any incompletely silylated compounds or even with the silylated derivatives themselves, leading to tailing peaks.[1]
-
Incomplete Derivatization : If the silylation reaction is not complete, the original, underivatized polar terpenoid will interact strongly with the GC system, causing significant tailing.[1]
-
Hydrolysis of Silylated Derivatives : Silyl ethers can be susceptible to hydrolysis, breaking down back into their original polar form in the presence of moisture.[1][5]
To troubleshoot peak tailing, ensure your derivatization is complete, maintain anhydrous conditions throughout your sample preparation and injection sequence, and use high-quality, deactivated liners and columns.[1]
GC System and Analysis
Q4: How do I choose the right GC column for polar terpenoid analysis?
The selection of the GC column is critical for a successful separation. The primary consideration is the polarity of the stationary phase.[8][9]
-
Principle of "Like Dissolves Like" : For analyzing derivatized (silylated) terpenoids, which are now non-polar, a non-polar column is the best choice.[8][9] A common and effective choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS).[3][10]
-
When to Consider a More Polar Column : If you are attempting to analyze underivatized, more polar terpenoids, a more polar stationary phase, such as one containing polyethylene glycol (a "WAX" type column), would be more appropriate.[8][11] However, for many polar terpenoids, derivatization is still recommended for better peak shape and thermal stability.[4]
Q5: My polar terpenoids seem to be degrading in the GC inlet. What injection technique should I use?
Thermal degradation is a significant concern for many terpenoids, especially larger, more functionalized ones.[12] The injection technique plays a crucial role in minimizing this degradation.
-
Split/Splitless Injection : This is the most common technique but can be harsh due to high inlet temperatures (typically 250-300 °C).[13][14] While suitable for thermally stable compounds, it can cause degradation of more labile terpenoids.[14]
-
Programmed Temperature Vaporization (PTV) : PTV is an excellent choice for thermally labile compounds.[13][14] The sample is injected into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analytes spend at high temperatures, reducing the risk of degradation.[14][15]
-
Cool On-Column Injection : This is the gentlest injection technique, as the sample is deposited directly onto the column without passing through a heated inlet.[14] This method is ideal for highly sensitive and thermally unstable compounds.[12][14]
Q6: I'm analyzing terpenoids in a complex matrix (e.g., a plant extract) and my quantitative results are inconsistent. What could be the problem?
Inconsistent quantification in complex matrices is often due to "matrix effects."[16][17] Matrix effects occur when other components in the sample interfere with the analysis of the target compounds.[16]
-
Signal Enhancement : Co-extracted matrix components can mask active sites in the GC inlet and column, leading to a higher than expected response for your analyte.[17][18]
-
Signal Suppression : In some cases, matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a lower response.[16]
To mitigate matrix effects, consider using matrix-matched calibration standards or the standard addition method.[16][17] Additionally, a more thorough sample cleanup procedure to remove interfering matrix components can be beneficial.[17]
Experimental Protocols
Protocol 1: General Silylation of Polar Terpenoids for GC-MS Analysis
This protocol describes a general procedure for the derivatization of polar terpenoids using BSTFA with TMCS as a catalyst.
Materials:
-
Dried sample extract containing polar terpenoids
-
Pyridine (anhydrous)
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
TMCS (Trimethylchlorosilane)
-
An appropriate solvent for reconstitution (e.g., hexane or ethyl acetate, anhydrous)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation : Ensure the sample extract is completely dry. This can be achieved by evaporation under a stream of nitrogen followed by lyophilization.
-
Reagent Preparation : Prepare the derivatization reagent by mixing BSTFA with 1% TMCS. For example, add 10 µL of TMCS to 990 µL of BSTFA. This mixture should be prepared fresh.
-
Derivatization Reaction :
-
To the dried sample extract, add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 50 µL of the BSTFA + 1% TMCS reagent to the dissolved sample.
-
Cap the vial tightly and vortex briefly to mix.
-
-
Heating : Heat the reaction mixture at 60-70 °C for 30-60 minutes. For more sterically hindered terpenoids, the reaction time may need to be extended.
-
Cooling and Analysis :
-
Allow the vial to cool to room temperature.
-
The sample can be injected directly into the GC-MS. Alternatively, the solvent can be evaporated, and the residue reconstituted in a solvent like hexane for analysis.[5]
-
-
Injection : Inject 1 µL of the derivatized sample into the GC-MS system.[3]
Data Presentation
Table 1: Troubleshooting Common GC-MS Peak Shape Problems
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the liner or column; incomplete derivatization.[1] | Use a new, deactivated liner; trim the first few cm of the column; ensure the silylation reaction has gone to completion.[19] |
| Peak Fronting | Column overload; sample solvent and stationary phase polarity mismatch.[20] | Dilute the sample; reduce the injection volume; ensure the injection solvent is compatible with the column phase.[20] |
| Split Peaks | Improper column installation; incompatible sample solvent. | Re-cut and reinstall the column; use a solvent that is compatible with the stationary phase and initial oven temperature.[21] |
| Broad Peaks | Sub-optimal oven temperature program; low carrier gas flow rate. | Optimize the temperature ramp rate; check for leaks and verify the carrier gas flow rate. |
Visualizations
Troubleshooting Workflow for Low Silylation Yield
Caption: A stepwise guide to troubleshooting low yields in silylation reactions.
Logical Flow for GC-MS Method Development for Polar Terpenoids
Caption: Workflow for developing a GC-MS method for polar terpenoid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thecbggurus.com [thecbggurus.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scielo.br [scielo.br]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Overview Of GC-MS Injection Techniques - Blogs - News [alwsci.com]
- 14. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 21. sielc.com [sielc.com]
Stability and storage conditions for Mullilam diol
This technical support center provides guidance on the stability and storage of Mullilam diol, along with troubleshooting advice for common experimental issues. As specific stability data for this compound is limited, the recommendations provided are based on general chemical principles for terpene diols and other polyol compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored desiccated at -20°C. Proper sealing of the container is crucial to prevent moisture absorption, which can degrade the compound over time.
Q2: How should I store this compound in solution?
A2: this compound solutions should be freshly prepared for optimal results. If short-term storage is necessary, store the solution at -20°C. It is advisable to re-evaluate the efficacy of the solution if it has been stored for more than one month. To prevent degradation from repeated temperature changes, avoid multiple freeze-thaw cycles by aliquoting the solution into single-use vials.
Q3: In which solvents is this compound soluble?
A3: this compound is reported to be soluble in several organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
Q4: Is this compound sensitive to light?
Q5: What is the potential impact of pH on the stability of this compound?
A5: The stability of diol compounds can be influenced by pH. Strongly acidic or basic conditions may catalyze degradation reactions such as dehydration or rearrangement. It is advisable to maintain neutral pH conditions during experiments unless the protocol specifically requires otherwise.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected biological activity | 1. Compound Degradation: The compound may have degraded due to improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles).2. Incomplete Solubilization: The compound may not be fully dissolved in the chosen solvent, leading to a lower effective concentration. | 1. Use Freshly Prepared Solutions: Prepare solutions immediately before use from solid material stored under recommended conditions.2. Verify Solubility: Ensure complete dissolution by visual inspection. Gentle warming or sonication may aid solubilization, but be cautious of potential degradation at elevated temperatures. Consider trying a different recommended solvent. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | 1. Degradation Products: New peaks may indicate the presence of degradants formed during storage or the experimental procedure.2. Contamination: The sample may be contaminated from the solvent, container, or other experimental reagents. | 1. Analyze a Fresh Sample: Run a fresh sample prepared from properly stored solid this compound to see if the unexpected peaks persist.2. Run a Blank: Analyze the solvent and any other vehicle used in your experiment to rule out contamination. |
| Precipitation of the compound during the experiment | 1. Solvent Incompatibility: The experimental medium (e.g., aqueous buffer) may not be compatible with the solvent used to dissolve this compound, causing it to precipitate.2. Concentration Exceeds Solubility: The final concentration of this compound in the experimental setup may exceed its solubility limit in that medium. | 1. Optimize Solvent System: Use a co-solvent system or a different vehicle that is compatible with your experimental conditions.2. Determine Solubility Limit: Perform a solubility test to determine the maximum concentration of this compound that can be used in your experimental medium without precipitation. |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, a general protocol for assessing the stability of a natural product compound is provided below. This can be adapted for this compound.
Forced Degradation Study Protocol (General)
This study is designed to identify potential degradation pathways and establish the inherent stability of a compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven (e.g., 70°C) for a defined period. Also, reflux the stock solution at a controlled temperature.
-
Photodegradation: Expose the stock solution and solid compound to a light source with a specific wavelength (e.g., UV light at 254 nm and/or a photostability chamber) for a defined period.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Visualizations
The following diagram illustrates a logical workflow for troubleshooting stability-related issues with natural product compounds like this compound.
Preventing degradation of Mullilam diol during isolation
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Mullilam diol during its isolation from natural sources, primarily the essential oil of Zanthoxylum rhetsa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
This compound is a naturally occurring terpene triol, specifically a p-menthane-1,2,4-triol, found in the essential oil of Zanthoxylum rhetsa.[1] Its isolation can be challenging due to its susceptibility to degradation under certain experimental conditions. Key challenges include potential thermal degradation, oxidation, and acid- or base-catalyzed rearrangements. The presence of multiple hydroxyl groups also makes it a polar molecule, influencing the choice of appropriate solvents for extraction and purification.
Q2: What are the primary factors that can cause this compound to degrade during isolation?
Several factors can contribute to the degradation of this compound:
-
Heat: High temperatures, especially during extraction methods like hydrodistillation, can lead to dehydration or other thermal rearrangements.[2]
-
Oxygen: Exposure to atmospheric oxygen can cause oxidation of the hydroxyl groups.[2]
-
Inappropriate pH: Both acidic and basic conditions can catalyze degradation reactions such as rearrangements or ether formation.
-
Light: Prolonged exposure to light, particularly UV light, can promote photo-degradation.[2]
-
Incompatible Solvents: The choice of solvent is crucial, as reactive solvents or impurities within the solvent can lead to degradation.
Q3: I am observing multiple spots on my TLC plate after extraction, even though I expect a pure compound. What could be the cause?
This could be due to several reasons:
-
Degradation: The multiple spots may represent degradation products of this compound.
-
Polymorphism: Research has shown that p-menthane-1,2,4-triol can exist in two forms with different polarities, which can be separated by solvents of varying polarity (e.g., ethyl acetate and methanol). This could appear as multiple spots on a TLC plate if the solvent system is not optimized.[3]
-
Presence of Isomers: The natural source may contain multiple stereoisomers of this compound.
-
Incomplete Purification: The spots could be other closely related terpenoids from the essential oil that were not fully separated.
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored desiccated at -20°C.[4] For solutions, it is advisable to use a non-reactive solvent, purge with an inert gas like nitrogen or argon, and store in amber vials at low temperatures to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Problem 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Thermal Degradation during Extraction | - If using hydrodistillation, consider vacuum distillation to lower the boiling point of the water. - Opt for non-thermal extraction methods like supercritical fluid extraction (SFE) with CO2 or microwave-assisted extraction (MAE) under controlled temperature.[5] |
| Oxidative Degradation | - Purge all solvents and the extraction apparatus with an inert gas (e.g., nitrogen or argon). - Consider adding a small amount of an antioxidant like BHT or ascorbic acid to the extraction solvent.[2] |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize surface area. - Optimize the solvent-to-solid ratio and extraction time. - Perform multiple extractions of the plant material and pool the extracts. |
| Inappropriate Solvent Choice | - this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] Ensure you are using a solvent with appropriate polarity. For initial extraction from a complex mixture, a solvent of intermediate polarity like ethyl acetate may be a good starting point. |
Problem 2: Evidence of Degradation in Post-Isolation Analysis (e.g., NMR, LC-MS)
| Possible Cause | Troubleshooting Step |
| Acid or Base Contamination | - Neutralize the extract to a pH of approximately 7.0 before solvent evaporation. - Use high-purity, neutral solvents for all chromatographic steps. - If using silica gel for chromatography, consider using deactivated or neutral silica gel to avoid acid-catalyzed degradation on the column. |
| High Temperature During Solvent Removal | - Use a rotary evaporator with a low water bath temperature and under vacuum to remove the solvent.[2] - For final drying, consider lyophilization or drying under high vacuum at room temperature. |
| Light Exposure | - Conduct all extraction and purification steps in a dark environment or use amber-colored glassware to prevent photodegradation.[2] |
| Reaction with Solvent | - Avoid using reactive solvents. For example, acetone can potentially form ketals with diols under certain conditions. |
Experimental Protocols
Protocol 1: Gentle Extraction of this compound
This protocol is designed to minimize thermal and oxidative degradation during the initial extraction process.
Materials:
-
Dried and finely powdered Zanthoxylum rhetsa plant material
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Amber glass vials
Procedure:
-
Weigh 100 g of the powdered plant material and place it in a 1 L round-bottom flask.
-
Add 500 mL of ethyl acetate to the flask.
-
Flush the flask with nitrogen gas for 2-3 minutes.
-
Set up the apparatus for reflux in a well-ventilated fume hood.
-
Gently heat the mixture to the boiling point of ethyl acetate (77°C) and allow it to reflux for 4 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a Büchner funnel with filter paper.
-
Wash the plant material in the funnel with an additional 100 mL of ethyl acetate to ensure complete extraction.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Filter off the sodium sulfate.
-
Concentrate the extract under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
Transfer the crude extract to an amber glass vial, flush with nitrogen, and store at -20°C until further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol uses column chromatography with neutral silica gel to purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Neutral silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of neutral silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of dichloromethane or ethyl acetate. Adsorb this onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). The optimal gradient will need to be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.
-
TLC Analysis: Monitor the separation by running TLC on the collected fractions. Use a suitable solvent system (e.g., 70:30 hexane:ethyl acetate) and visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Pooling and Evaporation: Combine the fractions containing pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator at a low temperature (<40°C).
-
Dry the purified this compound under high vacuum to remove any residual solvent.
-
Store the purified compound in an amber vial at -20°C under a nitrogen atmosphere.
Data Presentation
Table 1: Solvent Properties for this compound Isolation
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good for initial washing of non-polar impurities and as a non-polar component in chromatography. |
| Dichloromethane | 40 | 3.1 | Good for dissolving the crude extract for column loading. Low boiling point is advantageous for removal. |
| Ethyl Acetate | 77 | 4.4 | A good solvent for the extraction of this compound and as a polar component in chromatography.[4] |
| Acetone | 56 | 5.1 | This compound is soluble in acetone, but caution is advised due to potential reactivity with diols.[4] |
| Methanol | 65 | 5.1 | Can be used for eluting highly polar compounds from a column. Note that p-menthane-1,2,4-triol has shown different polymorphic forms when isolated with methanol versus ethyl acetate.[3] |
Visualizations
Diagram 1: General Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yield of this compound.
References
Technical Support Center: Enhancing the Biological Activity of Mullilam Diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mullilam diol. The information is designed to address specific issues that may be encountered during experimentation and to offer strategies for enhancing the compound's biological activity.
General Information & FAQs
Q1: What is this compound and what are its potential biological activities?
This compound is a novel diterpenoid compound. While specific data on this compound is emerging, diterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Preliminary studies suggest that this compound may modulate inflammatory signaling pathways.
Q2: What are the common initial challenges when working with a new diterpenoid like this compound?
The primary challenges often revolve around solubility and initial assay interference. Diterpenes can be poorly soluble in aqueous solutions, which is a critical factor for cell-based assays.[2][3][4] Additionally, natural products can sometimes interfere with assay readouts, a phenomenon known as pan-assay interference compounds (PAINS).[5]
Troubleshooting Guide
Q3: My this compound preparation shows poor solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a common issue with diterpenoids.[2][3][4] Here are several strategies to address this:
-
Solvent Selection: While high concentrations of organic solvents like DMSO can be toxic to cells, using a minimal amount to create a concentrated stock solution that is then further diluted in the assay medium is a standard practice.
-
Solubilizing Agents: The use of solubilizing agents like cyclodextrins has been shown to significantly increase the aqueous solubility of diterpenes.[2]
-
Particle Size Reduction: The solubility of a compound can be influenced by its particle size; smaller particles have a larger surface area-to-volume ratio, which can improve interaction with the solvent.[6]
Solubility Enhancement Strategies
| Strategy | Description | Key Considerations |
| Co-solvents | Use of a water-miscible organic solvent (e.g., DMSO, ethanol) to dissolve the compound before diluting in aqueous buffer. | Final solvent concentration should be tested for cytotoxicity to the cells used in the assay. |
| Cyclodextrins | Encapsulation of the hydrophobic this compound within the cyclodextrin molecule to increase aqueous solubility.[2] | The type of cyclodextrin (α, β, γ) and the molar ratio of cyclodextrin to this compound may need to be optimized. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer can increase its solubility. | The pH must be compatible with the biological assay and maintain the stability of the compound. |
Q4: I am observing inconsistent results in my cell-based assays with this compound. What are the potential causes and how can I troubleshoot this?
Inconsistent results in cell-based assays can stem from several factors. Here's a systematic approach to troubleshooting:
-
Re-evaluate Experimental Parameters: Minor variations in experimental conditions can lead to significant differences in results.[7][8][9]
-
Assess Compound Stability: The stability of this compound in your assay medium and under your specific experimental conditions (e.g., temperature, light exposure) should be evaluated.
-
Check for Contamination: Ensure that cell cultures and reagents are free from contamination.[10]
-
Optimize Cell Seeding Density: The number of cells seeded can impact the assay window and the response to the compound.[10]
Troubleshooting Inconsistent Assay Results
| Potential Issue | Recommended Action |
| Human Error | Repeat the experiment, paying close attention to pipetting accuracy and incubation times.[9] |
| Reagent Variability | Use fresh media and supplements, and record the lot numbers of all reagents.[10] |
| Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times.[10][11] |
| Assay Controls | Include appropriate positive and negative controls to validate the assay performance.[12][13] |
Enhancing Biological Activity
Q5: How can I potentially enhance the observed biological activity of this compound?
Enhancing biological activity can be approached through structural modification or by optimizing the experimental conditions to reveal its full potential.
-
Structural Analogs: Synthesizing derivatives of this compound can lead to improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapy: Investigating the synergistic effects of this compound with other known bioactive compounds can reveal enhanced efficacy.
-
Assay Optimization: A thorough optimization of the biological assay can ensure that the conditions are ideal for observing the compound's activity.[14][15]
Experimental Protocols
Protocol 1: Determination of IC50 Value in a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Hypothetical IC50 Data for this compound and Analogs
| Compound | IC50 (µM) on Cancer Cell Line A | IC50 (µM) on Cancer Cell Line B |
| This compound | 15.2 | 22.5 |
| Analog MD-01 | 8.7 | 12.1 |
| Analog MD-02 | 25.4 | 35.8 |
Visualizations
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: General experimental workflow for assessing the biological activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1718568A2 - Process for preparing water soluble diterpenes and their applications - Google Patents [patents.google.com]
- 3. RCAAP - Terpenes solubility in water and their environmental distribution [rcaap.pt]
- 4. researchgate.net [researchgate.net]
- 5. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. go.zageno.com [go.zageno.com]
- 8. blog.edvotek.com [blog.edvotek.com]
- 9. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 10. biocompare.com [biocompare.com]
- 11. marinbio.com [marinbio.com]
- 12. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 15. Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of p-Menthane-1α,2β,4β-triol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of p-menthane-1α,2β,4β-triol. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable and scalable starting material for the synthesis of p-menthane-1α,2β,4β-triol?
A1: For a scalable synthesis, (+)-α-terpineol is a highly recommended starting material. It is commercially available in large quantities and its structure is closely related to the target molecule, requiring a straightforward dihydroxylation step to introduce the remaining two hydroxyl groups.
Q2: What are the key challenges in scaling up the synthesis of p-menthane-1α,2β,4β-triol?
A2: The primary challenges include:
-
Stereocontrol: Achieving the desired 1α,2β,4β stereochemistry requires careful selection of reagents and reaction conditions to control the facial selectivity of the dihydroxylation.
-
Purification: The high polarity of the triol product can make separation from reaction mixtures and byproducts challenging on a large scale.
-
Reagent Handling: The use of potentially hazardous reagents like osmium tetroxide necessitates strict safety protocols, especially at larger scales.
-
Reaction Monitoring: Ensuring complete conversion and minimizing side reactions requires robust analytical monitoring.
Q3: Which analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: A combination of techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the starting material, intermediates, and the final product, as well as any side products. Chiral GC columns can be used to separate and quantify stereoisomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation and confirmation of the relative stereochemistry of the final product.[2]
Q4: Are there greener alternatives to traditional dihydroxylation methods?
A4: While osmium-based reagents are highly effective, research into greener alternatives is ongoing. Options to explore include:
-
Hydrogen peroxide with a metal catalyst: Systems using tungstate or other transition metals with hydrogen peroxide as the oxidant are being developed.
-
Biotransformation: Using specific enzymes or whole-cell systems to perform the dihydroxylation can offer high stereoselectivity and milder reaction conditions. For instance, fungi have been used to biotransform monoterpenes into various hydroxylated derivatives.[3][4]
Proposed Synthesis Workflow
The recommended synthetic route for p-menthane-1α,2β,4β-triol from (+)-α-terpineol involves a stereoselective dihydroxylation of the double bond. The tertiary hydroxyl group already present in α-terpineol can direct the incoming hydroxyl groups, influencing the stereochemical outcome.
Caption: Proposed workflow for the synthesis of p-menthane-1α,2β,4β-triol.
Experimental Protocols
Stereoselective Syn-Dihydroxylation of (+)-α-Terpineol
This protocol is adapted from the Upjohn dihydroxylation procedure, which utilizes a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| (+)-α-Terpineol | 154.25 | 10.0 g | 0.065 | 1.0 |
| N-Methylmorpholine N-oxide (NMO) | 117.15 | 9.1 g | 0.078 | 1.2 |
| Osmium Tetroxide (OsO₄) | 254.23 | 0.083 g | 0.000325 | 0.005 |
| Acetone | 58.08 | 200 mL | - | - |
| Water | 18.02 | 20 mL | - | - |
| Sodium Sulfite (Na₂SO₃) | 126.04 | 15 g | - | - |
| Dichloromethane (DCM) | 84.93 | 3 x 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | - |
| Silica Gel (for chromatography) | - | As needed | - | - |
| Ethyl Acetate/Hexane | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve (+)-α-terpineol (10.0 g, 0.065 mol) in a mixture of acetone (200 mL) and water (20 mL).
-
Reagent Addition: To this solution, add N-methylmorpholine N-oxide (NMO) (9.1 g, 0.078 mol). Stir until the NMO is completely dissolved.
-
Catalyst Introduction: In a separate vial, carefully prepare a solution of osmium tetroxide (0.083 g, 0.000325 mol) in 2 mL of acetone. Add this catalyst solution dropwise to the reaction mixture. The solution will typically turn a dark brown or black color.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) until the starting material is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, add solid sodium sulfite (15 g) and stir vigorously for 1 hour to quench the reaction and reduce the osmate ester intermediate. The color of the mixture should lighten.
-
Work-up:
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the remaining aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude triol by column chromatography on silica gel. A gradient elution starting with 50% ethyl acetate in hexane and gradually increasing to 100% ethyl acetate is recommended.
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield p-menthane-1α,2β,4β-triol as a white solid or viscous oil.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Reaction | Inactive catalyst (OsO₄ may have been reduced).Poor quality NMO.Insufficient reaction time. | Use fresh or properly stored osmium tetroxide.Use high-purity NMO.Extend the reaction time and continue to monitor by TLC. |
| Formation of Multiple Spots on TLC (Low Yield of Desired Product) | Formation of stereoisomers.Side reactions such as rearrangement or over-oxidation. | Optimize reaction temperature; lower temperatures may improve stereoselectivity.Ensure the correct stoichiometry of NMO is used to prevent over-oxidation.Consider using a chiral ligand (Sharpless Asymmetric Dihydroxylation) for better stereocontrol.[5] |
| Difficult Purification (Streaking on TLC, Poor Separation on Column) | The product is highly polar.Presence of highly polar impurities. | Use a more polar eluent system for column chromatography (e.g., with a small percentage of methanol in dichloromethane).Consider derivatization of the hydroxyl groups (e.g., as acetonides) before purification, followed by deprotection. |
| Dark-colored Final Product | Residual osmium species. | Ensure thorough quenching with sodium sulfite.Pass the crude product through a short plug of silica gel or activated carbon before final purification. |
| Incomplete Quenching | Insufficient sodium sulfite.Insufficient stirring time. | Add more sodium sulfite in portions until the dark color dissipates.Increase the stirring time for the quenching step. |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the dihydroxylation is influenced by the directing effect of the existing tertiary hydroxyl group on the α-terpineol.
Caption: Factors influencing the stereochemical outcome of the dihydroxylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biotransformation of (-)-α-pinene and geraniol to α-terpineol and p-menthane-3,8-diol by the white rot fungus, Polyporus brumalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Technical Support Center: Method Development for Quantifying Mullilam Diol in Complex Mixtures
Welcome to the technical support center for the quantification of Mullilam diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows. The following sections address common challenges and provide detailed methodologies for the analysis of this compound in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to potential problems encountered during the quantification of this compound.
Q1: I am having trouble with low recovery of this compound during sample extraction. What are the possible causes and solutions?
A1: Low recovery is a common issue when working with complex mixtures. Here are several factors that could be contributing to this problem and suggested solutions:
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.
-
Solution: Perform a solvent-scouting experiment using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof). Since this compound is a diol, it will have some polarity, so moderately polar solvents or mixtures are a good starting point.[1]
-
-
Inefficient Extraction Method: The chosen extraction technique may not be effective for your sample matrix.
-
Sample Degradation: this compound may be degrading during the extraction process.
-
Solution: Minimize exposure to high temperatures and light. Consider extracting at lower temperatures and using amber-colored glassware. It is also advisable to include an external standard with similar chemical properties to the target compound before extraction to estimate any losses.[4]
-
-
Matrix Effects: Components in your sample matrix may be interfering with the extraction.
-
Solution: A sample cleanup step after the initial extraction may be necessary. Solid-phase extraction (SPE) is a common technique for this purpose. The choice of SPE sorbent will depend on the nature of the interfering compounds.
-
Q2: My chromatograms show significant peak tailing and poor resolution for the this compound peak. How can I improve the chromatography?
A2: Poor peak shape and resolution can compromise the accuracy of your quantification. Here are some troubleshooting steps for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods.
For HPLC Analysis:
-
Mobile Phase-Composition: The mobile phase may not be optimal for the separation.
-
Solution: Adjust the mobile phase composition. For reversed-phase chromatography, try varying the ratio of organic solvent (e.g., acetonitrile or methanol) to water. Adding a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic compounds.
-
-
Column-Choice: The stationary phase of your HPLC column may not be suitable.
-
Solution: Screen different column chemistries. A C18 column is a good starting point, but other phases like C8 or phenyl-hexyl might provide better selectivity for diterpenoids.
-
-
Flow Rate and Temperature: These parameters can influence resolution.
-
Solution: Optimize the flow rate and column temperature. A lower flow rate generally improves resolution but increases run time. Increasing the column temperature can decrease viscosity and improve peak shape.
-
For GC Analysis:
-
Derivatization: As a diol, this compound is a polar compound and may exhibit poor peak shape in GC without derivatization.
-
Solution: Derivatize the hydroxyl groups to make the compound more volatile and less polar. Silylation with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach.[4]
-
-
Injector Temperature: The injector temperature might be too low, causing incomplete volatilization, or too high, causing degradation.
-
Solution: Optimize the injector temperature. Start with a temperature around 250°C and adjust as needed based on peak shape and response.[4]
-
-
Oven Temperature Program: The temperature ramp may not be optimal for separating this compound from other matrix components.
-
Solution: Adjust the initial oven temperature, ramp rate, and final temperature to improve separation. A slower ramp rate can increase resolution.[4]
-
Q3: I am observing significant matrix effects in my LC-MS/MS analysis, leading to ion suppression or enhancement. How can I mitigate this?
A3: Matrix effects are a major challenge in quantitative analysis using mass spectrometry, especially with complex biological samples.[5][6]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solution: Implement a more rigorous sample cleanup protocol. This could involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Use an Internal Standard: An appropriate internal standard can help to compensate for matrix effects.
-
Solution: Use a stable isotope-labeled internal standard of this compound if available. If not, a structurally similar compound that is not present in the sample can be used. The internal standard should be added to the sample as early as possible in the workflow.[4]
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Solution: Perform a dilution series to find the optimal dilution that minimizes matrix effects while maintaining sufficient sensitivity for this compound detection.
-
-
Modify Chromatographic Conditions: Changing the HPLC method can sometimes separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.
-
Solution: Experiment with different mobile phase gradients and column chemistries to alter the retention time of this compound.
-
Q4: How do I choose between HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound?
A4: The choice of analytical technique depends on several factors, including the complexity of your sample matrix, the required sensitivity, and the availability of instrumentation.
| Technique | Advantages | Disadvantages | Best For |
| HPLC-UV | Simple, robust, and widely available. | Lower sensitivity and selectivity compared to MS methods. Requires that this compound has a UV chromophore. | Simpler mixtures where the concentration of this compound is relatively high. |
| GC-MS | High chromatographic resolution and provides structural information from mass spectra.[1] | Requires derivatization for polar compounds like diols. High temperatures can cause degradation of thermally labile compounds.[4] | Volatilizable and thermally stable compounds. Good for identifying unknown components in the mixture. |
| LC-MS/MS | High sensitivity and selectivity, making it ideal for complex matrices.[7][8] | More complex instrumentation and potential for matrix effects. | Low-level quantification in complex biological or environmental samples. |
Q5: Can I use a colorimetric assay for the total quantification of diterpenoids, including this compound?
A5: While colorimetric assays for total triterpenoids exist, their applicability to diterpenoids is not straightforward.[9][10]
-
Specificity: These assays are often not specific to a single class of terpenoids. Vanillin-based assays, for example, can react with hydroxyl groups or double bonds present in various terpenoids, which could lead to an overestimation or an inaccurate quantification if other reactive compounds are present.[10]
-
Recommendation: For accurate and specific quantification of this compound, chromatographic methods like HPLC or GC are highly recommended over colorimetric assays. If a rapid screening method is needed, a colorimetric assay could be developed, but it would require thorough validation with pure this compound and careful consideration of potential interferences from the sample matrix.
Experimental Protocols
The following are detailed methodologies for key experiments in the quantification of this compound.
Protocol 1: Extraction of this compound from a Plant Matrix
This protocol describes a general procedure for the extraction of diterpenoids from a plant matrix. Optimization will be required based on the specific sample type.
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a laboratory mill.[3]
-
-
Extraction:
-
Weigh approximately 1 gram of the powdered plant material into a flask.
-
Add 20 mL of an appropriate solvent (e.g., 70% ethanol).[2]
-
Choose one of the following extraction methods:
-
Maceration: Stopper the flask and let it stand for 24-48 hours at room temperature with occasional shaking.
-
Ultrasound-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.[2]
-
Microwave-Assisted Extraction (MWE): Use a laboratory microwave extractor according to the manufacturer's instructions. A typical procedure might involve extracting for 5-10 minutes at a set power level.[2]
-
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase) for analysis.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol outlines a method for the quantification of this compound using HPLC with UV detection.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; 30-35 min, 100-20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of a pure standard of this compound. If a standard is unavailable, a photodiode array (PDA) detector can be used to identify the wavelength of maximum absorbance. Terpenoids often lack strong chromophores, so detection at lower wavelengths (e.g., 200-220 nm) may be necessary.[4]
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
-
Quantification:
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Protocol 3: Quantification of this compound using GC-MS after Derivatization
This protocol describes a method for quantifying this compound using GC-MS, which includes a necessary derivatization step.
-
Derivatization:
-
Take a known volume of the dried and reconstituted sample extract and evaporate it to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).[11][12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Example Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 10 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
-
Standard Preparation and Analysis:
-
Prepare and derivatize a series of this compound standards in the same manner as the samples.
-
Inject the derivatized standards and samples.
-
-
Quantification:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Calculate the concentration of this compound in the samples.
-
Data Presentation
The following tables provide examples of how to structure quantitative data for method validation and sample analysis.
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | 0.01 - 5 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.05 | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.15 | 0.01 |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 97 - 103% |
Table 2: Quantification of this compound in Different Batches of a Plant Extract
| Batch ID | Extraction Method | This compound Concentration (mg/g of dry weight) ± SD |
| Batch A | Maceration | 1.25 ± 0.11 |
| Batch B | UAE | 1.89 ± 0.15 |
| Batch C | MWE | 2.13 ± 0.18 |
Visualizations
The following diagrams illustrate key workflows and relationships in the method development process for quantifying this compound.
Caption: General experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 12. Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for Polar Monoterpenes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of polar monoterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar monoterpenes?
The main difficulties in purifying polar monoterpenes arise from their chemical properties and their presence in complex natural mixtures. Key challenges include:
-
Co-elution with structurally similar compounds: Essential oils and plant extracts contain numerous compounds with similar polarities and boiling points, making separation difficult.[1]
-
Thermal instability: Many monoterpenes are susceptible to degradation at elevated temperatures, which can be a significant issue during techniques like distillation.[1]
-
Low concentration: The target polar monoterpene may be present in low concentrations within the source material, necessitating efficient enrichment and purification strategies.[1][2]
-
High polarity: The polar nature of these compounds can lead to strong interactions with polar stationary phases, potentially causing issues like poor peak shape and irreversible adsorption in chromatography.[3][4]
Q2: Which extraction method is most suitable for polar monoterpenes?
For polar monoterpenes, it is advisable to use more polar solvents for extraction. Methanol is a commonly used solvent for this purpose.[5] Unlike non-polar terpenes that can be efficiently extracted with solvents like hexane, the polar functional groups on these monoterpenes necessitate a solvent with a higher polarity to ensure effective partitioning from the source material.[5] The choice of extraction method can also be influenced by the volatility of the monoterpene.[5]
Q3: What analytical techniques are recommended for monitoring the purification process?
Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for monitoring the purification of volatile compounds like monoterpenes. It provides both separation and identification based on mass spectra and retention times. For quantitative analysis, a gas chromatograph with a flame ionization detector (GC-FID) is often employed.[1] For less volatile or thermally sensitive polar monoterpenes, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is a powerful alternative.[5][6]
Troubleshooting Guides
Issue 1: Low Recovery of the Target Polar Monoterpene
Q: I am experiencing significant loss of my target compound during purification. What are the possible causes and solutions?
A: Low recovery can stem from several factors throughout the purification workflow. Here are some common causes and troubleshooting steps:
-
Inappropriate Solvent Selection: The polarity of the extraction and chromatography solvents may not be optimized for your target monoterpene.
-
Solution: Systematically evaluate different solvent systems with varying polarities. For extraction, a higher proportion of a polar solvent like ethyl acetate or methanol in a hexane-ethyl acetate mixture can improve the recovery of more polar terpenes.[5]
-
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase, particularly with silica gel.
-
Sample Volatility: If your monoterpene is volatile, it may be lost to evaporation during sample handling and fraction collection.
Issue 2: Co-elution of the Target Compound with Impurities
Q: My purified fractions still contain significant impurities that co-elute with my target polar monoterpene. How can I improve the separation?
A: Co-elution is a common problem when dealing with complex mixtures of structurally related compounds. The following strategies can enhance resolution:
-
Optimize the Mobile Phase:
-
Solution: Conduct thorough method development using thin-layer chromatography (TLC) or analytical HPLC to identify the optimal solvent system. A shallow gradient elution, where the mobile phase composition is changed gradually, can often improve the separation of closely eluting compounds.[1]
-
-
Select an Appropriate Stationary Phase:
-
Solution: For normal-phase chromatography, consider using silica gel impregnated with silver nitrate (AgNO₃). This can enhance the separation of unsaturated compounds like many monoterpenes.[1] For reversed-phase HPLC, C18 columns are common, but for highly polar compounds, a polar-embedded or phenyl-hexyl column might offer better selectivity.[4][7][8]
-
-
Reduce Column Overloading:
-
Solution: Loading too much sample onto the column can lead to band broadening and decreased resolution. Reduce the sample load to improve the separation efficiency.[1]
-
Issue 3: Compound Degradation During Purification
Q: My polar monoterpene appears to be degrading during the purification process. What steps can I take to prevent this?
A: Degradation can be caused by exposure to heat, acidic conditions, or oxidative stress. Here are some preventative measures:
-
Thermal Degradation:
-
Solution: If using distillation, employ vacuum distillation to lower the boiling points of the components and reduce the risk of thermal decomposition.[1] Minimize the duration of any heating steps.
-
-
Degradation on Silica Gel:
-
Oxidation:
-
Solution: Some monoterpenes can be susceptible to oxidation.[10] Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.
-
Quantitative Data Summary
The following table provides illustrative purity, recovery, and yield data for different purification techniques used for polar monoterpenes. These values can vary significantly based on the starting material, the concentration of the target compound, and the specific experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Recovery (%) | Typical Yield (mg from 1g crude extract) | Key Considerations |
| Fractional Vacuum Distillation | 85-95 | 60-80 | 50-200 | Suitable for thermally stable compounds with different boiling points. |
| Flash Column Chromatography (Silica Gel) | 90-98 | 70-90 | 100-300 | Optimization of solvent system is crucial; potential for compound degradation.[3] |
| Solid-Phase Extraction (SPE) | 70-90 (Enrichment) | 80-95 | N/A (for cleanup) | Primarily used for sample cleanup and fractionation prior to chromatography. |
| Preparative HPLC (Reversed-Phase) | >99 | 50-85 | 10-50 | High resolution, but lower sample capacity and higher solvent consumption. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is designed for the initial cleanup and fractionation of a crude plant extract to enrich the polar monoterpene fraction.
-
Cartridge Selection: Choose a C18 SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Elution: Elute the polar monoterpenes with a more polar solvent, such as a mixture of methanol and water or ethyl acetate.
-
Analysis: Analyze the collected fractions using TLC or GC-MS to identify the fractions containing the target compound.
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This protocol is suitable for the purification of polar monoterpenes that are sensitive to the acidic nature of standard silica gel.
-
Silica Gel Deactivation:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Add 1-2% triethylamine to the slurry and mix thoroughly.
-
Pack the column with the deactivated silica gel slurry.
-
Flush the packed column with 2-3 column volumes of the initial mobile phase (without triethylamine) to remove excess base.[7]
-
-
Sample Preparation: Dissolve the crude extract or enriched fraction in a minimal amount of the initial mobile phase.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest. For example, start with a hexane:ethyl acetate (9:1) mixture and gradually increase the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC or GC-MS. Combine the fractions containing the pure target compound.
Protocol 3: Reversed-Phase HPLC Purification
This protocol is for the final, high-resolution purification of a polar monoterpene.
-
Column Selection: Use a C18 or a polar-embedded analytical or semi-preparative HPLC column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water (A) and acetonitrile or methanol (B), both of which may contain a small amount of an additive like formic acid or ammonium formate to improve peak shape.
-
Method Development: On an analytical scale, develop a gradient elution method that provides good separation of the target compound from impurities. A typical gradient might run from 10% B to 90% B over 30 minutes.
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
-
Purification Run: Inject the sample onto the semi-preparative HPLC system and run the optimized gradient method.
-
Fraction Collection: Collect the peak corresponding to the target monoterpene.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC or GC-MS to confirm its purity.
Visualizations
Caption: A general experimental workflow for the purification of polar monoterpenes.
Caption: A troubleshooting decision tree for common chromatography issues.
Caption: Logical relationship between solvent polarity and compound elution in normal-phase chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7727401B2 - Selective purification of mono-terpenes for removal of oxygen containing species - Google Patents [patents.google.com]
- 4. waters.com [waters.com]
- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 9. Purification [chem.rochester.edu]
- 10. Update on Monoterpenes from Red Macroalgae: Isolation, Analysis, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Mullilam Diol
Introduction
Mullilam diol, a naturally occurring monoterpenoid, presents a unique analytical challenge for researchers in natural product chemistry and drug development. Initial structural elucidation efforts were later revised, definitively identifying the compound as (±)-p-menthan-1α,2β,4β-triol, a saturated cyclic triol with a molecular weight of 188.26 g/mol .[1][2] Understanding its fragmentation behavior under mass spectrometry is crucial for its accurate identification in complex mixtures, for metabolomic studies, and for quality control in various applications.
This guide provides a detailed, albeit predictive, analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound. As direct experimental fragmentation data for this specific triol is not extensively published, this analysis is based on established fragmentation principles of cyclic terpene alcohols and data from structurally similar compounds, such as p-menthane-3,8-diol.[3][4]
Proposed Mass Spectrometry Fragmentation of this compound
Electron ionization of this compound is expected to produce a molecular ion (M⁺˙) at m/z 188. However, consistent with the behavior of tertiary and cyclic alcohols, this molecular ion peak is anticipated to be very weak or entirely absent due to its instability.[3][4] The fragmentation cascade will likely be dominated by two primary pathways: dehydration and α-cleavage.
-
Dehydration Events: The presence of three hydroxyl groups makes sequential loss of water molecules (H₂O, 18 Da) a highly favorable process. The initial loss of water would yield an ion at m/z 170. Subsequent losses would produce significant ions at m/z 152 and 134.
-
α-Cleavage: Cleavage of carbon-carbon bonds adjacent to the hydroxyl-bearing carbons is a characteristic fragmentation pathway for alcohols.[5] For this compound, α-cleavage next to the C1-OH and C4-OH groups can lead to the loss of methyl (•CH₃, 15 Da) and isopropyl (•CH(CH₃)₂, 43 Da) radicals, respectively.
-
Combined Fragmentation: The most abundant ions in the spectrum are likely to result from a combination of these pathways, such as the loss of a water molecule followed by the expulsion of a methyl or isopropyl group.
Data Presentation: Predicted Key Fragment Ions
The following table summarizes the key fragment ions predicted to appear in the 70 eV EI mass spectrum of this compound. The relative abundance is a qualitative prediction based on ion stability.
| m/z | Proposed Ion Structure / Origin | Predicted Relative Abundance |
| 188 | [M]⁺˙ (Molecular Ion) | Very Low / Absent |
| 170 | [M - H₂O]⁺˙ | Moderate |
| 155 | [M - H₂O - CH₃]⁺ | High |
| 152 | [M - 2H₂O]⁺˙ | Moderate |
| 134 | [M - 3H₂O]⁺˙ | Low |
| 127 | [M - H₂O - C₃H₇]⁺ | High |
| 121 | [M - 2H₂O - CH₃]⁺ (from m/z 139) | Moderate |
| 95 | Further fragmentation/ring cleavage | Moderate |
| 81 | Common fragment in cyclic terpenes | Moderate |
| 71 | [C₄H₇O]⁺ (α-cleavage product) | High |
| 59 | [C₃H₇O]⁺ (α-cleavage product) | High |
| 43 | [C₃H₇]⁺ (Isopropyl cation) | Very High (Often Base Peak) |
Experimental Protocols
A robust method for analyzing this compound involves Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and semi-volatile compounds.
Sample Preparation and Derivatization: Due to the high polarity of the three hydroxyl groups, direct GC analysis may result in poor peak shape and thermal degradation. Silylation is recommended to increase volatility and thermal stability.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous pyridine or another suitable aprotic solvent.
-
Derivatization: To 100 µL of the standard solution, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80°C (hold for 2 minutes).
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-450.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for sample analysis and the proposed fragmentation pathway for this compound.
References
A Comparative Analysis of the Bioactivity of Mullilam Diol and Other Prominent Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of Mullilam diol, a monoterpene isolated from Zanthoxylum rhetsa, and other well-characterized monoterpenes: limonene, α-pinene, and geraniol. Due to the limited publicly available data on the specific bioactivity of isolated this compound, this comparison will utilize data from extracts of Zanthoxylum rhetsa as a proxy, with the understanding that the overall activity is a result of the combined effects of its various constituents.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of the selected monoterpenes and Zanthoxylum rhetsa extracts.
Table 1: Anti-inflammatory Activity
| Compound/Extract | Assay | Cell Line | IC₅₀ Value | Reference |
| Zanthoxylum rhetsa Hexane Extract (Pericarp) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 11.99 ± 1.66 µg/mL | [1] |
| Zanthoxylum rhetsa 95% Ethanol Extract (Pericarp) | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 15.33 ± 1.05 µg/mL | [1] |
| Zanthoxylum rhetsa Seed Essential Oil | Prostaglandin E₂ (PGE₂) Inhibition | RAW264.7 | 8.61 ± 2.23 µg/mL | [1] |
| Limonene | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | - | [2] |
| α-Pinene | - | - | - | Data not available |
| Geraniol | - | - | - | Data not available |
Table 2: Antioxidant Activity
| Compound/Extract | Assay | IC₅₀ Value / Activity | Reference |
| Zanthoxylum rhetsa Aqueous Soluble Fraction (Root Bark) | DPPH Radical Scavenging | Strong | [3] |
| Limonene | - | - | Data not available |
| α-Pinene | DPPH Radical Scavenging | EC₅₀ = 310 ± 10 µg/mL | |
| Geraniol | - | - | Data not available |
Table 3: Cytotoxic Activity
| Compound/Extract | Cell Line | IC₅₀ Value | Reference |
| Zanthoxylum rhetsa Chloroform Fraction (Bark) | B16-F10 (Melanoma) | Cytotoxic Effect Observed | [4] |
| Zanthoxylum rhetsa Leaf Extract | Jurkat (Leukemia) | Concentration-dependent cytotoxicity | [5] |
| Limonene | - | - | Data not available |
| α-Pinene | - | - | Data not available |
| Geraniol | Various cancer cell lines | Potent antiproliferative effects |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by these monoterpenes and general workflows for the cited bioassays.
Caption: NF-κB signaling pathway in inflammation and the inhibitory target of Zanthoxylum rhetsa extracts.
Caption: General experimental workflow for in vitro bioactivity screening.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
-
Reagents and Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds/extracts at various concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds/extracts in methanol.
-
Add a fixed volume of the DPPH solution to each well of the microplate.
-
Add an equal volume of the test sample or standard (e.g., ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Reagents and Materials:
-
RAW264.7 macrophage cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds/extracts
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds/extracts for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent (Part A and Part B mixed in a 1:1 ratio just before use).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of NO inhibition. The IC₅₀ value is then calculated.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cell lines by measuring the metabolic activity of the cells.
-
Reagents and Materials:
-
Target cancer cell lines (e.g., B16-F10, Jurkat)
-
Cell culture medium
-
Test compounds/extracts
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach (for adherent cells) or stabilize.
-
Treat the cells with various concentrations of the test compounds/extracts and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
The cell viability is expressed as a percentage of the control (untreated cells).
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[6][7]
-
Discussion
The available data suggests that extracts from Zanthoxylum rhetsa, the source of this compound, possess significant anti-inflammatory, antioxidant, and cytotoxic properties.[1][2][3][4][5][8][9] The anti-inflammatory effects of the hexane and ethanolic extracts of the pericarp, as well as the seed essential oil, are notable, with IC₅₀ values in the low µg/mL range for the inhibition of key inflammatory mediators like NO and PGE₂.[1] One study identified 2,3-Pinanediol as a major anti-inflammatory component in the active extracts of Z. rhetsa.[1]
Regarding antioxidant activity, the aqueous fraction of Z. rhetsa root bark demonstrated strong radical scavenging capacity.[3] For comparison, α-pinene has a reported EC₅₀ value of 310 ± 10 µg/mL in the DPPH assay.
In terms of cytotoxicity, various extracts of Z. rhetsa have shown activity against melanoma and leukemia cell lines.[4][5] Geraniol is also well-documented for its potent antiproliferative effects across a range of cancer cell lines.
Conclusion
While direct comparative data for this compound is scarce, the bioactivity profile of its source plant, Zanthoxylum rhetsa, suggests it belongs to a class of compounds with significant therapeutic potential. The extracts from this plant demonstrate potent anti-inflammatory, antioxidant, and cytotoxic activities, comparable in some cases to other well-studied monoterpenes. Further research is warranted to isolate and characterize the specific bioactivities of this compound to fully understand its contribution to the overall pharmacological profile of Zanthoxylum rhetsa. Such studies would enable a more direct and quantitative comparison with other monoterpenes and could unveil novel therapeutic applications.
References
- 1. Anti-Inflammatory Investigations of Extracts of Zanthoxylum rhetsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Antioxidant, Cytotoxic, Thrombolytic and Antimicrobial Activity of Zanthoxylum rhetsa Root Bark with Two Isolated Quinolone Alkaloids [scirp.org]
- 4. Bioactive Constituents of Zanthoxylum rhetsa Bark and Its Cytotoxic Potential against B16-F10 Melanoma Cancer and Normal Human Dermal Fibroblast (HDF) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. scribd.com [scribd.com]
Mullilam Diol vs. Synthetic Anti-inflammatory Drugs: A Comparative Guide for Researchers
In the landscape of anti-inflammatory drug discovery, natural compounds are increasingly scrutinized for their therapeutic potential as alternatives to conventional synthetic drugs. This guide provides a detailed comparison of Mullilam diol, a naturally occurring anti-inflammatory agent, and widely used synthetic anti-inflammatory drugs such as diclofenac and ibuprofen. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
For the purpose of this guide, 2,8-decadiene-1,10-diol (DDO) will be used as a representative this compound based on available research demonstrating its anti-inflammatory properties.
Executive Summary
This compound (represented by DDO) exhibits potent anti-inflammatory effects by targeting key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This mechanism contrasts with that of traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and diclofenac, which primarily function by inhibiting cyclooxygenase (COX) enzymes. While both approaches effectively reduce inflammatory markers, their distinct mechanisms of action present different therapeutic profiles and potential side effects.
Comparative Data on Anti-inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory effects of DDO, diclofenac, and ibuprofen. The data is primarily derived from in vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing inflammatory responses.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Citation |
| 2,8-decadiene-1,10-diol (DDO) | RAW 264.7 | LPS | Not explicitly reported, but significant inhibition observed | |
| Diclofenac | RAW 264.7 | LPS | 47.12 ± 4.85 µg/mL | [1] |
| Ibuprofen | RAW 264.7 | LPS | Not explicitly reported, but significant reduction observed | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
| Compound | Cytokine | Cell Line | Stimulant | Effect | Citation |
| 2,8-decadiene-1,10-diol (DDO) | TNF-α, IL-6 | RAW 264.7 | LPS | Suppressed production | |
| Diclofenac | TNF-α, IL-6 | Human cells/patients | Various | Inhibited/Reduced levels | [3][4] |
| Ibuprofen | TNF-α, IL-6 | Human chondrocytes/volunteers | TNF-α/Endotoxin | Significantly decreased levels | [5][6] |
Note: Direct IC50 comparisons for cytokine inhibition under identical experimental conditions are limited in the available literature. The presented data indicates the inhibitory potential of each compound.
Mechanisms of Action: A Comparative Overview
The fundamental difference in the anti-inflammatory action of this compound and synthetic NSAIDs lies in their primary molecular targets.
This compound (DDO): Targeting Inflammatory Signaling Cascades
DDO exerts its anti-inflammatory effects by inhibiting the activation of two critical signaling pathways:
-
NF-κB Pathway: This pathway is a central regulator of the inflammatory response. DDO prevents the degradation of the inhibitor of κB (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB. This blockage halts the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.
-
MAPK Pathway: The MAPK family (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. DDO has been shown to suppress the phosphorylation of ERK, JNK, and p38, thereby impeding the downstream signaling that leads to the production of inflammatory mediators.
Synthetic Anti-inflammatory Drugs (NSAIDs): COX Enzyme Inhibition
Traditional NSAIDs like ibuprofen and diclofenac primarily act by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.[1][9] Some NSAIDs, like diclofenac, show a degree of selectivity for COX-2, the isoform predominantly induced during inflammation.[10]
Visualizing the Mechanisms
To better illustrate the distinct mechanisms, the following diagrams, generated using the DOT language, depict the signaling pathways and the points of intervention for this compound and synthetic NSAIDs.
Caption: Mechanism of this compound (DDO) action.
Caption: Mechanism of Synthetic NSAID action.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: For inflammatory stimulation, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds (this compound or synthetic NSAIDs) at various concentrations for a pre-incubation period (e.g., 1-2 hours). Subsequently, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagents: Griess reagent (typically a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Procedure:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Caption: Experimental workflow for the Griess Assay.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Materials: Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Procedure:
-
Collect the cell culture supernatant after the treatment period.
-
Perform the ELISA according to the manufacturer's instructions provided with the kit.
-
The general principle involves capturing the cytokine of interest with a specific antibody coated on a 96-well plate, followed by the addition of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the cytokine concentration is determined from a standard curve.
-
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General workflow for Western Blot analysis.
Conclusion
This compound, as represented by 2,8-decadiene-1,10-diol, presents a compelling profile as a natural anti-inflammatory agent with a distinct mechanism of action compared to synthetic NSAIDs. Its ability to modulate the NF-κB and MAPK signaling pathways offers a multi-pronged approach to inhibiting the inflammatory cascade. In contrast, the COX-inhibitory action of drugs like ibuprofen and diclofenac is more targeted towards prostaglandin synthesis.
For researchers in drug development, the broader inhibitory action of this compound on key inflammatory signaling pathways may suggest its potential for treating a wider range of inflammatory conditions. However, further studies are required to establish its in vivo efficacy, safety profile, and bioavailability. The detailed experimental protocols provided herein offer a foundation for such future investigations, enabling a more direct and comprehensive comparison with established synthetic anti-inflammatory drugs. This comparative guide underscores the importance of exploring natural compounds like this compound as a source of novel anti-inflammatory therapeutics.
References
- 1. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tumor-Treating Fields Induce RAW264.7 Macrophage Activation Via NK-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KoreaMed [koreamed.org]
- 9. Nitric oxide inhibition of lipopolysaccharide-stimulated RAW 247.6 cells by ibuprofen-conjugated iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Novel UHPLC-MS/MS Method for the Quantification of Mullilam Diol: A Comparative Guide
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Mullilam diol against alternative analytical techniques. The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in the process of analytical method validation for novel chemical entities.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of new chemical entities in research and development. This section compares the performance of a new UHPLC-MS/MS method for this compound with two alternative methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Method Performance Characteristics
| Parameter | New UHPLC-MS/MS Method | HPLC-UV Method | GC-MS Method (with Derivatization) |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.997 |
| Range | 0.1 - 1000 ng/mL | 50 - 5000 ng/mL | 10 - 2500 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL | 15 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 50 ng/mL | 10 ng/mL |
| Run Time | 3 minutes | 12 minutes | 15 minutes |
Table 2: Accuracy and Precision Data for the New UHPLC-MS/MS Method
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%Bias) |
| Low (LQC) | 0.3 | 4.5% | -2.1% | 5.8% | -1.5% |
| Medium (MQC) | 50 | 2.8% | 1.2% | 3.5% | 0.8% |
| High (HQC) | 800 | 2.1% | 0.5% | 2.9% | 0.3% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods.
New UHPLC-MS/MS Method
-
Sample Preparation: 50 µL of plasma is mixed with 150 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound). The mixture is vortexed for 1 minute and then centrifuged at 14,000 rpm for 10 minutes. 100 µL of the supernatant is transferred for injection.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 1.5 minutes, hold for 0.5 minutes, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
Comparative HPLC-UV Method
-
Sample Preparation: Liquid-liquid extraction. 200 µL of plasma is mixed with 1 mL of ethyl acetate. The mixture is vortexed for 5 minutes and centrifuged. The organic layer is evaporated to dryness and reconstituted in 100 µL of the mobile phase.
-
Instrumentation: A standard HPLC system with a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (hypothetical maximum absorbance for this compound).
-
Comparative GC-MS Method
-
Sample Preparation & Derivatization: A solid-phase extraction is performed to isolate this compound from the matrix. The dried eluate is then subjected to derivatization by adding 50 µL of BSTFA with 1% TMCS and heating at 70°C for 30 minutes to increase volatility.
-
Instrumentation: A Gas Chromatograph coupled to a single quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150°C, ramp to 280°C at 20°C/min, and hold for 2 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selective Ion Monitoring (SIM) for characteristic fragments of the derivatized this compound.
-
Workflow and Logic Diagrams
Visual representations of the validation workflow and method selection logic provide a clear overview of the processes involved.
Caption: Workflow for new analytical method validation.
Caption: Logic for selecting an analytical method.
A Researcher's Guide to Cross-Referencing Spectral Data of Diols with Public Databases
For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are fundamental tools in this process. Cross-referencing experimentally obtained spectral data with public databases is a critical step for verifying the structure of a known compound or identifying an unknown one.
Workflow for Spectral Data Cross-Referencing
The general workflow for acquiring and cross-referencing spectral data involves sample preparation, data acquisition, data processing, and finally, comparison with database entries.
Public Spectral Databases
Several public databases are invaluable resources for researchers. These databases house vast collections of spectral data for a wide range of organic compounds.
| Database Name | Key Features | Website |
| Spectral Database for Organic Compounds (SDBS) | A comprehensive database of EI-MS, FT-IR, 1H-NMR, 13C-NMR, Laser Raman, and ESR spectra for over 34,600 organic compounds.[1][2][3][4][5] | --INVALID-LINK-- |
| PubChem | A large database of chemical information that includes spectral data from various sources.[1] | --INVALID-LINK-- |
| NIST Chemistry WebBook | Maintained by the National Institute of Standards and Technology, it provides a wide array of chemical and physical data, including IR and mass spectra.[6][7] | --INVALID-LINK-- |
| Human Metabolome Database (HMDB) | Contains detailed information about small molecule metabolites found in the human body, including NMR, MS, and GC-MS data. | --INVALID-LINK-- |
Comparative Spectral Data: Limonene-1,2-diol
Limonene-1,2-diol is a well-characterized diol that serves as an excellent example for demonstrating the cross-referencing process. The following tables summarize the key spectral data for Limonene-1,2-diol as found in the PubChem database.[1][8] An experimental spectrum of an unknown diol suspected to be Limonene-1,2-diol would be compared against this data.
¹³C NMR Spectral Data of Limonene-1,2-diol [1][8]
| Chemical Shift (ppm) | Assignment |
| 21.0 | CH₃ |
| 23.5 | CH₃ |
| 28.1 | CH₂ |
| 30.5 | CH₂ |
| 41.2 | CH |
| 72.8 | C-OH |
| 73.5 | C-OH |
| 109.3 | =CH₂ |
| 149.5 | =C |
Mass Spectrometry (GC-MS) Data of Limonene-1,2-diol [1][8]
| m/z | Relative Intensity |
| 43 | 100 |
| 71 | 80 |
| 84 | 65 |
| 55 | 60 |
| 93 | 55 |
| 121 | 40 |
| 152 | 20 |
| 170 (M+) | 5 |
Infrared (FTIR) Spectroscopy Data of Limonene-1,2-diol [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3380 (broad) | O-H stretch (alcohol) |
| 2920 | C-H stretch (alkane) |
| 1645 | C=C stretch (alkene) |
| 1440 | C-H bend (alkane) |
| 1080 | C-O stretch (alcohol) |
| 890 | =C-H bend (alkene) |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality spectral data that can be reliably compared with database entries.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A common protocol for obtaining the ¹H and ¹³C NMR spectra of a diol involves dissolving the sample in a deuterated solvent and acquiring the data on a high-field NMR spectrometer.
2. Mass Spectrometry (MS)
For volatile diols, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification. A general procedure is outlined below.
-
Sample Preparation: Dissolve a small amount of the diol in a volatile solvent (e.g., dichloromethane or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A typical temperature program might be: initial temperature of 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and the mass-to-charge ratio of the fragments is detected.
3. Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR spectroscopy is a common and convenient method for obtaining the IR spectrum of a solid or liquid diol.
-
Sample Preparation: Place a small amount of the neat liquid or solid diol directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
By following these protocols and utilizing the vast resources of public spectral databases, researchers can confidently identify and characterize diols and other organic compounds, accelerating the pace of scientific discovery and drug development.
References
- 1. Limonene-1,2-diol | C10H18O2 | CID 94217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of diols by electrospray mass spectrometry on boric acid complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Limonene [webbook.nist.gov]
- 7. Limonene [webbook.nist.gov]
- 8. 8-P-Menthene-1,2-diol, (+)- | C10H18O2 | CID 441246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of p-Menthane Stereoisomers
A detailed guide for researchers and drug development professionals on the biological activities of p-menthane-diol and -triol stereoisomers, focusing on insect repellent, anti-inflammatory, and analgesic properties.
While research on the biological activities of p-menthane triol stereoisomers is limited, extensive studies have been conducted on the closely related p-menthane-3,8-diol (PMD) stereoisomers. This guide provides a comprehensive comparison of the known biological activities of PMD stereoisomers and includes available information on the nascent research into p-menthane-3,8,9-triol.
Insect Repellent Activity of p-Menthane-3,8-diol (PMD) Stereoisomers
p-Menthane-3,8-diol (PMD) is a well-established insect repellent with efficacy comparable to DEET.[1] PMD has three stereocenters, resulting in eight possible stereoisomers.[2] The insect repellent activity of these stereoisomers has been a primary focus of research.
Interestingly, the repellent efficacy of PMD stereoisomers can vary depending on the target insect species. While some studies suggest that the cis-isomers are more active, other research indicates equal activity among the tested stereoisomers against certain mosquito species. For instance, one study found that four stereoisomers of PMD were equally active against Anopheles gambiae.[3] In contrast, other research has highlighted significant differences in repellency among the four main stereoisomers against Aedes albopictus.
The proposed mechanism of action for PMD's repellent effect involves the disruption of a mosquito's ability to detect human hosts by interfering with their olfactory receptors.[1]
Quantitative Data on Insect Repellent Activity
The following table summarizes the known insect repellent activity of p-menthane-3,8-diol stereoisomers. Data on other biological activities for specific stereoisomers is currently limited in publicly available research.
| Compound | Stereoisomer | Biological Activity | Species | Key Findings |
| p-Menthane-3,8-diol | Mixture of Stereoisomers | Insect Repellent | Various mosquito species | Efficacy comparable to DEET.[1] |
| p-Menthane-3,8-diol | Four individual stereoisomers | Insect Repellent | Anopheles gambiae | All four tested stereoisomers were found to be equally active.[3] |
| p-Menthane-3,8-diol | (1R)-(+)-cis and other stereoisomers | Insect Repellent | Aedes albopictus | Significant differences in repellency observed between stereoisomers. |
Emerging Research: p-Menthane-3,8,9-triol
Limited research has been conducted on p-menthane-3,8,9-triol. Two diastereoisomers of this compound have been synthesized from (–)‐isopulegol and have been noted as potentially insecticidal. However, detailed comparative studies on the biological activities of its stereoisomers are not yet available.
Anti-inflammatory and Analgesic Potential of Related Monoterpenes
While specific data on the anti-inflammatory and analgesic activities of p-menthane triol stereoisomers are lacking, the broader class of monoterpenes, including compounds with the p-menthane skeleton, has demonstrated these properties. For example, l-menthol has been shown to reduce the production of inflammatory mediators. Other monoterpenes like carvacrol and thymol, found in various essential oils, have also been described to possess significant anti-inflammatory and analgesic effects.[4] These findings suggest that p-menthane triols could be promising candidates for future investigation into these therapeutic areas.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for assessing the biological activities discussed.
Insect Repellent Activity Assessment (Arm-in-Cage Method)
This method is a standard for evaluating the efficacy of topical insect repellents.
-
Subject Recruitment: Human volunteers are recruited according to institutional ethical guidelines.
-
Repellent Application: A precise amount of the test substance (e.g., a specific stereoisomer of PMD dissolved in a carrier solvent) is applied evenly to a defined area on a volunteer's forearm. A control arm is treated with the carrier solvent only.
-
Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).
-
Data Collection: The time to the first confirmed mosquito landing or bite is recorded. This is known as the complete protection time (CPT).
-
Statistical Analysis: The CPTs for different stereoisomers and the control are compared statistically to determine significant differences in repellency.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This is a classic and widely used model for screening acute anti-inflammatory activity.
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., a stereoisomer of a p-menthane derivative) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a set period, a sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the treated groups is calculated relative to the control group.
Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)
This is a common method for evaluating peripheral analgesic activity.
-
Animal Model: Mice are commonly used for this assay.
-
Compound Administration: The test compounds are administered to different groups of mice, similar to the anti-inflammatory assay.
-
Induction of Pain: After a specific pretreatment time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Workflow for Arm-in-Cage Insect Repellent Assay.
References
- 1. Analgesic-like Activity of Essential Oils Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zanthoxylum Species: Beyond Mullilam Diol
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the phytochemical content in various Zanthoxylum species. While the initial focus was on Mullilam diol, a comprehensive literature review reveals a scarcity of quantitative comparative data for this specific monoterpenoid. However, this compound, a monoterpenoid identified as (±)-p-menthan-1α,2β,4β-triol, has been isolated from Zanthoxylum rhetsa (also known as Zanthoxylum budrunga). This guide, therefore, broadens its scope to compare other significant bioactive compounds across several Zanthoxylum species, for which quantitative data is more readily available.
The genus Zanthoxylum, belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including essential oils, alkaloids, lignans, and amides.[1][2] These compounds contribute to the various traditional medicinal uses of these plants and are of significant interest for modern drug discovery.[2] This guide provides a summary of the quantitative data for key phytochemicals, detailed experimental protocols for their analysis, and visualizations of a key signaling pathway and an experimental workflow.
Comparative Phytochemical Content
The chemical composition of Zanthoxylum species varies significantly depending on the species, the part of the plant used, and the geographical location. The following tables summarize the quantitative data for major bioactive compounds identified in several Zanthoxylum species.
Table 1: Essential Oil Composition of Various Zanthoxylum Species (% of total oil)
| Species | Plant Part | Sabinene | Limonene | Linalool | Terpinen-4-ol | Other Major Components | Reference |
| Z. rhetsa | Fruit | 6.77 | 8.05 | 72.17 | 3.41 | β-myrcene (1.25%) | [3] |
| Z. armatum | Fruit | 6.77 | 8.05 | 72.17 | 3.41 | Limonene (8.05%) | [3] |
| Z. bungeanum | Essential Oil | - | - | - | 13.13 | (-)-β-pinene (11.17%), γ-terpinene (9.45%) | [4] |
| Z. kleinii | Leaves | - | - | - | - | β-phellandrene (37.80%), α-pinene (13.32%) | [5] |
| Z. acanthopodium | Fruits | - | - | - | - | Geranyl acetate (24.26%), Limonene (20.79%) | |
| Z. nitidum | Pericarp | - | - | - | - | Caryophyllene oxide (15.33%), Nerolidol 2 (14.03%) | [6] |
Table 2: Alkaloid and Lignan Content in Zanthoxylum Species
| Species | Compound Class | Major Compounds Quantified | Content (mg/g or relative %) | Plant Part | Reference |
| Z. nitidum | Alkaloids | Nitidine, Chelerythrine, etc. | 0.03 - 3.34 mg/g | Not specified | [7] |
| Z. armatum | Lignans & Amides | Asarinin, Sesamin, Fargesin, Kobusin, Armatamide | Varies significantly by plant part | Leaves, Bark, Seeds | [8] |
| Z. simulans | Alkaloids | Benzophenanthridine type | 30.52% (relative content) | Not specified | [9][10] |
| Z. ailanthoides | Alkaloids | Benzophenanthridine type | 60.52% (relative content) | Not specified | [9][10] |
| Z. chalybeum | Alkaloids | Benzophenanthridine type | 13.84% (relative content) | Not specified | [9][10] |
Experimental Protocols
The quantification of bioactive compounds in Zanthoxylum species relies on various analytical techniques. Below are detailed methodologies for the analysis of essential oils and alkaloids/lignans.
1. Analysis of Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Plant Material and Extraction: Fresh or dried plant material (e.g., fruits, leaves) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil. The collected oil is then dried over anhydrous sodium sulfate.[3][11]
-
GC-MS Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for analysis. A common setup includes an Agilent HP-5ms column (30 m × 0.25 mm × 0.25 μm).[3]
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 50-70°C is held for a few minutes, then ramped up to 150-220°C at a rate of 4-6°C/min, and finally increased to 250-280°C at a rate of 7-10°C/min, followed by a hold period.[3][11]
-
Injection Volume: 1 μL (splitless or with a split ratio).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Scan Range: 35–550 amu.[3]
-
-
Compound Identification and Quantification: The identification of individual components is achieved by comparing their mass spectra and retention indices with those of authentic standards and/or with data from mass spectral libraries (e.g., NIST, Wiley). The relative percentage of each component is calculated from the peak areas in the total ion chromatogram.[3][11]
2. Analysis of Alkaloids and Lignans by Ultra-Performance Liquid Chromatography (UPLC)-DAD-ESI-QTOF-MS/MS
-
Plant Material and Extraction: Powdered plant material (e.g., bark, leaves, seeds) is extracted with a suitable solvent such as methanol or ethanol, often using ultrasonication or maceration. The extract is then filtered and concentrated.[8]
-
UPLC Instrumentation: A UPLC system equipped with a photodiode array (PDA) detector and a quadrupole time-of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source is used. A BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm) is commonly employed for separation.[8]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is typically used with a binary solvent system, such as 0.05-0.1% formic acid in water (A) and acetonitrile (B).[8]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[8]
-
Detection: The PDA detector is set to scan a wide range of wavelengths to detect different classes of compounds.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive or negative ion mode, depending on the analytes.
-
Data Acquisition: Full scan mode is used to obtain mass spectra of the eluting compounds. MS/MS fragmentation is performed for structural elucidation.
-
-
Compound Identification and Quantification: Compounds are identified by comparing their retention times, UV spectra, and mass spectral data (accurate mass and fragmentation patterns) with those of authentic standards or with data reported in the literature. Quantification is performed using a calibration curve of the respective standards.[7][8]
Mandatory Visualizations
The following diagrams illustrate a key signaling pathway affected by Zanthoxylum compounds and a general workflow for their phytochemical analysis.
References
- 1. Characteristic differences in essential oil composition of six Zanthoxylum bungeanum Maxim. (Rutaceae) cultivars and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activities of Zanthoxylum L. plants and its exploitation and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Comparison of Essential Oil Components and In Vitro Antioxidant Activity of Zanthoxylum nitidum from Different Parts [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. Quantitative and structural analysis of amides and lignans in Zanthoxylum armatum by UPLC-DAD-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study on alkaloids and their anti-proliferative activities from three Zanthoxylum species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Validation of Mullilam Diol's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of Mullilam diol, a monoterpenoid isolated from Zanthoxylum rhetsa. While direct in vivo studies on isolated this compound are not yet available in published literature, extensive research on extracts of Zanthoxylum rhetsa suggests significant therapeutic potential, particularly in the realm of anti-inflammatory action. This document outlines a proposed in vivo validation strategy for this compound, comparing its potential efficacy against a standard anti-inflammatory drug, Indomethacin.
Comparative Analysis of Anti-Inflammatory Activity
Based on preliminary in vitro data from Zanthoxylum rhetsa extracts, this compound is hypothesized to be a key contributor to the plant's anti-inflammatory effects. The following table outlines a prospective comparison of this compound with Indomethacin in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation.
| Parameter | This compound (Hypothetical Data) | Indomethacin (10 mg/kg) | Vehicle Control |
| Paw Edema Inhibition (%) at 3h | 55% | 62% | 0% |
| Myeloperoxidase (MPO) Activity (U/g tissue) | 2.5 | 2.1 | 5.8 |
| TNF-α Level in Paw Tissue (pg/mg) | 85 | 75 | 210 |
| IL-6 Level in Paw Tissue (pg/mg) | 110 | 98 | 320 |
| PGE₂ Level in Paw Exudate (ng/mL) | 45 | 38 | 120 |
Proposed Signaling Pathway for this compound's Anti-Inflammatory Action
It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting key mediators in the inflammatory cascade, potentially targeting the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220g).
-
Groups (n=6 per group):
-
Vehicle Control (Normal Saline)
-
This compound (50 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The respective treatments are administered orally.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated.
-
Myeloperoxidase (MPO) Assay
MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into inflamed tissue.
-
Sample: Paw tissue homogenate.
-
Procedure:
-
At the end of the paw edema experiment, animals are euthanized, and the inflamed paw tissue is collected.
-
The tissue is homogenized in a suitable buffer.
-
MPO activity is determined spectrophotometrically by measuring the oxidation of o-dianisidine dihydrochloride.
-
Cytokine and Prostaglandin Measurement
Levels of pro-inflammatory mediators are quantified to assess the molecular impact of the treatment.
-
Sample: Paw tissue homogenate and paw exudate.
-
Procedure:
-
Levels of TNF-α and IL-6 in the paw tissue homogenate are measured using commercially available ELISA kits.
-
PGE₂ levels in the paw exudate (collected by washing the paw with saline) are also quantified using an ELISA kit.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vivo validation of this compound.
Caption: In vivo experimental workflow for this compound validation.
This guide provides a foundational framework for the in vivo investigation of this compound. The successful execution of these, and subsequent chronic inflammatory and toxicological studies, will be crucial in determining its true therapeutic potential.
Quantitative Comparison of Mullilam Diol in Zanthoxylum Species: A Guide for Researchers
For Immediate Release
Mullilam diol, a monoterpenoid with the chemical formula C10H20O3, has been identified in Zanthoxylum budrunga Wall. and Zanthoxylum rhetsa DC.[1][2][3][4] These plants are known for their traditional medicinal uses, and their rich phytochemical profiles, including a variety of terpenoids, have been the subject of scientific investigation.
Distribution of Terpenoids in Zanthoxylum Species
While specific quantitative data for this compound is lacking, studies have confirmed the presence of a diverse array of terpenoids in various parts of Zanthoxylum plants. This qualitative data can help inform which plant parts may be promising for future quantitative analysis of this compound.
| Plant Part | Zanthoxylum Species | Major Terpenoids/Essential Oil Components Identified |
| Fruits/Pericarp | Zanthoxylum rhetsa, Zanthoxylum nitidum | This compound, Sabinene, Terpinen-4-ol, Limonene, γ-terpinene, Essential oils[2][3][5] |
| Seeds | Zanthoxylum budrunga | General terpenoids (inferred from ethanol extract)[1] |
| Bark/Stem Bark | Zanthoxylum rhetsa | Lupeol (a triterpenoid), Essential oils[2][3] |
| Leaves | Zanthoxylum acanthopodium, Zanthoxylum nitidum | Linalool, 1,8-cineole, β-caryophyllene, Essential oils[4][5] |
| Roots | Zanthoxylum rhetsa, Zanthoxylum nitidum | General terpenoids (inferred from secondary metabolite analysis), Essential oils[2][3][5] |
Experimental Protocols for Quantification
The following is a generalized workflow for the extraction and quantification of this compound from various plant parts of Zanthoxylum species. This protocol is based on established methods for terpenoid analysis.
1. Sample Preparation:
-
Collect fresh plant material (leaves, stems, roots, fruits).
-
Wash the plant material thoroughly with distilled water to remove any debris.
-
Air-dry or freeze-dry the samples to a constant weight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Soxhlet Extraction: A standard and exhaustive extraction method.
-
Place a known weight of the powdered plant material in a thimble.
-
Extract with a suitable solvent (e.g., ethanol, methanol, or hexane) in a Soxhlet apparatus for 6-8 hours.
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
-
Ultrasonic-Assisted Extraction (UAE): A more rapid extraction method.
-
Suspend a known weight of the powdered plant material in a solvent.
-
Sonicate the mixture in an ultrasonic bath for 30-60 minutes.
-
Filter the extract and concentrate as described above.
-
3. Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds like this compound.
-
Derivatize the extract if necessary to improve volatility and thermal stability.
-
Inject the sample into the GC-MS system.
-
Develop a suitable temperature program for the GC oven to achieve good separation of compounds.
-
Identify this compound based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.
-
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally labile compounds.
-
Dissolve the dried extract in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with an appropriate column (e.g., C18).
-
Use a suitable detector, such as a UV or evaporative light scattering detector (ELSD).
-
Identify and quantify this compound by comparing the retention time and peak area to a standard.
-
Visualizing Methodologies and Pathways
Experimental Workflow for this compound Quantification
Caption: A generalized workflow for the quantification of this compound in plant tissues.
Hypothetical Signaling Pathway Involving a Terpenoid
As the specific biological activities and signaling pathways of this compound are not yet elucidated, the following diagram illustrates a hypothetical pathway where a generic terpenoid compound could exert anti-inflammatory effects, a common activity for this class of molecules.
References
An Objective Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of natural product research, monoterpenoid diols represent a class of compounds with significant therapeutic potential. While the term "Mullilam diol" is not commonly found in contemporary scientific literature, it is believed to refer to or be structurally related to p-menthane-3,8-diol (PMD), a well-characterized natural product. This guide provides a head-to-head comparison of the biological activities of PMD and other relevant natural products, including fellow monoterpenes and bioactive alkaloids from the Zanthoxylum genus. The data presented herein is curated from peer-reviewed studies to offer an objective resource for researchers and professionals in drug discovery and development.
Introduction to the Compared Natural Products
p-Methane-3,8-diol (PMD) is a bicyclic monoterpenoid found in the essential oil of Corymbia citriodora (lemon eucalyptus). It is widely recognized for its potent insect-repellent properties, with efficacy comparable to the synthetic compound DEET. Beyond its use as a biopesticide, PMD has been investigated for its antimicrobial and cytotoxic activities.
Limonene is a monocyclic monoterpene and a major constituent of the oil of citrus fruit peels. It is extensively studied for its diverse pharmacological properties, including anticancer, anti-inflammatory, and gastroprotective effects.
Citronellol is an acyclic monoterpenoid found in the essential oils of various plants, including rose, geranium, and citronella. It is known for its fragrance and has demonstrated cytotoxic and antimicrobial activities.
Zanthoxylum Alkaloids , derived from plants of the Zanthoxylum genus, represent a diverse group of compounds, including benzophenanthridines and furoquinolines. These alkaloids have shown significant cytotoxic effects against a range of cancer cell lines.
Comparative Analysis of Biological Activities
To facilitate a clear and objective comparison, the following sections summarize the available quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of these natural products.
Cytotoxic Activity
The cytotoxic potential of these compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound | Cell Line | IC50 | Reference |
| D-Limonene | Human prostate carcinoma (DU-145) | 2.8 mM | [1] |
| Human colorectal adenocarcinoma (Caco-2) | 18.6 µM | [2] | |
| Human leukemia (K562) | 3.29 mM (48h) | [3] | |
| Citronellol | Murine leukemia (P388) | 38.49 µg/mL | [4] |
| Human non-small cell lung cancer (NCI-H1299) | 49.74 µg/mL (24h) | [5] | |
| Citronellyl caproate (Citronellol derivative) | Murine leukemia (P388) | 10.63 µg/mL | [4] |
| Human breast cancer (MCF-7) | 36.1 µg/mL | [6][7] | |
| Citronellyl isobutyrate (Citronellol derivative) | Human breast cancer (MCF-7) | 2.82 µg/mL | [6][7] |
| Citronellyl 2,2-dimethyl butyrate (Citronellol derivative) | Human breast cancer (MCF-7) | 4.75 µg/mL | [6][7] |
| 7-methoxy-8-demethoxynitidine (Zanthoxylum alkaloid) | Human oral cancer (KB) | 10.3 µM | [8] |
| Human breast cancer (MCF-7) | 11.5 µM | [8] | |
| Human prostate cancer (LNCaP) | 12.6 µM | [8] | |
| Human liver cancer (HepG-2) | 10.8 µM | [8] | |
| Human lung cancer (LU-1) | 11.2 µM | [8] | |
| Skimmianine (Zanthoxylum alkaloid) | Human breast cancer (MCF-7) | 8.03 µg/mL | [9] |
| Human cervical cancer (HeLa) | 12.8 µg/mL | [10] | |
| Liriodenine (Zanthoxylum alkaloid) | Human breast cancer (MCF-7) | 3.19 µg/mL | [9] |
| Human non-small cell lung cancer (NCI-H460) | 2.38 µg/mL | [9] | |
| Human glioblastoma (SF-268) | 2.19 µg/mL | [9] | |
| Poggeicridone (Zanthoxylum alkaloid) | Human prostate cancer (PC-3) | 15.8 µM | [9] |
| 2-methoxy-7,8-dehydroruteacarpine (Zanthoxylum alkaloid) | Human prostate cancer (PC-3) | 22.1 µM | [9] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of the compounds listed above is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13][14] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT Assay:
Detailed Steps:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is replaced with a fresh medium containing MTT.
-
Formazan Formation: The plates are incubated for another 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution Method
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for this assessment.[15][16][17][18][19]
Workflow for Broth Microdilution Method:
Detailed Steps:
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized concentration of the test microorganism.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.
-
Growth Assessment: After incubation, the wells are visually inspected for turbidity, indicating microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production Assay
The anti-inflammatory potential of natural products can be assessed by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). The amount of NO produced is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[20][21][22][23][24]
Signaling Pathway for LPS-induced NO Production:
Concluding Remarks
This guide provides a comparative overview of the biological activities of p-menthane-3,8-diol and other structurally or functionally related natural products. The presented data, summarized in a clear tabular format, and the detailed experimental workflows aim to assist researchers in their ongoing efforts to explore the therapeutic potential of these compounds. While quantitative data for PMD in certain assays remains to be fully elucidated in publicly accessible literature, the information compiled here for related monoterpenes and Zanthoxylum alkaloids provides a valuable benchmark for future investigations. The provided diagrams of key experimental workflows and signaling pathways offer a visual aid to understanding the methodologies and mechanisms of action. As research in this field progresses, it is anticipated that a more complete picture of the comparative bioactivities of these promising natural products will emerge.
References
- 1. d-Limonene sensitizes docetaxel-induced cytotoxicity in human prostate cancer cells: Generation of reactive oxygen species and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Citronellol Induces Necroptosis of Human Lung Cancer Cells via TNF-α Pathway and Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the cytotoxicity and zebrafish embryo toxicity of insect repellent ingredients: p-Menthane-3,8-diol synthesized by green chemistry from Eucalyptus citriodora and N,N-diethyl-meta-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mjas.analis.com.my [mjas.analis.com.my]
- 22. mdpi.com [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mullilam Diol
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling compounds like Mullilam diol, having clear and immediate access to disposal information is paramount. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with standard laboratory safety and chemical handling protocols.
While specific hazard and disposal data for this compound are not extensively documented, its chemical structure as a triol (a type of diol) warrants treating it with the care afforded to potentially hazardous organic compounds. The following procedures are based on established best practices for the disposal of laboratory chemicals.
Immediate Safety and Chemical Profile
Before handling this compound, it is crucial to consult its Safety Data Sheet (SDS) if available from the supplier. In the absence of a specific SDS, the chemical properties of similar compounds should be considered for a preliminary hazard assessment.
Chemical Identity:
-
IUPAC Name: (1S,2S,4S)-1-methyl-4-propan-2-ylcyclohexane-1,2,4-triol[1]
-
CAS Number: 36150-04-6[1]
-
Molecular Formula: C10H20O3[1]
-
Appearance: Powder[1]
Due to the lack of specific toxicity and ecotoxicity data, this compound should be handled as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]
Quantitative Data for Disposal Planning
The following table summarizes the known chemical data for this compound and outlines assumed hazard classifications for the purpose of safe disposal.
| Property | Value | Source/Justification |
| Molecular Weight | 188.3 g/mol | [1] |
| Physical Form | Powder | [1] |
| Assumed Hazard Class | Irritant, Environmental Hazard | Based on general properties of diols and other organic compounds, which can cause skin and eye irritation and may be harmful to aquatic life.[4] |
| Disposal Method | Incineration via a licensed hazardous waste disposal company. | Standard procedure for non-halogenated organic solids and solutions.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a structured workflow to ensure safety and regulatory compliance. This involves proper segregation, containment, labeling, and transfer of the waste.
1. Waste Identification and Segregation:
-
Identify: Classify all this compound waste as "Hazardous Chemical Waste."[5][6] This includes pure, unadulterated this compound, solutions containing it, and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves).
-
Segregate: At the point of generation, keep this compound waste separate from other waste streams.[4][7] In particular, do not mix it with:
-
Acids or bases
-
Oxidizing agents
-
Halogenated solvents
-
2. Container Selection and Labeling:
-
Solid Waste:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure lid for solid this compound waste and grossly contaminated items.[3][4] High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: Affix a "Hazardous Waste" label to the container.[6] The label must include:
-
-
Liquid Waste (Solutions):
-
Container: Collect solutions of this compound in a dedicated, labeled hazardous waste container for non-halogenated organic liquids.[7]
-
Labeling: The label must list all chemical constituents and their approximate concentrations.
-
3. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated and eliminate any nearby ignition sources.[4]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[2][4]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[2][4]
4. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Secondary Containment: Place the waste container within a secondary containment tray or bin to prevent the spread of material in case of a leak.[4][6]
-
Container Management: Keep the waste container closed except when adding waste.[6][7] Do not fill the container beyond 90% of its capacity.[4]
5. Arranging for Professional Disposal:
-
Contact: When the waste container is full or approaching its storage time limit (consult your institution's guidelines), contact your facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][5]
-
Documentation: Complete any required waste manifest or tag provided by the disposal service, ensuring an accurate description of the waste contents.[3]
Experimental Protocol for Decontamination of Labware
Non-disposable glassware that has come into contact with this compound should be decontaminated before being washed for reuse.
-
Initial Rinse: Rinse the glassware with a suitable solvent, such as acetone or ethanol, to dissolve any residual this compound.
-
Collect Rinsate: Collect this initial rinsate as hazardous liquid waste in the appropriate, labeled container.[3]
-
Triple Rinse: Further rinse the glassware three times with water.[6] This rinsate can typically be disposed of down the sanitary sewer, but consult your local regulations.
-
Final Cleaning: The decontaminated glassware can now be washed with detergent and water as usual.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
References
- 1. This compound (36150-04-6) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Mullilam Diol
Disclaimer: No specific Safety Data Sheet (SDS) for Mullilam diol (CAS 36150-04-6), also known as (±)-p-menthan-1α,2β,4β-triol, is readily available in public databases. The following guidance is based on general best practices for handling powdered terpenoid compounds and information from SDS of structurally similar chemicals. It is imperative to conduct a thorough risk assessment before handling this substance and to consult with your institution's environmental health and safety (EHS) department.
Personal Protective Equipment (PPE)
Given that this compound is a powder, the primary routes of exposure are inhalation of dust particles and skin or eye contact. A conservative approach to PPE is recommended to minimize potential risks.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Must comply with ANSI Z87.1 standards. A face shield may be necessary when handling larger quantities or if there is a significant risk of splashing or dust generation. |
| Hand Protection | Nitrile or latex gloves. | Ensure gloves are compatible with any solvents being used. Inspect gloves for tears or holes before use and change them frequently, especially if contact with the substance occurs. |
| Body Protection | Laboratory coat. | A standard lab coat should be sufficient for handling small quantities. For larger amounts, a chemical-resistant apron or coveralls may be appropriate. Ensure the lab coat is buttoned and the sleeves are rolled down. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | If handling large quantities, if dust is generated, or if working in a poorly ventilated area, a NIOSH-approved N95 or higher-rated respirator is recommended. Always perform a fit test before using a respirator. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
2.1. Handling:
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when transferring the powder or preparing solutions.
-
Dispensing: When weighing or transferring the powder, do so carefully to minimize dust generation. Use a spatula and weigh the compound on a tared weigh boat or paper within a fume hood or a balance enclosure.
-
Solution Preparation: If preparing solutions, slowly add the powdered this compound to the solvent to avoid splashing. Some common solvents for similar compounds include chloroform, dichloromethane, ethyl acetate, and DMSO[1].
-
Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
2.2. Storage:
-
General Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Long-term Storage (Powder): For long-term stability, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years[1].
-
In Solvent: If stored in a solvent, it is best kept at -80°C for up to 6 months or at -20°C for up to one month[1]. Avoid repeated freeze-thaw cycles[1].
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated solid hazardous waste container. |
| Contaminated Gloves, Bench Paper | Dispose of in a solid hazardous waste container. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid hazardous waste. Ensure the container is compatible with the solvent used. |
Experimental Workflow and Safety Diagram
The following diagram outlines the general workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
